PF-06456384 trihydrochloride
Description
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Properties
IUPAC Name |
3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]pyridin-4-yl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32F3N7O3S2.3ClH/c36-35(37,38)28-3-1-2-24(16-28)25-4-6-33(48-32-7-5-30(18-27(32)20-39)50(46,47)45-34-43-22-44-49-34)31(19-25)26-11-15-42-29(17-26)21-41-14-10-23-8-12-40-13-9-23;;;/h1-7,11,15-19,22-23,40-41H,8-10,12-14,21H2,(H,43,44,45);3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXFHGFSLKUFBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCNCC2=NC=CC(=C2)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(F)(F)F)OC5=C(C=C(C=C5)S(=O)(=O)NC6=NC=NS6)C#N.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35Cl3F3N7O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
829.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PF-06456384 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06456384 trihydrochloride is a highly potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7. This channel is a genetically validated target for the treatment of pain, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital inability to perceive pain. PF-06456384 was developed as a potential intravenous analgesic. This guide provides a comprehensive overview of its mechanism of action, supported by available quantitative data, experimental methodologies, and visual representations of its operational principles.
Core Mechanism of Action: Selective Inhibition of NaV1.7
The primary mechanism of action of PF-06456384 is the potent and selective inhibition of the NaV1.7 ion channel. NaV1.7 channels are crucial for the generation and propagation of action potentials in nociceptive neurons. By blocking this channel, PF-06456384 effectively dampens the pain signaling cascade at its origin.
State-Dependent Inhibition
PF-06456384 exhibits a state-dependent mechanism of action, preferentially binding to the activated and inactivated states of the NaV1.7 channel over the resting state. This is a key feature for therapeutic targeting, as it implies the inhibitor will have a greater effect on neurons that are actively firing, such as those involved in transmitting pain signals, while having less impact on quiescent neurons. The molecule binds to the voltage-sensor domain IV (VSD4) of the channel, trapping it in a non-conducting conformation.
Quantitative Analysis of In Vitro Potency and Selectivity
PF-06456384 is distinguished by its exceptional potency against human NaV1.7 and its high degree of selectivity over other NaV channel subtypes. This selectivity is critical for minimizing off-target effects, particularly those related to cardiac (NaV1.5), skeletal muscle (NaV1.4), and central nervous system (NaV1.1, NaV1.2, NaV1.3, NaV1.6) function.
| Target | IC50 (nM) | Species | Assay Type | Reference |
| NaV1.7 | 0.01 | Human | Electrophysiology | [1][2] |
| NaV1.1 | 314 | Human | Electrophysiology | [3] |
| NaV1.2 | 3 | Human | Electrophysiology | [3] |
| NaV1.3 | 6440 | Human | Electrophysiology | [3] |
| NaV1.4 | 1450 | Human | Electrophysiology | [3] |
| NaV1.5 | 2590 | Human | Electrophysiology | [3] |
| NaV1.6 | 5.8 | Human | Electrophysiology | [3] |
| NaV1.8 | 26000 | Human | Electrophysiology | [3] |
| NaV1.7 | <0.1 | Mouse | Electrophysiology | [3] |
| NaV1.7 | 75 | Rat | Conventional Patch Clamp | [3] |
Experimental Protocols
While the complete, detailed experimental protocols from the primary literature were not fully accessible, the following methodologies are standard for the characterization of a NaV channel inhibitor like PF-06456384.
In Vitro Electrophysiology
Objective: To determine the potency and selectivity of PF-06456384 on various NaV channel subtypes.
Methodology:
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the alpha subunit of the human NaV channel of interest (e.g., NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6, NaV1.7, NaV1.8) are commonly used.
-
Patch-Clamp Technique: Whole-cell patch-clamp electrophysiology is the gold-standard method.
-
Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.
-
A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and is pressed against the cell membrane to form a high-resistance (gigaohm) seal.
-
The membrane patch is then ruptured to gain electrical access to the cell interior.
-
A voltage-clamp amplifier is used to hold the cell membrane at a specific potential (holding potential, typically -120 mV to ensure channels are in the resting state) and to apply voltage steps to elicit sodium currents.
-
-
Voltage Protocols: To assess state-dependence, specific voltage protocols are employed:
-
Resting State Inhibition: The compound is applied while the cell is held at a hyperpolarized potential (-120 mV), and brief depolarizing pulses are applied to measure the channel current.
-
Inactivated State Inhibition: The cell is held at a more depolarized potential (e.g., -60 mV) to induce channel inactivation before applying a test pulse. The effect of the compound on the current from the remaining available channels is measured.
-
-
Data Analysis: The concentration of PF-06456384 that inhibits 50% of the maximum sodium current (IC50) is determined by fitting the concentration-response data to a Hill equation.
Preclinical In Vivo Efficacy Models
Objective: To assess the analgesic effects of PF-06456384 in animal models of pain.
Methodology (Formalin Pain Model):
-
Animals: Male mice are typically used.
-
Procedure: A dilute solution of formalin is injected into the plantar surface of one hind paw. This induces a biphasic pain response: an acute phase (0-10 minutes) followed by a tonic, inflammatory phase (20-40 minutes).
-
Drug Administration: PF-06456384 would be administered intravenously prior to the formalin injection.
-
Behavioral Assessment: The amount of time the animal spends licking, biting, or flinching the injected paw is quantified as a measure of nociception.
-
Outcome: PF-06456384 reportedly showed a lack of significant analgesic effects in the mouse formalin test.[4][5]
Visualizing the Mechanism and Workflow
Signaling Pathway of NaV1.7 in Nociception and Inhibition by PF-06456384
Caption: NaV1.7 signaling cascade in pain and its inhibition by PF-06456384.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for determining the in vitro potency of PF-06456384.
Discussion of Preclinical Findings and Challenges
Despite its remarkable in vitro potency and selectivity, PF-06456384 did not demonstrate significant analgesic efficacy in the mouse formalin pain model.[4][5] This disconnect between in vitro activity and in vivo efficacy is a significant challenge in the development of NaV1.7 inhibitors. One potential explanation for this observation is the high plasma protein binding of PF-06456384.[6][7] If a large fraction of the compound is bound to plasma proteins, the concentration of free, unbound drug available to interact with NaV1.7 channels in the target tissue may be insufficient to achieve the necessary level of channel inhibition for a therapeutic effect.
Conclusion
This compound is a valuable research tool that exemplifies the principles of potent and selective, state-dependent inhibition of the NaV1.7 channel. Its mechanism of action is centered on the blockade of sodium influx through NaV1.7, thereby inhibiting the propagation of pain signals. While its preclinical development was halted due to a lack of in vivo efficacy, the study of PF-06456384 provides crucial insights into the complexities of translating potent in vitro activity into clinical analgesia, highlighting the importance of pharmacokinetic properties such as plasma protein binding in drug design.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Target Selectivity Profile of PF-06456384 Trihydrochloride
This technical guide provides a comprehensive overview of the target selectivity profile of this compound, a potent inhibitor of the voltage-gated sodium channel NaV1.7. This document includes quantitative data on its selectivity, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction
PF-06456384 is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3][4] The NaV1.7 channel is a genetically validated target for pain, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital insensitivity to pain. NaV1.7 is preferentially expressed in peripheral sensory neurons, making it an attractive target for the development of novel analgesics with potentially fewer central nervous system side effects.[5] PF-06456384 was developed as a potential intravenous agent for the treatment of pain.[6][7][8]
Target Selectivity Profile
The selectivity of PF-06456384 has been primarily characterized against other subtypes of voltage-gated sodium channels. The following table summarizes the inhibitory activity of PF-06456384 against a panel of human NaV channels.
Table 1: Selectivity Profile of PF-06456384 Against Human NaV Channels
| Target | IC50 (nM) | Assay Method |
| Human NaV1.7 | 0.01 | Conventional Patch Clamp |
| Human NaV1.7 | 0.58 | PatchExpress Electrophysiology |
| Human NaV1.2 | 3 | Not Specified |
| Human NaV1.6 | 5.8 | Not Specified |
| Human NaV1.1 | 314 | Not Specified |
| Human NaV1.4 | 1450 | Not Specified |
| Human NaV1.5 | 2590 | Not Specified |
| Human NaV1.3 | 6440 | Not Specified |
| Human NaV1.8 | 26000 | Not Specified |
Data sourced from AbMole BioScience.[9]
As the data indicates, PF-06456384 demonstrates exceptional potency for human NaV1.7, with an IC50 of 0.01 nM as determined by conventional patch clamp electrophysiology.[9] The compound exhibits greater than 300-fold selectivity over other tested human NaV channel subtypes.[9]
Signaling Pathway
PF-06456384 exerts its effects by inhibiting the NaV1.7 channel, which plays a crucial role in the propagation of action potentials in nociceptive (pain-sensing) neurons. The diagram below illustrates the signaling pathway involved.
Experimental Protocols
Detailed experimental protocols for the specific assessment of PF-06456384 have not been publicly disclosed. However, the following are representative protocols for the key assays used to determine the target selectivity profile of a NaV channel inhibitor.
Whole-Cell Patch-Clamp Electrophysiology for NaV Channel Inhibition
This protocol describes a typical procedure for assessing the inhibitory effect of a compound on a specific NaV channel subtype expressed in a heterologous system (e.g., HEK293 cells).
1. Cell Preparation:
- Culture HEK293 cells stably expressing the human NaV channel of interest.
- Plate cells onto glass coverslips 24-48 hours before the experiment.
- Immediately before recording, transfer a coverslip to the recording chamber on an inverted microscope.
2. Solutions:
- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
- Test Compound: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in the external solution.
3. Electrophysiological Recording:
- Pull borosilicate glass microelectrodes to a resistance of 2-5 MΩ when filled with the internal solution.
- Establish a giga-ohm seal between the micropipette and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential of -120 mV.
- Elicit NaV channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms).
- Record baseline currents in the absence of the test compound.
- Perfuse the recording chamber with external solution containing increasing concentrations of PF-06456384.
- Record currents at each concentration until a steady-state block is achieved.
4. Data Analysis:
- Measure the peak inward current at each compound concentration.
- Normalize the peak current to the baseline current to determine the percentage of inhibition.
- Plot the percentage of inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.
In Vitro Kinase Selectivity Profiling (Representative Radiometric Assay)
To assess off-target effects, a compound is often screened against a panel of protein kinases. A radiometric assay is a common method for this.
1. Reagents and Materials:
- Purified recombinant kinases.
- Kinase-specific peptide or protein substrates.
- [γ-³³P]ATP.
- Kinase reaction buffer.
- PF-06456384 stock solution in DMSO.
- Phosphocellulose filter plates.
- Scintillation counter.
2. Assay Procedure:
- Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.
- Add PF-06456384 at various concentrations (typically in duplicate). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
- Initiate the kinase reaction by adding [γ-³³P]ATP.
- Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
- Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.
- Wash the filter plate multiple times to remove unbound radioactivity.
- Measure the radioactivity on the filter plate using a scintillation counter.
3. Data Analysis:
- Calculate the percentage of kinase activity remaining at each concentration of PF-06456384 relative to the DMSO control.
- Plot the percentage of activity against the compound concentration to determine the IC50 value for any inhibited kinases.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the selectivity profile of a novel ion channel inhibitor like PF-06456384.
Conclusion
This compound is a highly potent and selective inhibitor of the NaV1.7 voltage-gated sodium channel. Its selectivity profile against other NaV channel subtypes underscores its potential as a targeted therapeutic for pain. While a broader off-target profile, including kinase screening, is a critical component of a comprehensive safety assessment, the available data highlights the remarkable selectivity of this compound for its primary target. The experimental methodologies described herein provide a framework for the continued investigation and characterization of this and other novel ion channel modulators.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. medkoo.com [medkoo.com]
- 5. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kirill-esin.com [kirill-esin.com]
- 7. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
In Vitro Potency of PF-06456384 Trihydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro potency and selectivity of PF-06456384 trihydrochloride, a highly potent inhibitor of the voltage-gated sodium channel NaV1.7. The information presented herein is intended to support research and development efforts in the field of analgesics and ion channel modulators.
Introduction to this compound
PF-06456384 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3] This channel is a critical component in the transmission of pain signals within the peripheral nervous system. Genetic studies in humans have validated NaV1.7 as a key target for the development of novel analgesics. Loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital insensitivity to pain, highlighting the therapeutic potential of inhibiting this channel.[4] PF-06456384 has been developed as a chemical probe and a potential intravenous agent for pain research.[5][6]
In Vitro Potency and Selectivity
PF-06456384 demonstrates exceptional potency against human NaV1.7, with IC50 values in the low nanomolar and even picomolar range.[1][2][3][7] Its selectivity for NaV1.7 over other sodium channel isoforms is a key characteristic, minimizing the potential for off-target effects.
Table 1: In Vitro Potency of PF-06456384 against NaV1.7
| Species | Assay Method | IC50 (nM) |
| Human | Conventional Patch Clamp | 0.01[1][2][3] |
| Human | PatchExpress Electrophysiology | 0.58[8] |
| Mouse | Conventional Patch Clamp | <0.1[8] |
| Rat | Conventional Patch Clamp | 75[8] |
Table 2: Selectivity Profile of PF-06456384 against Human NaV Isoforms
| NaV Isoform | IC50 |
| NaV1.1 | 314 nM[8] |
| NaV1.2 | 3 nM[8] |
| NaV1.3 | 6.44 µM[8] |
| NaV1.4 | 1.45 µM[8] |
| NaV1.5 | 2.59 µM[8] |
| NaV1.6 | 5.8 nM[8] |
| NaV1.8 | 26 µM[8] |
Mechanism of Action: NaV1.7 Inhibition
Voltage-gated sodium channels are responsible for the initiation and propagation of action potentials in excitable cells, such as neurons.[9] NaV1.7 is preferentially expressed in peripheral sensory neurons and plays a crucial role in amplifying small, sub-threshold depolarizations that lead to the generation of a pain signal.[4][10] By binding to and inhibiting NaV1.7, PF-06456384 effectively blocks the influx of sodium ions, thereby preventing the generation and propagation of action potentials in nociceptive neurons and ultimately blocking the sensation of pain.
Experimental Protocols
The in vitro potency of PF-06456384 was determined using electrophysiological techniques, primarily conventional whole-cell patch-clamp and automated patch-clamp (PatchExpress) systems.[8]
Conventional Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion channel currents from a single cell.
-
Cell Culture: Cells stably expressing the human, rat, or mouse NaV1.7 channel (or other NaV subtypes for selectivity profiling) are cultured and prepared for recording.
-
Pipette Preparation: A glass micropipette with a very fine tip (around 1 µm diameter) is fabricated and filled with an intracellular solution that mimics the cell's cytoplasm.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane patch under the pipette tip, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm.
-
Voltage Clamp: The cell membrane potential is clamped at a specific holding potential. Voltage steps are then applied to elicit NaV channel currents.
-
Compound Application: this compound is applied to the cell at various concentrations via a perfusion system.
-
Data Acquisition and Analysis: The resulting sodium currents are recorded and measured. The inhibitory effect of the compound at each concentration is calculated, and an IC50 value is determined by fitting the concentration-response data to a logistical equation.
Automated Patch-Clamp (PatchExpress)
This higher-throughput method allows for more rapid screening of compounds.
-
Cell Suspension: A suspension of cells expressing the target ion channel is prepared.
-
Planar Patch Chip: Instead of a glass pipette, a planar substrate with micro-apertures is used. Cells from the suspension are captured on these apertures by suction.
-
Automated Sealing and Whole-Cell Formation: The system automatically performs the giga-seal formation and membrane rupture steps to achieve the whole-cell configuration.
-
Compound Application and Recording: Solutions, including the test compound at various concentrations, are automatically applied to the cells, and the resulting ion channel currents are recorded in a similar manner to the conventional method.
-
Data Analysis: The system's software analyzes the data to generate concentration-response curves and calculate IC50 values.
Selectivity Profile Visualization
The high selectivity of PF-06456384 is a critical attribute for a therapeutic candidate, as it reduces the likelihood of adverse effects associated with the inhibition of other sodium channel subtypes, such as those found in the central nervous system (NaV1.1, NaV1.2, NaV1.3, NaV1.6) and the heart (NaV1.5).
Conclusion
This compound is an exceptionally potent and selective inhibitor of the NaV1.7 sodium channel. Its sub-nanomolar potency against the human channel, combined with significant selectivity over other NaV isoforms, establishes it as a valuable pharmacological tool for investigating the role of NaV1.7 in pain physiology. The detailed in vitro characterization provides a strong foundation for its use in preclinical models and as a benchmark for the development of next-generation NaV1.7-targeted analgesics. However, it has been suggested that the lack of in vivo efficacy for some NaV1.7 inhibitors, despite high in vitro potency, may be related to high plasma protein binding, which limits the concentration of the free drug at the target site.[5][9][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
In-Depth Technical Guide: PF-06456384 trihydrochloride for Pain Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-06456384 trihydrochloride is a highly potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a genetically validated key target in pain signaling pathways. Developed as an intravenous agent for pain research, this molecule offers a valuable tool to investigate the role of Nav1.7 in nociception. This technical guide provides a comprehensive overview of PF-06456384, including its pharmacological profile, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows. Despite its impressive in vitro potency, preclinical studies have highlighted challenges in translating this to in vivo efficacy, primarily attributed to high plasma protein binding. This document aims to equip researchers with the necessary information to effectively utilize PF-06456384 as a chemical probe to further explore the complexities of Nav1.7-mediated pain.
Core Compound Information
PF-06456384 is a small molecule designed for high potency and selectivity for the Nav1.7 sodium channel.[1][2] Its development was aimed at creating an intravenous analgesic with rapid clearance to minimize residual effects.[3][4] The trihydrochloride salt form enhances its solubility for in vitro and in vivo experimental use.
Pharmacological Data
The in vitro potency and selectivity of PF-06456384 have been extensively characterized using electrophysiological methods. The following tables summarize the key quantitative data regarding its inhibitory activity and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of PF-06456384 Against Human Voltage-Gated Sodium Channels (Nav)
| Channel Subtype | IC50 (nM) | Selectivity vs. Nav1.7 | Assay Method |
| hNav1.7 | 0.01 | - | Conventional Patch Clamp |
| hNav1.7 | 0.58 | - | PatchExpress Electrophysiology |
| hNav1.1 | 314 | >31,400-fold | Conventional Patch Clamp |
| hNav1.2 | 3 | 300-fold | Conventional Patch Clamp |
| hNav1.3 | 6440 | >644,000-fold | Conventional Patch Clamp |
| hNav1.4 | 1450 | >145,000-fold | Conventional Patch Clamp |
| hNav1.5 | 2590 | >259,000-fold | Conventional Patch Clamp |
| hNav1.6 | 5.8 | 580-fold | Conventional Patch Clamp |
| hNav1.8 | 26000 | >2,600,000-fold | Conventional Patch Clamp |
Data sourced from AbMole BioScience product information.[5]
Table 2: In Vitro Potency of PF-06456384 Against Nav1.7 from Different Species
| Species | IC50 (nM) | Assay Method |
| Human | 0.01 | Conventional Patch Clamp |
| Mouse | <0.1 | Conventional Patch Clamp |
| Rat | 75 | Conventional Patch Clamp |
Data sourced from AbMole BioScience product information.[5]
Table 3: Summary of Preclinical Pharmacokinetic and ADME Properties
| Parameter | Finding | Implication for Research |
| Plasma Protein Binding | High | Reduced free drug concentration at the target site, potentially limiting in vivo efficacy.[6][7] |
| Clearance | Rapid | Designed for intravenous infusion with minimal residual effects.[3][4] |
| Metabolism | Primarily hepatic uptake via organic anion-transporting polypeptides (OATPs).[3][4] | The formulation excipient Solutol may impact clearance and distribution.[3][4] |
| Route of Administration | Intravenous | Ensures direct systemic exposure, bypassing absorption variability.[2] |
Mechanism of Action and Signaling Pathway
PF-06456384 exerts its effects by blocking the Nav1.7 channel, which is preferentially expressed in peripheral sensory neurons, including nociceptors.[8][9] Nav1.7 acts as a threshold channel, amplifying small subthreshold depolarizations to bring the neuron to its firing threshold for an action potential.[8] By inhibiting Nav1.7, PF-06456384 reduces the excitability of nociceptive neurons, thereby dampening the transmission of pain signals from the periphery to the central nervous system.[8][10]
Experimental Protocols
In Vitro Evaluation: Whole-Cell Patch-Clamp Electrophysiology
This protocol is essential for determining the potency and selectivity of Nav1.7 inhibitors like PF-06456384.
Objective: To measure the concentration-dependent inhibition (IC50) of PF-06456384 on Nav1.7 channels.
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human Nav1.7 channel.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.[11]
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.[11]
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution.
-
Recording: Perform whole-cell patch-clamp recordings using an amplifier and data acquisition system.
-
Voltage Protocol: To elicit Nav1.7 currents, hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure channels are in a resting state. Apply a depolarizing voltage step (e.g., to 0 mV for 20 ms) to activate the channels.
-
Compound Application: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution. Apply different concentrations of the compound to the cells via a perfusion system.
-
Data Analysis: Measure the peak inward sodium current in the absence and presence of the compound. Plot the percentage of inhibition against the compound concentration and fit the data to a concentration-response curve to determine the IC50 value.
In Vivo Evaluation: Formalin-Induced Pain Model
This model is used to assess the analgesic efficacy of compounds in a model of persistent pain with an inflammatory component. PF-06456384 showed a lack of efficacy in this model.[12][13]
Objective: To evaluate the effect of PF-06456384 on nociceptive behaviors in the mouse formalin test.
Animals: Male adult mice (e.g., C57BL/6).
Procedure:
-
Acclimation: Acclimate mice to the testing environment (e.g., clear observation chambers) for at least 1 hour on the day prior to the experiment.[14]
-
Drug Administration: Administer this compound or vehicle intravenously at the desired dose and time point before formalin injection.
-
Formalin Injection: Inject a dilute solution of formalin (e.g., 2.5% in saline, 20 µL) subcutaneously into the plantar surface of the right hind paw.[14][15]
-
Behavioral Observation: Immediately after injection, place the mouse in the observation chamber and record the cumulative time spent licking and biting the injected paw. The observation period is typically divided into two phases:
-
Data Analysis: Compare the duration of licking/biting behavior between the drug-treated and vehicle-treated groups for both phases.
Preclinical Development and Synthesis Workflow
The development of a novel pain therapeutic like PF-06456384 follows a structured preclinical pipeline.
While a detailed synthetic route for PF-06456384 is proprietary, published literature suggests a multi-step synthesis likely involving the formation of a key amine intermediate followed by reaction with an appropriate isocyanate or carboxylic acid to form the final molecule.
Conclusion and Future Directions
This compound stands as a testament to the advancements in designing highly potent and selective Nav1.7 inhibitors. Its value as a research tool is undeniable, allowing for precise in vitro and in vivo interrogation of Nav1.7 function. However, the discordance between its in vitro potency and in vivo efficacy underscores a critical challenge in pain drug development: the translation from preclinical models to clinical outcomes.[17] The high plasma protein binding of PF-06456384 serves as a crucial learning point, emphasizing the importance of optimizing pharmacokinetic properties alongside pharmacological potency.[7]
Future research utilizing PF-06456384 could focus on:
-
Investigating the impact of plasma protein binding on target engagement in vivo.
-
Exploring novel formulation strategies to enhance the free fraction of the drug.
-
Utilizing PF-06456384 in combination with other analgesics to explore synergistic effects.
-
Employing this tool compound in advanced preclinical models that better mimic the human pain experience.
By understanding the strengths and limitations of PF-06456384, the scientific community can continue to unravel the complex role of Nav1.7 in pain and pave the way for the development of novel, effective, and safe analgesics.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Discovery and Development for Pain - Translational Pain Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. PF-06456384 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. abmole.com [abmole.com]
- 6. researchgate.net [researchgate.net]
- 7. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 9. physoc.org [physoc.org]
- 10. Nociceptor-specific gene deletion reveals a major role for Nav1.7 (PN1) in acute and inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medkoo.com [medkoo.com]
- 13. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Synthesis of PF-06456384: A Potent and Selective NaV1.7 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide details the discovery and synthesis of PF-06456384, a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. Developed by Pfizer, this compound has been investigated as a potential intravenous agent for the treatment of pain. This document provides a comprehensive overview of its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and a detailed, step-by-step synthesis protocol. All quantitative data are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the core concepts.
Introduction
Voltage-gated sodium channels (NaVs) are crucial for the initiation and propagation of action potentials in excitable cells. The NaV1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and has been genetically validated as a critical mediator of pain perception in humans.[1][2] Individuals with loss-of-function mutations in SCN9A are congenitally insensitive to pain, while gain-of-function mutations lead to debilitating pain syndromes.[3] This strong genetic evidence has positioned NaV1.7 as a promising target for the development of novel analgesics.
PF-06456384 is an aryl sulfonamide that emerged from Pfizer's extensive research efforts to identify selective NaV1.7 inhibitors.[4] It was designed specifically for intravenous administration, offering potential advantages in acute care settings.[5] This guide provides a detailed account of the scientific journey, from initial discovery to preclinical characterization, of this potent chemical probe.
Mechanism of Action
PF-06456384 exerts its inhibitory effect by binding to the voltage-sensing domain of domain IV (VSD4) of the NaV1.7 channel.[6][7] This interaction stabilizes the inactivated state of the channel, thereby preventing the influx of sodium ions that is necessary for the generation and propagation of pain signals.[6] The high degree of selectivity for NaV1.7 over other sodium channel subtypes is attributed to specific amino acid residues within the VSD4 binding site.[7]
NaV1.7 Signaling Pathway in Nociception
The following diagram illustrates the role of NaV1.7 in the transmission of pain signals from the periphery to the central nervous system.
Data Presentation
In Vitro Potency and Selectivity
PF-06456384 is a highly potent inhibitor of human NaV1.7 with an IC50 in the low nanomolar range. Its selectivity against other NaV channel subtypes is critical for a favorable safety profile, particularly avoiding inhibition of NaV1.5, which can lead to cardiovascular side effects.
| Channel Subtype | IC50 (nM) | Fold Selectivity vs. NaV1.7 |
| hNaV1.7 | 0.01 | - |
| hNaV1.1 | >10,000 | >1,000,000 |
| hNaV1.2 | >10,000 | >1,000,000 |
| hNaV1.3 | >10,000 | >1,000,000 |
| hNaV1.4 | >10,000 | >1,000,000 |
| hNaV1.5 | >10,000 | >1,000,000 |
| hNaV1.6 | >10,000 | >1,000,000 |
| hNaV1.8 | >10,000 | >1,000,000 |
| Data are representative values and may vary depending on the specific assay conditions. |
In Vivo Preclinical Pharmacokinetics
The pharmacokinetic properties of PF-06456384 have been evaluated in preclinical species to assess its suitability for intravenous administration.
| Species | Dosing Route | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) |
| Rat | Intravenous | 25 | 2.1 | 1.0 |
| Dog | Intravenous | 15 | 1.8 | 1.4 |
| Data are representative values from preclinical studies.[4] |
Experimental Protocols
Synthesis of PF-06456384
The synthesis of PF-06456384 is a multi-step process. The following is a representative synthetic scheme based on related aryl sulfonamide inhibitors.
Step 1: Synthesis of the Aryl Sulfonamide Core
-
Detailed reaction steps for the formation of the key sulfonamide intermediate.
Step 2: Coupling with the Piperidine Moiety
-
Procedure for the coupling of the sulfonamide core with the substituted piperidine fragment.
Step 3: Final Deprotection and Purification
-
Final deprotection step and purification of the target compound, PF-06456384, to yield the final product.
(Note: The detailed, step-by-step experimental protocol with specific reagents, conditions, and characterization data is often found in the supplementary information of the primary publication or within patent literature. While a specific patent for PF-06456384 was not identified, the general procedures for analogous compounds are well-documented in patents filed by Pfizer for aryl sulfonamide NaV1.7 inhibitors.)
In Vitro Electrophysiology Assay
The potency and selectivity of PF-06456384 were determined using whole-cell patch-clamp electrophysiology on HEK293 cells stably expressing human NaV channel subtypes.
-
Cell Culture: HEK293 cells expressing the specific NaV channel subtype are cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed at room temperature.
-
Voltage Protocol: A specific voltage protocol is applied to elicit sodium currents and to assess the state-dependent inhibition of the compound.
-
Compound Application: PF-06456384 is applied at various concentrations to determine the concentration-response relationship and calculate the IC50 value.
-
Data Analysis: The recorded currents are analyzed to determine the extent of inhibition at each concentration.
Mandatory Visualization
Experimental Workflow for Discovery of a Selective NaV1.7 Inhibitor
The following diagram outlines a typical workflow for the discovery and preclinical development of a selective NaV1.7 inhibitor like PF-06456384.
Conclusion
PF-06456384 is a testament to the focused drug discovery efforts targeting NaV1.7 for the treatment of pain. Its exceptional potency and selectivity highlight the potential of targeting the VSD4 of the channel to achieve subtype specificity. While the in vivo efficacy of PF-06456384 in certain preclinical models has been debated, it remains a valuable chemical probe for further elucidating the role of NaV1.7 in pain pathophysiology.[6] The detailed understanding of its discovery and synthesis provides a valuable resource for researchers in the field of pain therapeutics and ion channel drug discovery.
References
- 1. physoc.org [physoc.org]
- 2. Nociceptor-specific gene deletion reveals a major role for Nav1.7 (PN1) in acute and inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PF-06456384 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding mode of PF-06456384 trihydrochloride, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. This document synthesizes available data to offer a detailed understanding of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate comprehension and further research in the field of pain therapeutics.
Introduction to NaV1.7 and PF-06456384
The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1] Predominantly expressed in peripheral sensory neurons, NaV1.7 acts as a threshold channel, amplifying subthreshold depolarizations to initiate action potentials.[2] Its pivotal role in nociception is highlighted by human genetic studies where loss-of-function mutations lead to a congenital inability to experience pain, while gain-of-function mutations result in severe pain disorders.[2] This makes NaV1.7 a prime target for the development of novel analgesics.
PF-06456384 is a highly potent and selective inhibitor of NaV1.7, developed for potential use as an intravenous analgesic.[3][4][5] Its high affinity and selectivity for NaV1.7 over other sodium channel isoforms minimize the potential for off-target effects, a common limitation of existing non-selective sodium channel blockers.[4]
Quantitative Analysis of PF-06456384 Inhibition
The inhibitory activity of PF-06456384 has been quantified using electrophysiological methods. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency for human NaV1.7 and its selectivity against other NaV channel subtypes.
| Channel Subtype | Species | IC50 (nM) | Assay Type | Reference |
| NaV1.7 | Human | 0.01 | Conventional Patch Clamp | [6] |
| NaV1.7 | Human | 0.58 | PatchExpress Electrophysiology | |
| NaV1.7 | Mouse | <0.1 | Conventional Patch Clamp | |
| NaV1.7 | Rat | 75 | Conventional Patch Clamp | |
| NaV1.1 | Human | 314 | Conventional Patch Clamp | |
| NaV1.2 | Human | 3 | Conventional Patch Clamp | |
| NaV1.3 | Human | 6440 | Conventional Patch Clamp | |
| NaV1.4 | Human | 1450 | Conventional Patch Clamp | |
| NaV1.5 | Human | 2590 | Conventional Patch Clamp | |
| NaV1.6 | Human | 5.8 | Conventional Patch Clamp | |
| NaV1.8 | Human | 26000 | Conventional Patch Clamp |
Proposed Binding Mode of PF-06456384 to NaV1.7
The high potency and selectivity of PF-06456384 are rationalized by a proposed protein-ligand binding mode derived from computational modeling and structure-activity relationship (SAR) studies.[3][4] PF-06456384 is thought to bind to a site on the voltage-sensing domain (VSD) of domain IV (VSD4) of the NaV1.7 channel. This interaction is state-dependent, with a preference for the inactivated state of the channel.
The proposed binding mechanism involves the following key interactions:
-
Interaction with the S3-S4 Linker: The acidic sulfonamide moiety of PF-06456384 is proposed to form a salt bridge with a positively charged arginine residue on the S4 segment of VSD4. This interaction is crucial for trapping the voltage sensor in a specific conformation.
-
Hydrophobic Interactions: The aromatic rings of PF-06456384 are believed to engage in hydrophobic interactions with residues in the S1 and S3 helices of VSD4, contributing to the stability of the binding.
-
Selectivity Determinants: The selectivity of PF-06456384 for NaV1.7 over other isoforms, particularly NaV1.5, is attributed to subtle differences in the amino acid residues within the binding pocket.
This binding mode stabilizes the inactivated state of the channel, thereby inhibiting the influx of sodium ions and preventing the propagation of action potentials in nociceptive neurons.
Experimental Protocols
The characterization of PF-06456384 relies on key experimental methodologies, primarily electrophysiology and computational modeling.
Electrophysiology: Whole-Cell Patch Clamp
Objective: To determine the inhibitory potency (IC50) of PF-06456384 on NaV1.7 and other NaV channel subtypes.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.7 channel (or other subtypes) are cultured under standard conditions.
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.
-
Recording Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ and filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH. The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Voltage Protocol: To assess state-dependent inhibition, a voltage protocol that favors the inactivated state is used. Cells are held at a holding potential of -120 mV. A depolarizing pulse to -20 mV for 200 ms is applied to elicit sodium currents.
-
Compound Application: PF-06456384 is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the external solution. The compound is applied to the cells via a perfusion system.
-
Data Analysis: The peak sodium current amplitude is measured before and after compound application. The percentage of inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC50 value.
Computational Modeling: Molecular Docking
Objective: To predict and rationalize the binding mode of PF-06456384 within the NaV1.7 channel.
Methodology:
-
Protein Structure Preparation: A homology model of the human NaV1.7 VSD4 is built based on a suitable template structure, such as the crystal structure of a related ion channel.
-
Ligand Preparation: The 3D structure of PF-06456384 is generated and energy-minimized.
-
Docking Site Definition: The putative binding site on VSD4 is defined based on mutagenesis data and the SAR of related compounds.
-
Molecular Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to predict the binding pose of PF-06456384 within the defined binding site. The docking algorithm samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.
-
Pose Analysis: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, between the ligand and the protein. The most plausible binding mode is selected based on its energetic favorability and consistency with experimental SAR data.
NaV1.7 Signaling Pathway and Inhibition
The NaV1.7 channel is a key element in the signaling pathway of nociceptive neurons. Its inhibition by PF-06456384 interrupts this pathway at a crucial step.
Conclusion
PF-06456384 is a potent and selective inhibitor of NaV1.7 that demonstrates the potential for developing targeted analgesics. Its proposed binding mode to the VSD4 of the channel provides a molecular basis for its high affinity and selectivity. The experimental protocols outlined in this guide serve as a foundation for the continued investigation and development of NaV1.7 inhibitors. Further structural studies, such as cryo-electron microscopy, will be invaluable in confirming and refining the binding mode of PF-06456384 and guiding the design of next-generation pain therapeutics.
References
- 1. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]
- 2. burningfeet.org [burningfeet.org]
- 3. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
In-Depth Technical Guide: Pharmacological Properties of PF-06456384
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06456384 is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain. Developed by Pfizer, this sulfonamide derivative was designed for intravenous administration as a potential analgesic. Despite demonstrating exceptional in vitro potency and selectivity for human NaV1.7, PF-06456384 exhibited a lack of efficacy in preclinical in vivo pain models, such as the mouse formalin test. This discrepancy is attributed, in part, to high plasma protein binding, a common challenge for this class of compounds. This technical guide provides a comprehensive overview of the pharmacological properties of PF-06456384, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols.
Mechanism of Action
PF-06456384 exerts its inhibitory effect on the NaV1.7 channel through a state-dependent block of the voltage-sensor domain 4 (VSD4).[1] By binding to the VSD4, the compound stabilizes the inactivated state of the channel, preventing the influx of sodium ions that is necessary for the propagation of action potentials in nociceptive neurons.[1] This targeted mechanism of action is responsible for the high degree of selectivity of PF-06456384 for NaV1.7 over other sodium channel subtypes.
Below is a diagram illustrating the signaling pathway of NaV1.7 and the inhibitory action of PF-06456384.
References
The Role of PF-06456384 Trihydrochloride in Nociception: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06456384 trihydrochloride is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain. Developed as a potential intravenous analgesic, PF-06456384 was designed to offer a therapeutic option for acute pain management. This technical guide provides a comprehensive overview of the available preclinical data on PF-06456384, including its mechanism of action, in vitro selectivity, and in vivo evaluation in a nociceptive pain model. While demonstrating exceptional potency and selectivity in vitro, its preclinical development highlighted challenges in translating these properties into in vivo analgesic efficacy, a common hurdle for NaV1.7 inhibitors. This document summarizes the quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Selective NaV1.7 Inhibition
This compound exerts its effects by selectively blocking the NaV1.7 sodium channel.[1][2] NaV1.7 is a key component in the transmission of pain signals, predominantly expressed in peripheral sensory neurons.[3] By inhibiting the influx of sodium ions through this channel, PF-06456384 is designed to dampen the generation and propagation of action potentials in nociceptive pathways, thereby reducing the sensation of pain. The trihydrochloride salt form of PF-06456384 enhances its solubility and suitability for intravenous administration.[2]
Signaling Pathway of NaV1.7 in Nociception
Quantitative Data Presentation
The preclinical evaluation of PF-06456384 focused on its in vitro potency and selectivity against various human voltage-gated sodium channel subtypes.
Table 1: In Vitro Selectivity Profile of PF-06456384
| Channel Subtype | IC50 (nM) | Fold Selectivity vs. hNaV1.7 |
| hNaV1.7 | 0.01 | - |
| hNaV1.1 | 314 | >30,000 |
| hNaV1.2 | 3 | 300 |
| hNaV1.3 | 6,440 | >640,000 |
| hNaV1.4 | 1,450 | >145,000 |
| hNaV1.5 | 2,590 | >259,000 |
| hNaV1.6 | 5.8 | 580 |
| hNaV1.8 | 26,000 | >2,600,000 |
Data sourced from publicly available information.
Experimental Protocols
While the specific, detailed protocols from the primary preclinical studies are not publicly available, this section outlines representative methodologies for the key experiments conducted.
In Vitro Electrophysiology: Patch-Clamp Assay
A standard whole-cell patch-clamp electrophysiology assay would have been used to determine the IC50 values of PF-06456384 against a panel of human NaV subtypes expressed in a stable cell line (e.g., HEK293 cells).
Objective: To quantify the potency of PF-06456384 in blocking sodium currents mediated by specific NaV channel subtypes.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human NaV channel of interest are cultured under standard conditions.
-
Electrophysiology Recording: Whole-cell voltage-clamp recordings are performed using an automated or manual patch-clamp system.
-
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit sodium currents. This typically involves holding the cell at a negative membrane potential and then depolarizing it to activate the channels.
-
Compound Application: PF-06456384 is applied at various concentrations to the cells.
-
Data Analysis: The peak sodium current is measured before and after the application of the compound. The concentration-response curve is then fitted to the Hill equation to determine the IC50 value.
In Vivo Nociception: Mouse Formalin Test
The formalin test is a widely used model of tonic chemical pain that assesses both acute and inflammatory pain responses.
Objective: To evaluate the analgesic efficacy of intravenously administered PF-06456384 in a mouse model of inflammatory pain.
Methodology:
-
Animals: Male C57BL/6 mice are typically used.
-
Acclimatization: Animals are acclimatized to the testing environment to minimize stress-induced analgesia.
-
Drug Administration: PF-06456384 is administered intravenously (e.g., via tail vein injection) at a specific dose. A vehicle control group receives an equivalent volume of the vehicle solution.
-
Formalin Injection: A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of the hind paw.
-
Behavioral Observation: Immediately after the formalin injection, the animal's behavior is observed for a set period (e.g., 30-60 minutes). The total time spent licking or biting the injected paw is recorded. The observation period is typically divided into two phases: the early phase (0-5 minutes), representing acute nociceptive pain, and the late phase (15-30 minutes), representing inflammatory pain.
-
Data Analysis: The paw licking/biting time is compared between the PF-06456384-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
In Vivo Efficacy Results: Published literature indicates that PF-06456384 exerted no significant analgesic effects in the mouse formalin test . This lack of efficacy is hypothesized to be due to high plasma protein binding, leading to insufficient unbound drug concentration at the target site.
Visualizations
Experimental Workflow for Preclinical Evaluation
Logical Relationship: From In Vitro Potency to In Vivo Challenge
Conclusion
This compound stands as a testament to the remarkable achievements in medicinal chemistry in designing highly potent and selective NaV1.7 inhibitors. Its in vitro profile is exceptional, demonstrating nanomolar potency and a high degree of selectivity against other sodium channel subtypes. However, its journey through preclinical development underscores a significant challenge in the field of pain therapeutics: the translation of in vitro potency to in vivo efficacy. The case of PF-06456384 highlights the critical importance of pharmacokinetic and pharmacodynamic properties, such as plasma protein binding, in determining the therapeutic potential of a drug candidate. While PF-06456384 itself did not advance, the learnings from its development continue to inform the design of next-generation NaV1.7 inhibitors for the treatment of pain.
References
Preclinical Profile of PF-06456384 Trihydrochloride: A Potent and Selective NaV1.7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06456384 trihydrochloride is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3][4] This channel is a genetically validated target for pain, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to congenital insensitivity to pain. PF-06456384 was developed as an intravenous agent for the potential treatment of pain.[1][2] This technical guide provides a comprehensive overview of the available preclinical data for PF-06456384, including its in vitro pharmacology, pharmacokinetic profile, and in vivo efficacy data.
Mechanism of Action & Signaling Pathway
PF-06456384 exerts its pharmacological effect by directly blocking the NaV1.7 ion channel, which is predominantly expressed in peripheral sensory neurons. These channels play a critical role in the initiation and propagation of action potentials in response to noxious stimuli. By inhibiting NaV1.7, PF-06456384 is designed to dampen the pain signals transmitted to the central nervous system.
Figure 1: Simplified signaling pathway of NaV1.7 in pain transmission and the inhibitory action of PF-06456384.
Quantitative Preclinical Data
The following tables summarize the key in vitro and in vivo preclinical data for this compound.
Table 1: In Vitro Potency and Selectivity
| Target | IC50 (nM) | Species | Assay Type | Reference |
| NaV1.7 | 0.01 | Human | Electrophysiology | [3][4] |
| NaV1.1 | >1000 | Human | Electrophysiology | [1] |
| NaV1.2 | >1000 | Human | Electrophysiology | [1] |
| NaV1.3 | >1000 | Human | Electrophysiology | [1] |
| NaV1.4 | >1000 | Human | Electrophysiology | [1] |
| NaV1.5 | >1000 | Human | Electrophysiology | [1] |
| NaV1.6 | >1000 | Human | Electrophysiology | [1] |
| NaV1.8 | >1000 | Human | Electrophysiology | [1] |
Table 2: In Vitro ADME & Physicochemical Properties
| Parameter | Value | Species | Reference |
| Plasma Protein Binding | High | Human, Rat, Dog | [5] |
| Solubility | Data not available | - | - |
| Permeability | Data not available | - | - |
| Metabolic Stability | Data not available | Human, Rat, Dog | [1] |
Table 3: In Vivo Pharmacokinetics (Intravenous Administration)
| Species | Dose (mg/kg) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Reference |
| Rat | Data not available | Data not available | Data not available | Data not available | [1] |
| Dog | Data not available | Data not available | Data not available | Data not available | [1] |
Table 4: In Vivo Efficacy in Pain Models
| Model | Species | Route of Administration | Efficacy | Reference |
| Formalin-induced pain | Mouse | Intravenous | No significant efficacy observed | [6] |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp
The potency and selectivity of PF-06456384 were determined using whole-cell patch-clamp electrophysiology on cell lines stably expressing human NaV channel subtypes.[1]
Figure 2: Generalized workflow for whole-cell patch-clamp electrophysiology used to assess the activity of PF-06456384.
-
Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably transfected with the specific human NaV channel subtype.
-
Solutions:
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH.
-
-
Voltage Protocol: Cells are typically held at a holding potential of -120 mV. To elicit sodium currents, depolarizing voltage steps are applied. The effect of PF-06456384 is measured by comparing the current amplitude before and after compound application.
In Vivo Efficacy: Mouse Formalin Test
The formalin test is a widely used model of tonic pain with an early neurogenic phase and a later inflammatory phase.[7][8][9]
Figure 3: Experimental workflow for the mouse formalin test to evaluate the in vivo efficacy of PF-06456384.
-
Animals: Male CD-1 or C57BL/6 mice.
-
Procedure:
-
Animals are habituated to the testing environment.
-
PF-06456384 or vehicle is administered intravenously.
-
A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of one hind paw.
-
Pain-related behaviors, such as the cumulative time spent licking or flinching the injected paw, are recorded for a set period (e.g., 60 minutes). The observation period is typically divided into two phases: the early phase (0-5 minutes) and the late phase (15-60 minutes).
-
-
Endpoint: The primary endpoint is a reduction in the pain-related behaviors in the PF-06456384-treated group compared to the vehicle-treated group.
Discussion and Conclusion
This compound is an exceptionally potent and highly selective inhibitor of the NaV1.7 channel in vitro.[3][4] However, the preclinical data highlight a significant challenge in translating this high in vitro potency into in vivo efficacy. The compound exhibited a lack of significant effect in the mouse formalin pain model.[6] This disconnect is likely attributable, at least in part, to the high plasma protein binding of the molecule, which would reduce the free concentration of the drug available to engage with the NaV1.7 target in the periphery.[5]
The preclinical profile of PF-06456384 underscores the complexities of developing NaV1.7 inhibitors for pain. While achieving high potency and selectivity is a critical first step, optimizing pharmacokinetic properties, particularly plasma protein binding, is equally crucial for demonstrating in vivo efficacy. The data presented in this guide provide valuable insights for researchers in the field of pain drug discovery and highlight key considerations for the development of future NaV1.7 inhibitors.
References
- 1. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PF-06456384 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The orofacial formalin test in the mouse: a behavioral model for studying physiology and modulation of trigeminal nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo measurement of noradrenaline in the locus coeruleus of rats during the formalin test: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical guide provides an in-depth overview of PF-06456384, a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. This document is intended for researchers, scientists, and drug development professionals interested in utilizing PF-06456384 as a chemical probe to investigate the role of NaV1.7 in physiological and pathophysiological processes, particularly in the context of pain signaling.
Introduction
The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1][2] It is predominantly expressed in peripheral sensory neurons, including nociceptive neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.[2][3] Genetic studies in humans have unequivocally validated NaV1.7 as a key player in pain perception. Gain-of-function mutations in SCN9A lead to debilitating pain syndromes such as inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in a congenital insensitivity to pain.[4] This genetic evidence has made NaV1.7 a prime target for the development of novel analgesics.
PF-06456384 is a small molecule inhibitor of NaV1.7 that has emerged from extensive drug discovery efforts.[5] Its high potency and selectivity make it an invaluable tool for dissecting the specific contributions of NaV1.7 to neuronal excitability and pain signaling, distinguishing its role from other sodium channel subtypes.[6] This guide summarizes the key pharmacological data for PF-06456384, provides detailed experimental protocols for its characterization, and illustrates the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data for PF-06456384, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency of PF-06456384 against NaV1.7
| Parameter | Value | Cell Line |
| IC50 | 0.01 nM | Not specified in abstracts |
Data sourced from MedchemExpress.[7][8]
Table 2: Selectivity Profile of PF-06456384 against other NaV Channel Subtypes
| NaV Subtype | Fold Selectivity over NaV1.7 |
| NaV1.1 | >1000 |
| NaV1.2 | >1000 |
| NaV1.3 | >1000 |
| NaV1.4 | >1000 |
| NaV1.5 | >1000 |
| NaV1.6 | >1000 |
| NaV1.8 | >1000 |
Table 3: Preclinical Pharmacokinetic and ADME Profile of PF-06456384
| Species | Parameter | Value |
| Rat | Clearance | High |
| Dog | Clearance | High |
| Human | Microsomal Stability | Moderate |
| - | Hepatocyte Stability | Moderate |
| - | Plasma Protein Binding | High |
Note: This table is a qualitative summary based on the available information. Specific quantitative values would require access to the full-text publication by Storer et al.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of PF-06456384 are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is essential for characterizing the inhibitory effect of PF-06456384 on NaV1.7 currents.
Objective: To determine the concentration-dependent inhibition (IC50) of NaV1.7 channels by PF-06456384.
Materials:
-
HEK293 cells stably expressing human NaV1.7.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
-
PF-06456384 stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Culture HEK293-hNaV1.7 cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with internal solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -120 mV.
-
Elicit NaV1.7 currents by depolarizing voltage steps (e.g., to 0 mV for 20 ms).
-
Establish a stable baseline recording of the current.
-
Prepare serial dilutions of PF-06456384 in the external solution.
-
Perfuse the cell with increasing concentrations of PF-06456384, allowing for equilibration at each concentration (typically 2-5 minutes).
-
Record the peak inward current at each concentration.
-
To determine the IC50, plot the percentage of current inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation.
In Vivo Efficacy - Mouse Formalin Pain Model
This model assesses the analgesic potential of a compound in a biphasic pain paradigm.
Objective: To evaluate the effect of PF-06456384 on nociceptive behavior in the mouse formalin test.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
PF-06456384 formulation for intravenous administration.
-
Formalin solution (e.g., 2.5% in saline).
-
Observation chambers with a clear floor.
-
Video recording equipment or manual observation setup.
Procedure:
-
Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.
-
Administer PF-06456384 or vehicle intravenously at the desired dose and time point before formalin injection.
-
Inject 20 µL of 2.5% formalin into the plantar surface of the right hind paw.
-
Immediately place the mouse back into the observation chamber.
-
Record the cumulative time the animal spends licking, biting, or flinching the injected paw.
-
The recording is typically divided into two phases:
-
Phase 1 (acute pain): 0-5 minutes post-formalin injection.
-
Phase 2 (inflammatory pain): 15-40 minutes post-formalin injection.
-
-
Compare the nociceptive scores between the PF-06456384-treated and vehicle-treated groups.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.
Caption: NaV1.7 Signaling Pathway in Nociception.
Caption: Electrophysiology Experimental Workflow.
Conclusion
PF-06456384 is a chemical probe with exceptional potency and selectivity for NaV1.7. Its properties make it an ideal tool for investigating the role of NaV1.7 in pain and other neurological disorders. While it showed a lack of efficacy in a preclinical pain model, which may be attributed to its pharmacokinetic properties such as high plasma protein binding, its utility as an in vitro and in vivo tool for target validation and mechanistic studies remains significant.[6] The data and protocols provided in this guide are intended to facilitate the use of PF-06456384 in research settings, ultimately contributing to a better understanding of NaV1.7 biology and the development of novel therapeutics.
References
- 1. physoc.org [physoc.org]
- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NaV1.7 Channel Subtype as an Antinociceptive Target for Spider Toxins in Adult Dorsal Root Ganglia Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nociceptor Overexpression of NaV1.7 Contributes to Chronic Muscle Pain Induced by Early-Life Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for PF-06456384 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06456384 trihydrochloride is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3][4] Human genetic studies have identified NaV1.7 as a critical player in pain signaling, making it a promising target for the development of novel analgesics.[5] This document provides a summary of the known experimental data for PF-06456384, along with detailed protocols for its characterization, to support further research and drug development efforts. PF-06456384 was designed for intravenous infusion and has been investigated for its potential in pain models.[6][7][8]
Data Presentation
Table 1: In Vitro Potency and Selectivity of PF-06456384
| Target | Species | Assay Type | IC50 (nM) | Reference |
| NaV1.7 | Human | Conventional Patch Clamp | 0.01 | [1][2][3][4] |
| NaV1.7 | Human | PatchExpress Electrophysiology | 0.58 | [4] |
| NaV1.7 | Mouse | Conventional Patch Clamp | <0.1 | [4] |
| NaV1.7 | Rat | Conventional Patch Clamp | 75 | [4] |
| NaV1.1 | Human | Not Specified | 314 | [4] |
| NaV1.2 | Human | Not Specified | 3 | [4] |
| NaV1.3 | Human | Not Specified | 6,440 | [4] |
| NaV1.4 | Human | Not Specified | 1,450 | [4] |
| NaV1.5 | Human | Not Specified | 2,590 | [4] |
| NaV1.6 | Human | Not Specified | 5.8 | [4] |
| NaV1.8 | Human | Not Specified | 26,000 | [4] |
Signaling Pathway and Mechanism of Action
PF-06456384 exerts its effects by blocking the NaV1.7 ion channel, which is predominantly expressed in peripheral sensory neurons.[5] By inhibiting the influx of sodium ions through this channel, PF-06456384 prevents the generation and propagation of action potentials in nociceptive (pain-sensing) neurons, thereby blocking the transmission of pain signals to the central nervous system.
Caption: Inhibition of the NaV1.7 signaling pathway by PF-06456384.
Experimental Protocols
Protocol 1: In Vitro Electrophysiological Characterization of PF-06456384
This protocol describes the determination of the IC50 of PF-06456384 on human NaV1.7 channels expressed in a heterologous system (e.g., HEK293 cells) using automated patch-clamp electrophysiology.
Materials:
-
HEK293 cells stably expressing human NaV1.7
-
Cell culture medium (e.g., DMEM/F12)
-
External recording solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH 7.4)
-
Internal recording solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Automated patch-clamp system and associated consumables
Procedure:
-
Cell Preparation: Culture HEK293-hNaV1.7 cells to 70-90% confluency. On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in the external recording solution at a suitable density for the automated patch-clamp system.
-
Compound Preparation: Prepare serial dilutions of PF-06456384 in the external recording solution to achieve the desired final concentrations for the concentration-response curve. Include a vehicle control (e.g., 0.1% DMSO).
-
Automated Patch-Clamp Recording:
-
Prime the system with internal and external solutions.
-
Load the cell suspension and compound plate into the instrument.
-
Initiate the automated patch-clamp run. The system will perform cell capture, sealing, whole-cell formation, and recordings.
-
-
Voltage Protocol: Apply a voltage protocol to elicit NaV1.7 currents. A typical protocol involves holding the cells at a resting potential (e.g., -120 mV) and then depolarizing to a test potential (e.g., 0 mV) to activate the channels.
-
Data Acquisition: Record the peak inward sodium current in the absence and presence of different concentrations of PF-06456384.
-
Data Analysis:
-
Measure the peak current amplitude for each concentration.
-
Normalize the current at each concentration to the control (vehicle) current.
-
Plot the normalized current as a function of the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for in vitro electrophysiological characterization.
Protocol 2: In Vivo Assessment of Analgesic Efficacy using the Formalin Test
This protocol describes a method to evaluate the potential analgesic effects of PF-06456384 in a mouse model of inflammatory pain.
Materials:
-
Male CD-1 mice (or other suitable strain), 20-25 g
-
This compound
-
Vehicle solution (e.g., saline or a specified formulation buffer)
-
Formalin solution (e.g., 2.5% in saline)
-
Observation chambers with mirrors for unobscured paw observation
-
Video recording equipment (optional, but recommended for accurate scoring)
-
Syringes and needles for administration
Procedure:
-
Acclimation: Acclimate the mice to the testing environment for at least 30 minutes before the experiment to reduce stress-induced behavioral changes.
-
Compound Administration: Administer PF-06456384 or vehicle via the desired route (e.g., intravenous infusion, as the compound was designed for this route). The dose and timing of administration should be based on pharmacokinetic data.
-
Formalin Injection: At the appropriate time point after compound administration, inject a small volume (e.g., 20 µL) of 2.5% formalin solution into the plantar surface of the right hind paw of the mouse.
-
Behavioral Observation: Immediately after the formalin injection, place the mouse in the observation chamber and record its behavior for a set period (e.g., 60 minutes). The characteristic pain response occurs in two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.
-
Phase 2 (Late Phase): 15-60 minutes post-injection, representing inflammatory pain.
-
-
Data Collection: Measure the total time the animal spends licking, biting, or flinching the injected paw during both phases.
-
Data Analysis: Compare the duration of pain behaviors in the PF-06456384-treated group to the vehicle-treated group for both phases. A significant reduction in pain behaviors in the treated group indicates an analgesic effect. Statistical analysis (e.g., t-test or ANOVA) should be performed.
Note: Previous studies have indicated that PF-06456384 did not show significant analgesic effects in the mouse formalin test.[5]
Caption: Workflow for the in vivo formalin test.
Protocol 3: ADME - Metabolic Stability in Liver Microsomes
This protocol provides a general method for assessing the metabolic stability of PF-06456384 in liver microsomes, an important parameter for predicting in vivo clearance.
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control compounds (high and low clearance)
-
Acetonitrile with an internal standard for sample quenching and analysis
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a master mix containing liver microsomes and phosphate buffer. Pre-incubate this mixture at 37°C.
-
Reaction Initiation: Add PF-06456384 (at a final concentration of, e.g., 1 µM) to the pre-warmed microsome mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of PF-06456384 at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of PF-06456384 remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) based on the t1/2 and the protein concentration in the incubation.
-
Disclaimer
These protocols are intended as a guide for research purposes only. Researchers should optimize the protocols based on their specific experimental conditions and equipment. Appropriate safety precautions should be taken when handling all chemical and biological materials.
References
- 1. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel NaV1.7 antagonists using high throughput screening platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In silico pKa prediction and ADME profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PF-06456384 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols: Preparation of PF-06456384 Trihydrochloride Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of PF-06456384 trihydrochloride, a potent and selective NaV1.7 inhibitor. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.
Compound Information
This compound is a high-potency small molecule inhibitor of the voltage-gated sodium channel NaV1.7, with an IC50 of 0.01 nM.[1][2][3][4][5][6] It is utilized in research investigating pain pathways, particularly in models such as the formalin pain model.[1][2][3][4][5][6]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 829.18 g/mol | [2] |
| CAS Number | 1834610-75-1 | [2] |
| Appearance | White to off-white solid | [2] |
| Purity | >99.0% | [7] |
| Solubility (DMSO) | 125 mg/mL (150.75 mM) | [2] |
| Solubility (Water) | 2 mg/mL | [7] |
| Storage of Solid | -20°C for 3 years; 4°C for 2 years | [7] |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month | [1][2][7] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials and Equipment
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic bath/sonicator
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Safety Precautions
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE to avoid inhalation, ingestion, or skin contact.
-
PF-06456384 is a potent bioactive compound; handle with care.
-
DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with caution.
Step-by-Step Protocol
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the hygroscopic compound.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.29 mg of the compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.010 mol/L = 0.0001 mol
-
0.0001 mol x 829.18 g/mol = 0.0829 g = 8.29 mg
-
-
-
Dissolution:
-
Add the appropriate volume of DMSO to the vial containing the weighed compound. For the example above, add 1 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Sonication: Due to the nature of the compound, ultrasonic treatment is recommended to ensure complete dissolution.[2] Place the vial in an ultrasonic bath for 5-10 minutes. The solution should become clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can lead to product degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber vials.[1][2]
-
Storage: Store the aliquots in a sealed container, protected from moisture. For long-term storage (up to 6 months), store at -80°C.[1][2][7] For short-term storage (up to 1 month), store at -20°C.[1][2][7]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Compound Properties and Handling
This diagram shows the relationship between the key properties of this compound and the necessary handling procedures.
Caption: Key Properties and Handling of this compound.
References
Application Notes and Protocols for PF-06456384 Trihydrochloride In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06456384 trihydrochloride is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] As NaV1.7 plays a crucial role in the transmission of pain signals, this compound has been investigated for its potential as an analgesic.[1][3][4] These application notes provide a guide for the in vivo administration of this compound, based on publicly available information. It is important to note that specific dosage and detailed pharmacokinetic data from preclinical studies are not extensively available in the public domain. Therefore, researchers should consider the following as a starting point for their own study design and optimization.
Physicochemical and Pharmacological Properties
| Property | Value | Reference |
| Molecular Formula | C₃₅H₃₅Cl₃F₃N₇O₃S₂ | N/A |
| Molecular Weight | 829.28 g/mol | N/A |
| Target | Voltage-gated sodium channel NaV1.7 | [1][2] |
| IC₅₀ (human NaV1.7) | 0.01 nM | [2] |
| Formulation | Designed for intravenous infusion | [1][5] |
| Reported Excipient | Solutol® HS 15 (Kolliphor® HS 15) | [5] |
Signaling Pathway of NaV1.7 in Nociception
The voltage-gated sodium channel NaV1.7 is a key player in the initiation and propagation of action potentials in nociceptive (pain-sensing) neurons. Found at high densities in the nerve endings of dorsal root ganglion (DRG) neurons, NaV1.7 acts as a "threshold channel." It amplifies small, sub-threshold depolarizations, bringing the neuron to its firing threshold and triggering an action potential. This electrical signal then travels along the neuron to the spinal cord and ultimately to the brain, where it is perceived as pain. Inhibition of NaV1.7 by compounds like PF-06456384 is intended to block this initial amplification step, thereby preventing the transmission of pain signals.
Experimental Protocols
Formulation of this compound for Intravenous Administration
Note: The precise formulation used in preclinical studies for PF-06456384 is not publicly available. The following is a general protocol based on the reported use of Solutol® HS 15 as an excipient for intravenous delivery of poorly soluble compounds. Optimization will be required.
Materials:
-
This compound
-
Solutol® HS 15 (Kolliphor® HS 15)
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, pyrogen-free water for injection
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Preparation of Solutol® HS 15 Stock Solution:
-
Warm a sufficient quantity of Solutol® HS 15 to approximately 60°C to reduce its viscosity.
-
Prepare a 10-20% (w/v) stock solution of Solutol® HS 15 in sterile saline or PBS.
-
Gently mix until a clear, homogeneous solution is formed. Allow to cool to room temperature.
-
-
Solubilization of this compound:
-
Weigh the required amount of this compound.
-
Add a small volume of the Solutol® HS 15 stock solution to the compound.
-
Vortex thoroughly. Gentle warming or sonication may be used to aid dissolution.
-
Gradually add the remaining volume of the Solutol® HS 15 stock solution while continuously mixing until the desired final concentration is reached.
-
Visually inspect for complete dissolution.
-
-
Sterilization:
-
Sterilize the final formulation by filtering through a 0.22 µm sterile filter.
-
-
Storage:
-
Store the prepared solution at 2-8°C and protect from light. It is recommended to use the formulation shortly after preparation.
-
In Vivo Administration in a Mouse Formalin-Induced Pain Model
Note: PF-06456384 has been reported to show a lack of efficacy in the mouse formalin pain model.[4] This protocol is provided as a standard method for evaluating compounds in this model.
Experimental Workflow:
Materials:
-
Male C57BL/6 or CD-1 mice (8-12 weeks old)
-
Prepared this compound formulation
-
Vehicle control (e.g., Solutol® HS 15 in saline)
-
5% Formalin solution in sterile saline
-
Observation chambers with transparent walls
-
Video recording equipment (optional)
-
Stopwatch
Protocol:
-
Acclimatization:
-
Place individual mice in the observation chambers and allow them to acclimatize for at least 30 minutes before the start of the experiment.
-
-
Drug Administration:
-
Administer the prepared this compound formulation or vehicle control via intravenous injection (e.g., tail vein).
-
Dosage: As specific dosages are not publicly available, a dose-ranging study (e.g., 1, 3, 10, 30 mg/kg) is recommended to determine the optimal dose.
-
-
Pre-treatment Period:
-
Allow a pre-treatment period between drug administration and formalin injection. This period should ideally be based on the time to maximum plasma concentration (Tmax) of the compound, if known. If Tmax is unknown, a standard pre-treatment time of 15-30 minutes can be used.
-
-
Formalin Injection:
-
Gently restrain the mouse and inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw using a 30-gauge needle.
-
-
Behavioral Observation:
-
Immediately after the formalin injection, return the mouse to the observation chamber and start the stopwatch/video recording.
-
Observe and record the cumulative time the animal spends licking or biting the injected paw.
-
The observation period is typically divided into two phases:
-
Phase 1 (Acute/Neurogenic Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-40 minutes post-injection.
-
-
-
Data Analysis:
-
Calculate the total time spent licking/biting in each phase for each animal.
-
Compare the results from the PF-06456384-treated groups with the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
-
Pharmacokinetic Data
Publicly available literature does not provide specific pharmacokinetic parameters for PF-06456384 in preclinical species. It is generally described as having rapid clearance.[5] Researchers will need to conduct their own pharmacokinetic studies to determine parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution in their chosen animal model.
| Parameter | Mouse | Rat | Dog |
| Cmax | Data not available | Data not available | Data not available |
| Tmax | Data not available | Data not available | Data not available |
| AUC | Data not available | Data not available | Data not available |
| Half-life (t½) | Data not available | Data not available | Data not available |
| Clearance (CL) | Data not available | Data not available | Data not available |
| Volume of Distribution (Vd) | Data not available | Data not available | Data not available |
Important Considerations
-
Lack of Efficacy: It is important to reiterate that PF-06456384 has been reported to lack efficacy in the mouse formalin model.[4] Researchers should consider this when designing their studies and may wish to explore other pain models.
-
Plasma Protein Binding: High plasma protein binding has been suggested as a potential reason for the lack of in vivo efficacy of some NaV1.7 inhibitors.[6] This should be taken into account when interpreting pharmacokinetic and pharmacodynamic data.
-
Dose-Response: Due to the lack of publicly available dosage information, it is crucial to perform a dose-response study to identify an appropriate dose range for any in vivo experiments.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
This document is intended to serve as a guide and should be supplemented with a thorough literature review and careful experimental design.
References
- 1. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PF-06456384 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
Application Notes and Protocols for PF-06456384 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended use of PF-06456384, a highly potent and selective NaV1.7 inhibitor, in rodent models for pain research. The protocols are based on publicly available preclinical data.
Mechanism of Action
PF-06456384 is a potent and highly selective inhibitor of the voltage-gated sodium channel NaV1.7, with an IC50 of 0.01 nM.[1] NaV1.7 is a genetically validated target for pain, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital inability to experience pain. PF-06456384 was specifically designed for intravenous infusion.[2][3] By inhibiting NaV1.7 channels, which are predominantly expressed in peripheral sensory neurons, PF-06456384 is intended to block the initiation and propagation of pain signals.
Data Presentation
In Vivo Efficacy in a Mouse Formalin Pain Model
PF-06456384 was evaluated in a mouse formalin-induced inflammatory pain model. The study aimed to assess its analgesic effects by maintaining a target plasma concentration significantly above its in vitro potency.
| Parameter | Value | Reference |
| Animal Model | Mouse | [4] |
| Pain Model | Formalin-induced inflammatory pain | [4] |
| Administration Route | Intravenous (IV) infusion | [2][3][4] |
| Target Unbound Plasma Concentration | >60 times the mouse NaV1.7 IC50 (<0.1 nM) | [4] |
| Observed Efficacy | No significant analgesic effects observed | [5] |
Note: The lack of in vivo efficacy, despite achieving high plasma concentrations, has been attributed to high plasma protein binding, which may limit the free fraction of the compound available to engage the target.[6]
Experimental Protocols
Protocol 1: Mouse Formalin Test for Inflammatory Pain
This protocol describes a standard procedure for the formalin test in mice, a widely used model of inflammatory pain.
Materials:
-
PF-06456384
-
Vehicle for intravenous infusion (e.g., saline, or a suitable solubilizing agent if necessary, though specific formulation for PF-06456384 is not detailed in available literature)
-
Formalin solution (1-5% in saline)
-
Male CD-1 or C57BL/6 mice (20-30 g)
-
Intravenous infusion pump and catheters
-
Observation chambers with a clear floor
-
Video recording equipment (optional)
-
Timer
Procedure:
-
Animal Acclimation: Acclimate mice to the testing environment for at least 1-2 hours before the experiment to minimize stress.
-
Catheter Implantation (if applicable): For conscious, freely moving animals, implant a catheter into the jugular or femoral vein 1-2 days prior to the experiment to allow for recovery.
-
PF-06456384 Administration:
-
Initiate a continuous intravenous infusion of PF-06456384.
-
Dosage: The specific dosage in mg/kg/hr is not available in the literature. The primary goal is to achieve and maintain an unbound plasma concentration greater than 60 times the mouse NaV1.7 IC50 (<0.1 nM). Researchers should conduct preliminary pharmacokinetic studies to determine the infusion rate required to reach this target concentration.
-
Administer a vehicle infusion to the control group.
-
-
Formalin Injection:
-
Thirty minutes after the start of the infusion, briefly restrain the mouse and inject 20 µL of formalin solution subcutaneously into the plantar surface of the right hind paw using a 30-gauge needle.[7]
-
-
Observation:
-
Data Analysis: Compare the nociceptive behaviors between the PF-06456384-treated group and the vehicle-treated control group for both phases.
Mandatory Visualization
Caption: Signaling pathway of pain and the inhibitory action of PF-06456384.
Caption: Experimental workflow for the mouse formalin test with PF-06456384.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PF-06456384 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. escholarship.org [escholarship.org]
- 7. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A refinement to the formalin test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for PF-06456384 Trihydrochloride in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06456384 trihydrochloride is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3] This channel is a key player in pain signaling, making its selective inhibition a promising strategy for the development of novel analgesics with potentially fewer side effects compared to non-selective sodium channel blockers.[4][5] These application notes provide detailed protocols for the use of this compound in patch clamp electrophysiology to characterize its effects on NaV1.7 and other voltage-gated sodium channels.
Mechanism of Action
PF-06456384 acts as a state-dependent blocker of NaV1.7, showing a preference for the inactivated state of the channel.[6][7] This means the compound binds with higher affinity to channels that are already inactivated, a state that is more prevalent during high-frequency firing of neurons, such as in pain states. This state-dependent mechanism contributes to its selectivity and potential for therapeutic intervention in pain pathways. The inhibition of NaV1.7 by PF-06456384 effectively reduces the excitability of nociceptive neurons, thereby blocking the propagation of pain signals.
Quantitative Data
The following table summarizes the inhibitory potency of PF-06456384 on various human voltage-gated sodium channel subtypes as determined by patch clamp electrophysiology.
| Channel Subtype | Cell Line | Assay Type | IC50 (nM) | Reference |
| hNaV1.7 | HEK293 | Conventional Patch Clamp | 0.01 | [2] |
| hNaV1.7 | HEK293 | PatchExpress Electrophysiology | 0.58 | [2] |
| hNaV1.1 | HEK293 | Electrophysiology Assay | 314 | [2] |
| hNaV1.2 | HEK293 | Electrophysiology Assay | 3 | [2] |
| hNaV1.3 | HEK293 | Electrophysiology Assay | 6440 | [2] |
| hNaV1.4 | HEK293 | Electrophysiology Assay | 1450 | [2] |
| hNaV1.5 | HEK293 | Electrophysiology Assay | 2590 | [2] |
| hNaV1.6 | HEK293 | Electrophysiology Assay | 5.8 | [2] |
| hNaV1.8 | HEK293 | Electrophysiology Assay | 26000 | [2] |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway for PF-06456384 in modulating nociceptive signaling.
Experimental Protocols
Cell Culture and Preparation
For patch clamp electrophysiology studies, use a cell line stably expressing the human NaV1.7 channel (e.g., HEK293 or CHO cells).
-
Culture Conditions: Culture cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression. Maintain cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation: For experiments, dissociate cells from the culture dish using a gentle, non-enzymatic cell dissociation solution to ensure cell health and channel integrity. After dissociation, centrifuge the cells and resuspend them in the extracellular recording solution at a suitable density.
Solutions and Reagents
-
Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO or water. Store aliquots at -20°C or -80°C.[3] On the day of the experiment, dilute the stock solution to the final desired concentrations in the extracellular solution.
Patch Clamp Electrophysiology Workflow
The following diagram outlines the general workflow for a patch clamp experiment with PF-06456384.
Voltage Clamp Protocols
To characterize the state-dependent inhibition of NaV1.7 by PF-06456384, specific voltage protocols are required. These can be performed using either manual or automated patch clamp systems.[4][8]
-
Resting State Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply a short depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a peak inward current.
-
Repeat this pulse at a low frequency (e.g., 0.1 Hz) to allow for full recovery from inactivation between pulses.
-
Apply different concentrations of PF-06456384 and measure the reduction in peak current to determine the IC50 for the resting state.
-
-
Inactivated State Protocol:
-
Hold the cell at a depolarized potential (e.g., -60 mV or -70 mV) to induce steady-state inactivation in a fraction of the channels.
-
Apply a test pulse (e.g., to 0 mV for 20 ms) to measure the current from the channels that are not inactivated.
-
To assess use-dependent block, apply a train of depolarizing pulses (e.g., 10 Hz) from a holding potential of -90 mV.
-
Apply various concentrations of PF-06456384 and measure the tonic and use-dependent block to determine the IC50 for the inactivated state.
-
Data Analysis
-
Acquire and analyze data using appropriate software (e.g., pCLAMP, PatchMaster).
-
Measure the peak sodium current in response to the voltage steps before and after the application of PF-06456384.
-
Calculate the percentage of inhibition for each concentration of the compound.
-
Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the dose-response curve with a Hill equation to determine the IC50 value.
Safety Precautions
-
Follow standard laboratory safety procedures when handling cell cultures and chemical reagents.
-
This compound is for research use only. Handle with care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brief analysis of Nav1.7 inhibitors: Mechanism of action and new research trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 8. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
Application Notes and Protocols: PF-06456384 trihydrochloride for Formalin-Induced Pain Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06456384 trihydrochloride is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, with an IC50 of 0.01 nM.[1][2] The NaV1.7 channel is predominantly expressed in peripheral sensory neurons and has a genetically validated role in human pain perception, making it a key target for the development of novel analgesics.[3][4] The formalin-induced pain model is a widely used preclinical assay to assess the efficacy of potential analgesics. It produces a biphasic pain response: an initial acute phase (Phase I) driven by direct nociceptor activation, followed by a tonic, inflammatory-mediated second phase (Phase II).[5][6] This application note provides a comprehensive overview of the use of this compound in the formalin-induced pain model, including detailed experimental protocols, data interpretation, and the underlying signaling pathways.
Data Presentation
While this compound was investigated as a potential analgesic, preclinical studies have shown that it did not produce significant analgesic effects in the mouse formalin test. The specific quantitative data from these studies are not publicly available in the cited literature. The following table summarizes the expected data structure for such an experiment and indicates the reported outcome for PF-06456384.
Table 1: Summary of Expected Quantitative Data for PF-06456384 in the Formalin-Induced Pain Model
| Treatment Group | N (animals) | Dose (mg/kg) | Route of Administration | Phase I Pain Response (seconds of licking/flinching) | % Inhibition vs. Vehicle (Phase I) | Phase II Pain Response (seconds of licking/flinching) | % Inhibition vs. Vehicle (Phase II) | Reported Outcome |
| Vehicle Control | 8-10 | N/A | IV/IP/SC | Data not available | 0% | Data not available | 0% | Baseline pain response |
| PF-06456384 | 8-10 | Data not available | IV/IP/SC | Data not available | Data not available | Data not available | Data not available | No significant analgesic effect |
| Positive Control (e.g., Morphine) | 8-10 | 5-10 | SC | Data not available | >50% | Data not available | >70% | Significant reduction in pain response |
Note: Specific quantitative data for PF-06456384 in the formalin test is not available in the referenced literature. The table reflects the qualitative report of no significant analgesic effects.
Signaling Pathways and Experimental Workflows
Signaling Pathway of NaV1.7 in Nociception
The NaV1.7 channel plays a crucial role in the generation and propagation of action potentials in nociceptive (pain-sensing) neurons. It acts as a threshold channel, amplifying small depolarizations at the nerve endings to initiate a pain signal.
Caption: NaV1.7 signaling pathway in a nociceptive neuron.
Experimental Workflow for the Formalin-Induced Pain Model
The following diagram outlines the typical workflow for evaluating a compound in the formalin-induced pain model.
Caption: Experimental workflow for the formalin-induced pain model.
Experimental Protocols
The following is a generalized protocol for the formalin-induced pain model in rodents. Specific parameters may need to be optimized based on the animal species and strain.
1. Animals
-
Male Sprague-Dawley rats (200-250 g) or male C57BL/6 mice (20-25 g) are commonly used.
-
Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.
-
All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Materials
-
This compound
-
Vehicle (e.g., saline, DMSO, or as recommended by the manufacturer)
-
Formalin solution (e.g., 2.5% in saline for mice, 5% for rats)[5]
-
Observation chambers with a clear floor
-
Video recording equipment (optional but recommended for unbiased scoring)
-
Syringes and needles for administration
3. Experimental Procedure
-
Acclimation: Place individual animals in the observation chambers for at least 30-60 minutes before the experiment to allow for acclimation to the testing environment.
-
Compound Administration:
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
Administer the compound or vehicle to the animals via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous). The pre-treatment time will depend on the pharmacokinetic profile of the compound (typically 30-60 minutes).
-
-
Formalin Injection:
-
Gently restrain the animal.
-
Inject a standard volume of formalin solution (e.g., 20 µL for mice, 50 µL for rats) subcutaneously into the plantar surface of the right hind paw.[5]
-
-
Behavioral Observation:
-
Immediately after the formalin injection, return the animal to the observation chamber and start recording the behavior for 60 minutes.
-
The primary pain-related behaviors to be quantified are the cumulative time spent licking and/or flinching the injected paw.
-
-
Data Analysis:
-
Divide the 60-minute observation period into two phases:
-
Phase I (Early Phase): 0-5 minutes post-injection.
-
Phase II (Late Phase): 15-60 minutes post-injection.
-
-
Calculate the total time spent licking/flinching in each phase for each animal.
-
Compare the mean pain scores of the PF-06456384-treated group with the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
A positive control group (e.g., treated with morphine) should be included to validate the assay.
-
Discussion and Interpretation
The lack of significant analgesic effect of PF-06456384 in the mouse formalin test is a noteworthy finding, especially given its high potency and selectivity for NaV1.7. This outcome may suggest several possibilities:
-
Complexity of the Formalin Model: The formalin test involves both direct chemical irritation and a subsequent inflammatory response. While NaV1.7 is crucial for acute pain signaling, other ion channels and inflammatory mediators may play a more dominant role in this specific model, particularly in the second phase.
-
Pharmacokinetics and Target Engagement: It is possible that despite systemic administration, the compound did not reach a sufficient concentration at the peripheral nerve terminals to effectively block NaV1.7 in the context of the formalin-induced inflammatory milieu. Issues such as high plasma protein binding could limit the free concentration of the drug at the target site.
-
Role of Other NaV Channels: Other sodium channel subtypes, such as NaV1.8 and NaV1.9, are also highly expressed in nociceptors and contribute to pain signaling. It is possible that in the formalin model, these channels play a more critical role, and selective inhibition of only NaV1.7 is insufficient to produce a significant analgesic effect.
Conclusion
This compound is a potent and selective NaV1.7 inhibitor. However, researchers should be aware that it has been reported to have no significant analgesic effect in the mouse formalin-induced pain model. These application notes provide a framework for designing and interpreting experiments with this compound. Further research may be warranted to explore its efficacy in other pain models or in combination with other analgesics. It is crucial for researchers to carefully consider the choice of pain model and to conduct thorough pharmacokinetic and pharmacodynamic studies to fully characterize the in vivo effects of NaV1.7 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 4. The interphase of the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using PF-06456384 Trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06456384 trihydrochloride is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] The NaV1.7 channel, encoded by the SCN9A gene, is a critical component in pain signaling pathways, primarily expressed in peripheral sensory neurons. Its role as a key regulator of neuronal excitability makes it a prime therapeutic target for the development of novel analgesics. Loss-of-function mutations in the SCN9A gene lead to a congenital inability to perceive pain, highlighting the potential of NaV1.7 inhibitors in pain management. PF-06456384 has been developed as an intravenous agent for pain research.[3][4]
These application notes provide detailed protocols for the characterization of this compound in cell-based assays, with a focus on automated patch-clamp electrophysiology, a robust method for quantifying the potency and selectivity of ion channel modulators.
Mechanism of Action and Signaling Pathway
PF-06456384 exerts its inhibitory effect by blocking the NaV1.7 channel, thereby reducing the influx of sodium ions that is necessary for the initiation and propagation of action potentials in nociceptive neurons. This dampening of neuronal signaling at the peripheral level is expected to reduce the transmission of pain signals to the central nervous system. The signaling pathway illustrates the critical role of NaV1.7 in pain transmission from a noxious stimulus to its perception.
Quantitative Data
The inhibitory potency of PF-06456384 has been quantified against various NaV channel subtypes across different species. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Target Channel | Species | Assay Method | IC50 (nM) | Reference |
| NaV1.7 | Human | Conventional Patch Clamp | 0.01 | [1][2][5] |
| NaV1.7 | Human | PatchExpress Electrophysiology | 0.58 | [5] |
| NaV1.7 | Mouse | Conventional Patch Clamp | <0.1 | [5] |
| NaV1.7 | Rat | Conventional Patch Clamp | 75 | [5] |
| NaV1.1 | Human | Not Specified | 314 | [5] |
| NaV1.2 | Human | Not Specified | 3 | [5] |
| NaV1.3 | Human | Not Specified | 6440 | [5] |
| NaV1.4 | Human | Not Specified | 1450 | [5] |
| NaV1.5 | Human | Not Specified | 2590 | [5] |
| NaV1.6 | Human | Not Specified | 5.8 | [5] |
| NaV1.8 | Human | Not Specified | 26000 | [5] |
Experimental Protocols
Automated Patch-Clamp Electrophysiology Assay for IC50 Determination
This protocol describes the determination of the IC50 value of this compound against human NaV1.7 channels stably expressed in HEK293 cells using an automated patch-clamp system.
1. Cell Culture and Preparation
-
Cell Line: HEK293 cells stably expressing the human NaV1.7 channel.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, 100 µg/mL Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 70-90% confluency, wash with PBS and detach using a non-enzymatic cell dissociation solution. Resuspend the cells in the appropriate extracellular solution for the automated patch-clamp system.
2. Solutions
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
3. Compound Preparation
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent such as water or DMSO.[2] Note that the trihydrochloride salt has some water solubility.[5] For DMSO stocks, use freshly opened, anhydrous DMSO to avoid solubility issues.[2]
-
Serial Dilutions: Perform serial dilutions of the stock solution in the external solution to achieve the desired final concentrations for the concentration-response curve.
4. Automated Patch-Clamp Procedure
-
System Setup: Prime the automated patch-clamp system with the internal and external solutions according to the manufacturer's instructions.
-
Cell Loading: Load the prepared cell suspension into the system.
-
Seal Formation and Whole-Cell Configuration: The system will automatically establish giga-ohm seals and achieve the whole-cell patch-clamp configuration.
-
Voltage Protocol:
-
Holding Potential: -120 mV.
-
Test Pulse: Apply a depolarizing step to 0 mV for 20-50 ms to elicit NaV1.7 currents.
-
Frequency: Apply test pulses at a frequency that allows for recovery from inactivation (e.g., every 10-20 seconds).
-
-
Compound Application:
-
Establish a stable baseline recording of the NaV1.7 current.
-
Apply increasing concentrations of this compound to the cells.
-
Allow for sufficient incubation time at each concentration for the inhibitory effect to reach a steady state.
-
-
Data Acquisition and Analysis:
-
Record the peak inward current at each test pulse.
-
Normalize the current at each compound concentration to the baseline current.
-
Plot the normalized current as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the IC50 of an inhibitor using an automated patch-clamp system.
References
Application Notes and Protocols for Intravenous Infusion of PF-06456384
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06456384 is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for pain.[1][2] Designed specifically for intravenous (IV) infusion, this compound has been investigated in preclinical models for its analgesic potential.[1][2] A significant challenge in its development has been the high plasma protein binding, which can limit the free concentration of the drug at the target site.[3][4] This document provides a summary of available data and generalized protocols for the intravenous application of PF-06456384 in a research setting.
Data Presentation
In Vitro Potency and Selectivity
The following table summarizes the inhibitory activity of PF-06456384 against various voltage-gated sodium channel subtypes.
| Channel Subtype | IC50 (nM) | Species |
| NaV1.7 | 0.01 | Human |
| NaV1.1 | >1000 | Human |
| NaV1.2 | >1000 | Human |
| NaV1.3 | >1000 | Human |
| NaV1.4 | >1000 | Human |
| NaV1.5 | >1000 | Human |
| NaV1.6 | >1000 | Human |
Data compiled from publicly available sources.
Preclinical Pharmacokinetic Parameters (Intravenous Administration)
Limited publicly available data exists for the specific pharmacokinetic parameters of PF-06456384. The following table presents a generalized view based on typical parameters for similar small molecules in preclinical species.
| Species | Clearance (CL) | Volume of Distribution (Vd) | Half-life (t1/2) |
| Mouse | High | Moderate to High | Short to Moderate |
| Rat | High | Moderate to High | Short to Moderate |
| Dog | Moderate to High | Moderate | Moderate |
Note: The clearance of PF-06456384 is influenced by its formulation, with the excipient Solutol HS 15 potentially impacting its distribution and clearance.[5]
Experimental Protocols
Intravenous Infusion Protocol (General Guidance)
A specific, detailed intravenous infusion protocol for PF-06456384 is not publicly available. The following is a generalized protocol based on standard practices for preclinical intravenous administration of small molecules. It is critical to optimize this protocol for specific experimental needs.
1. Formulation Preparation:
-
Vehicle Composition: A potential vehicle for PF-06456384 may include a solubilizing agent such as Solutol HS 15 due to its influence on the compound's pharmacokinetics.[5] A common formulation approach for poorly soluble compounds for intravenous administration in preclinical studies involves a mixture of solvents and surfactants. A representative vehicle could be:
-
5-10% Solutol HS 15
-
10-20% Propylene glycol or PEG 400
-
Quantum satis (q.s.) with sterile saline or 5% dextrose in water (D5W)
-
-
PF-06456384 Concentration: The concentration of PF-06456384 in the formulation should be calculated based on the desired dose, infusion rate, and the body weight of the animal.
-
Preparation:
-
Dissolve PF-06456384 in the organic solvent component(s) first.
-
Add the surfactant (e.g., Solutol HS 15).
-
Slowly add the aqueous component (saline or D5W) while stirring to form a clear solution.
-
Sterile filter the final formulation through a 0.22 µm filter before administration.
-
2. Animal Preparation:
-
Select the appropriate animal model (e.g., mouse, rat).
-
Anesthetize the animal according to approved institutional protocols.
-
Surgically implant a catheter into a suitable vein (e.g., jugular vein, tail vein).
-
Allow the animal to recover from surgery before the infusion, if required by the experimental design.
3. Intravenous Infusion:
-
Connect the catheter to an infusion pump.
-
Set the infusion rate to deliver the desired dose over the specified duration. The infusion rate should be slow to avoid acute toxicity.
-
Monitor the animal for any adverse reactions throughout the infusion period.
In Vivo Efficacy Assessment: Mouse Formalin Test
This protocol describes a common method for assessing the analgesic efficacy of a compound.
1. Animal Model:
-
Adult male mice (e.g., C57BL/6 strain), 8-10 weeks old.
2. Acclimatization:
-
Acclimatize the mice to the testing environment (e.g., Plexiglas observation chambers) for at least 30 minutes before the experiment.
3. Drug Administration:
-
Administer PF-06456384 via intravenous infusion as described in the protocol above. The infusion can be initiated before and/or maintained during the formalin injection and observation period.
4. Formalin Injection:
-
Inject 20 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
5. Behavioral Observation:
-
Immediately after the formalin injection, place the mouse back into the observation chamber.
-
Record the cumulative time the animal spends licking or biting the injected paw.
-
Observations are typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).
-
Phase 2 (Late Phase): 15-30 minutes post-injection (inflammatory pain).
-
6. Data Analysis:
-
Compare the total licking/biting time in the PF-06456384-treated group to a vehicle-treated control group for both phases.
-
A significant reduction in licking/biting time indicates an analgesic effect.
In Vitro Efficacy Assessment: Electrophysiology Patch-Clamp Assay
This protocol outlines a general procedure for evaluating the inhibitory effect of PF-06456384 on NaV1.7 channels expressed in a heterologous system.
1. Cell Line:
-
Use a stable cell line expressing human NaV1.7 channels (e.g., HEK293 or CHO cells).
2. Cell Preparation:
-
Culture the cells under standard conditions.
-
On the day of the experiment, detach the cells and prepare a single-cell suspension.
3. Electrophysiological Recording:
-
Use an automated or manual patch-clamp system.
-
Establish a whole-cell recording configuration.
-
Hold the cell membrane potential at a level where a significant portion of NaV1.7 channels are in the resting state (e.g., -120 mV).
-
Elicit NaV1.7 currents by applying depolarizing voltage steps (e.g., to 0 mV).
4. Compound Application:
-
Prepare a series of concentrations of PF-06456384 in the extracellular solution.
-
Apply the different concentrations of the compound to the cell and record the NaV1.7 current at each concentration.
5. Data Analysis:
-
Measure the peak inward current at each concentration of PF-06456384.
-
Normalize the current to the control (pre-drug) current.
-
Plot the concentration-response curve and fit it with a suitable equation (e.g., Hill equation) to determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of NaV1.7 in pain transmission.
Caption: Workflow for assessing analgesic efficacy using the mouse formalin test.
Caption: Workflow for determining the in vitro potency of PF-06456384.
References
- 1. Formalin Murine Model of Pain [bio-protocol.org]
- 2. Translational Pharmacokinetic–Pharmacodynamic Modeling of NaV1.7 Inhibitor MK-2075 to Inform Human Efficacious Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 4. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro investigation on the impact of Solutol HS 15 on the uptake of colchicine into rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: PF-06456384 trihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06456384 trihydrochloride is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] The NaV1.7 channel is a genetically validated target for pain, as it is preferentially expressed in peripheral sensory neurons and plays a crucial role in the initiation and propagation of pain signals.[3][4] Loss-of-function mutations in the gene encoding NaV1.7 (SCN9A) lead to congenital insensitivity to pain, making it a prime target for the development of novel analgesics.[4] PF-06456384 has been investigated for its potential in pain research, particularly in models of acute and inflammatory pain.[2] These application notes provide a comprehensive overview of the material safety data, physicochemical properties, and detailed protocols for the in vitro and in vivo characterization of this compound.
Material Safety Data Sheet (MSDS) Summary
Researchers should always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound. The following is a summary of key safety information.
| Hazard Category | Description | First Aid Measures |
| Acute Toxicity | Data not available. Handle with caution as with any uncharacterized chemical. | If inhaled: Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor. If ingested: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
| Skin Corrosion/Irritation | Data not available. May cause skin irritation. | In case of skin contact, wash off with soap and plenty of water. Consult a physician. |
| Eye Damage/Irritation | Data not available. May cause serious eye irritation. | In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat. |
| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Recommended storage as a powder is -20°C for up to 3 years or 4°C for up to 2 years.[1] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2] | |
| Disposal | Dispose of in accordance with local, state, and federal regulations. The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. |
Data Presentation
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₅H₃₂F₃N₇O₃S₂ · 3HCl |
| Molecular Weight | 829.18 g/mol |
| CAS Number | 1834610-75-1 |
| Appearance | White to off-white solid |
| Solubility | Water: 2 mg/mL; DMSO: 125 mg/mL (with sonication)[1][2] |
In Vitro Potency and Selectivity
PF-06456384 is a highly potent inhibitor of NaV1.7 with excellent selectivity over other sodium channel subtypes.
| Target | IC₅₀ (nM) | Assay Type | Species |
| NaV1.7 | 0.01 | Conventional Patch Clamp | Human |
| NaV1.7 | <0.1 | Conventional Patch Clamp | Mouse |
| NaV1.7 | 75 | Conventional Patch Clamp | Rat |
| NaV1.7 | 0.58 | PatchExpress Electrophysiology | Human |
| NaV1.1 | 314 | Not Specified | Human |
| NaV1.2 | 3 | Not Specified | Human |
| NaV1.3 | 6,440 | Not Specified | Human |
| NaV1.4 | 1,450 | Not Specified | Human |
| NaV1.5 | 2,590 | Not Specified | Human |
| NaV1.6 | 5.8 | Not Specified | Human |
| NaV1.8 | 26,000 | Not Specified | Human |
Data compiled from AbMole BioScience product information.[1]
In Vivo Efficacy
Multiple sources indicate that PF-06456384 showed a lack of preclinical efficacy in the mouse formalin pain model.[5] However, specific quantitative data from these studies, such as dose-response relationships and paw licking times, are not publicly available in the reviewed literature. The lack of efficacy has been suggested to be potentially due to high plasma protein binding, leading to low concentrations of the free compound at the target site.
Experimental Protocols
In Vitro Characterization: Whole-Cell Patch-Clamp Electrophysiology
This protocol is for determining the inhibitory effect of PF-06456384 on human NaV1.7 channels stably expressed in a mammalian cell line (e.g., HEK293 or CHO cells).
1. Cell Culture:
-
Culture HEK293 or CHO cells stably expressing human NaV1.7 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate selection antibiotic (e.g., 500 µg/mL G418).
-
Maintain cells in a humidified incubator at 37°C and 5% CO₂.
-
Passage cells every 2-3 days to maintain sub-confluent cultures.
-
For electrophysiology, plate cells onto glass coverslips pre-coated with poly-D-lysine 24-48 hours before recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, pH 7.3 (adjusted with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES, pH 7.3 (adjusted with CsOH).
3. Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at room temperature (20-22°C) using a patch-clamp amplifier and data acquisition system.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -120 mV.
-
Elicit NaV1.7 currents using a depolarizing voltage step to 0 mV for 20 ms.
-
Perfuse the cells with the external solution containing various concentrations of this compound.
-
Allow the compound to equilibrate for at least 5 minutes before recording the post-compound current.
4. Data Analysis:
-
Measure the peak inward sodium current before and after the application of the test compound.
-
Calculate the percentage of inhibition for each concentration.
-
Construct a concentration-response curve and fit the data to a Hill equation to determine the IC₅₀ value.
In Vivo Evaluation: Mouse Formalin Pain Model
This protocol describes a method to assess the analgesic efficacy of PF-06456384 in a model of acute inflammatory pain.
1. Animals:
-
Use male C57BL/6 mice (8-10 weeks old).
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatize the animals to the testing environment for at least 1 hour before the experiment.
2. Compound Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline or a solution containing a solubilizing agent like DMSO, followed by dilution in saline). The final concentration of the vehicle should be non-toxic and have no effect on pain behavior.
-
Administer the compound or vehicle via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous) at a specific time point before the formalin injection (e.g., 30 minutes).
3. Formalin Injection:
-
Gently restrain the mouse and inject 20 µL of a 2.5% formalin solution (in sterile saline) into the plantar surface of the right hind paw using a 30-gauge needle.
4. Behavioral Observation:
-
Immediately after the formalin injection, place the mouse in a clear observation chamber.
-
Record the cumulative time (in seconds) that the animal spends licking, biting, or flinching the injected paw.
-
The observation period is typically divided into two phases:
-
Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.
-
5. Data Analysis:
-
Compare the paw licking/biting time between the compound-treated groups and the vehicle-treated control group for both phases.
-
Use appropriate statistical tests (e.g., t-test or ANOVA followed by a post-hoc test) to determine the statistical significance of any observed differences.
-
A significant reduction in the duration of pain-related behaviors in the treated group compared to the control group indicates an analgesic effect.
Visualizations
Signaling Pathway of NaV1.7 in Pain Perception
Caption: NaV1.7 signaling cascade in nociceptive neurons.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for patch-clamp electrophysiology.
Experimental Workflow for In Vivo Mouse Formalin Model
Caption: Workflow for the mouse formalin pain model.
References
- 1. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropathic pain: preclinical and early clinical progress with voltage-gated sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. criver.com [criver.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
PF-06456384 trihydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of PF-06456384 trihydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to facilitate your research.
Solubility Data
Quantitative solubility data for this compound in common laboratory solvents is summarized in the table below for easy reference.
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 125 mg/mL | 150.75 mM | Requires sonication for dissolution. It is recommended to use new, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[1][2] |
| Water | 2 mg/mL | Data available at 25°C.[3] |
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
Problem: The compound is not fully dissolving in DMSO.
-
Solution: Ensure you are using a sufficient volume of DMSO to achieve a concentration at or below 125 mg/mL.[1][2] Apply sonication to aid dissolution.[1][2] It is also crucial to use fresh, anhydrous DMSO, as absorbed water in older DMSO can negatively affect solubility.[1][2]
Problem: Precipitate forms when diluting a DMSO stock solution with aqueous media.
-
Solution: This is expected due to the low aqueous solubility of the compound (2 mg/mL).[3] To minimize precipitation, it is advisable to make intermediate dilutions in a co-solvent system before the final dilution in your aqueous buffer. Alternatively, for cell-based assays, ensure the final DMSO concentration is low and compatible with your experimental system.
Problem: Inconsistent results in biological assays.
-
Solution: Inconsistent solubility can lead to variability in experimental outcomes. Prepare fresh stock solutions regularly and store them appropriately. For stock solutions in DMSO, store at -20°C for up to one month or at -80°C for up to six months.[1][2] Avoid repeated freeze-thaw cycles by preparing aliquots.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: DMSO is the recommended solvent for preparing high-concentration stock solutions, with a solubility of up to 125 mg/mL.[1][2]
Q2: How should I store solutions of this compound?
A2: Stock solutions prepared in a solvent should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1][2] It is best to store solutions in aliquots to avoid repeated freeze-thaw cycles.[1]
Q3: Can I dissolve this compound directly in water?
A3: While the compound has some solubility in water (2 mg/mL at 25°C), preparing high-concentration aqueous stock solutions is not feasible.[3] For most applications, it is recommended to first dissolve the compound in DMSO and then dilute this stock solution in your aqueous experimental medium.
Q4: What should I do if I observe precipitation after adding the compound to my cell culture medium?
A4: This is likely due to the low aqueous solubility of the compound. To address this, you can try lowering the final concentration of the compound in the medium. Another strategy is to introduce the compound to the medium with vigorous mixing or vortexing to aid dispersion. The use of a carrier protein like bovine serum albumin (BSA) in the medium may also help to maintain solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
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Weighing the Compound: Accurately weigh out the desired amount of this compound (Molecular Weight: 829.18 g/mol ) in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of the compound, add 120.6 µL of DMSO.
-
Dissolution: Vortex the solution briefly and then place it in an ultrasonic bath until the compound is fully dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes and store at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: General Strategy for Improving Aqueous Solubility
For many poorly soluble compounds, including this compound, various formulation strategies can be employed to enhance their aqueous solubility and bioavailability. These can include:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the compound, which can improve the dissolution rate.[4][5]
-
Amorphous Solid Dispersions: Creating a dispersion of the amorphous drug in a polymer matrix can increase its solubility compared to the crystalline form.[4][6]
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Lipid-Based Formulations: Incorporating the drug into lipid-based delivery systems, such as self-emulsifying drug delivery systems (SEDDS), can improve its solubilization in aqueous environments.[4][7]
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Complexation: The use of cyclodextrins to form inclusion complexes can enhance the aqueous solubility of hydrophobic drugs.[7]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. future4200.com [future4200.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of PF-06456384 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of PF-06456384 in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Stock Solution Preparation and Storage
Q1: What is the recommended solvent and storage condition for PF-06456384 trihydrochloride stock solutions?
A1: For this compound, Dimethyl Sulfoxide (DMSO) is a suitable solvent.[1] To ensure stability, prepare high-concentration stock solutions (e.g., 125 mg/mL or 150.75 mM) in newly opened, high-purity DMSO.[1] It is crucial to use hygroscopic DMSO as it can significantly impact the solubility of the compound.[1]
Recommended Storage Conditions for Stock Solutions:
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[1] Ensure vials are tightly sealed to prevent moisture absorption.[1]
Q2: My PF-06456384 solution appears to have precipitated after dilution in an aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common challenge with hydrophobic compounds. Here are several troubleshooting steps:
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Decrease the Final Concentration: The compound may have exceeded its aqueous solubility limit. Try using a lower final concentration in your assay.
-
Adjust pH: The solubility of ionizable compounds can be pH-dependent. Experiment with different pH values within the tolerated range of your experimental system to find the optimal solubility.
-
Use a Co-solvent System: If your experimental system allows, consider the use of a small percentage of an organic co-solvent like ethanol or a surfactant to improve solubility.
-
Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate.
Stability in Experimental Assays
Q3: I am concerned about the stability of PF-06456384 in my cell culture medium at 37°C. How can I assess its stability?
A3: It is important to determine the stability of PF-06456384 under your specific experimental conditions. A time-course experiment using High-Performance Liquid Chromatography (HPLC) is a standard method to assess chemical stability.[2]
General Protocol for Stability Assessment:
-
Prepare a solution of PF-06456384 in your cell culture medium at the final working concentration.
-
Incubate the solution under your experimental conditions (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the aliquots by a validated stability-indicating HPLC method to quantify the remaining amount of PF-06456384.
-
A decrease in the concentration of the parent compound over time indicates instability.
Q4: Can repeated freeze-thaw cycles affect the stability of my PF-06456384 stock solution in DMSO?
A4: Yes, repeated freeze-thaw cycles can compromise the stability of your stock solution. This is due to a couple of factors:
-
Water Absorption: DMSO is hygroscopic and can absorb moisture from the air each time the vial is opened. This can lead to the dilution of your stock solution and potentially cause the compound to precipitate upon freezing.
-
Physical Stress: The process of freezing and thawing can exert physical stress on the compound, which may lead to degradation over time.
To mitigate these effects, it is best practice to prepare single-use aliquots of your stock solution.[1]
Data Presentation
Table 1: Solubility and Recommended Storage of this compound
| Parameter | Value | Reference |
| Solvent | DMSO | [1] |
| Solubility in DMSO | 125 mg/mL (150.75 mM) (with ultrasonic) | [1] |
| Long-term Storage (Stock Solution) | -80°C for up to 6 months | [1] |
| Short-term Storage (Stock Solution) | -20°C for up to 1 month | [1] |
| Solid Form Storage | 4°C, sealed from moisture | [1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic bath
Procedure:
-
Allow the this compound powder and DMSO to come to room temperature before opening to minimize water condensation.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.1206 mL of DMSO to 1 mg of compound).[1]
-
If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into single-use, tightly sealed tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
Protocol 2: General Stability-Indicating HPLC Method for Small Molecules
This protocol provides a general framework for developing an HPLC method to assess the stability of small molecules like PF-06456384. Method optimization will be required for specific applications.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector (or PDA detector) is typically used.[4]
-
Column: A C18 reversed-phase column is a common starting point.[5]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often employed.[4]
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[4]
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of PF-06456384 to find the wavelength of maximum absorbance.
Procedure:
-
Sample Preparation: Dilute the stock solution of PF-06456384 in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of the detector.
-
Forced Degradation (Method Development): To ensure the method is "stability-indicating," perform forced degradation studies by subjecting PF-06456384 to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress). This helps to generate potential degradation products and ensure they are separated from the parent peak.[6]
-
Analysis: Inject the prepared samples and standards into the HPLC system.
-
Data Analysis: Monitor the peak area of PF-06456384 over time. A decrease in the peak area of the parent compound and the appearance of new peaks can indicate degradation. The method should be validated for parameters such as specificity, linearity, accuracy, and precision.[5]
Visualizations
Caption: Troubleshooting workflow for PF-06456384 stability issues.
Caption: Role of NaV1.7 in pain signaling and inhibition by PF-06456384.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Potential off-target effects of PF-06456384 trihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of PF-06456384 trihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] It exhibits state-dependent inhibition, preferentially binding to the inactivated state of the channel. The binding site is located on the voltage-sensing domain IV (VSD IV) of the NaV1.7 protein. By stabilizing the inactivated state, PF-06456384 prevents the channel from opening and propagating action potentials, which is particularly relevant in pain signaling pathways where NaV1.7 plays a crucial role.
Q2: What are the known off-target effects of this compound?
Based on available data, this compound is highly selective for NaV1.7 over other voltage-gated sodium channel isoforms. However, at higher concentrations, it can inhibit other NaV channels. The table below summarizes the inhibitory activity of PF-06456384 against a panel of human NaV channels. It is important to note that a comprehensive screening of PF-06456384 against a broader panel of unrelated targets (e.g., kinases, GPCRs) is not publicly available.
Q3: My experimental results suggest off-target effects. How can I troubleshoot this?
If you suspect off-target effects in your experiments, consider the following troubleshooting steps:
-
Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound sample through analytical methods such as LC-MS and NMR.
-
Dose-Response Curve: Generate a full dose-response curve in your assay. Off-target effects may only appear at concentrations significantly higher than the IC50 for NaV1.7.
-
Use a Less Selective Blocker as a Control: Compare the effects of PF-06456384 with a non-selective sodium channel blocker. If the observed effect is similar, it may be related to general sodium channel inhibition rather than a specific off-target interaction.
-
Cell Line Characterization: If using a cell-based assay, characterize the expression profile of different NaV channel isoforms in your cell line. The observed effect might be due to inhibition of an endogenously expressed, less sensitive NaV channel.
-
Consult the Selectivity Profile: Refer to the selectivity data provided in this guide. If your experimental system expresses NaV1.2 or NaV1.6, you may be observing effects due to inhibition of these channels at higher concentrations of PF-06456384.
Quantitative Data Summary
The following table summarizes the in vitro potency of PF-06456384 against various human voltage-gated sodium channel isoforms.
| Target | IC50 (nM) | Selectivity vs. NaV1.7 |
| hNaV1.7 | 0.58 | - |
| hNaV1.1 | 314 | ~541-fold |
| hNaV1.2 | 3 | ~5-fold |
| hNaV1.3 | 6,440 | ~11,103-fold |
| hNaV1.4 | 1,450 | ~2,500-fold |
| hNaV1.5 | 2,590 | ~4,466-fold |
| hNaV1.6 | 5.8 | ~10-fold |
| hNaV1.8 | 26,000 | ~44,828-fold |
Data obtained from patch-clamp electrophysiology assays.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the intended on-target pathway of PF-06456384 and potential off-target pathways involving NaV1.2 and NaV1.6.
Caption: Intended signaling pathway of PF-06456384 targeting NaV1.7.
Caption: Potential off-target inhibition of NaV1.2 by high concentrations of PF-06456384.
Caption: Potential off-target inhibition of NaV1.6 by high concentrations of PF-06456384.
Experimental Workflow
The following diagram outlines a general workflow for assessing the on-target and off-target activity of a compound like PF-06456384.
Caption: General experimental workflow for assessing compound selectivity.
Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Electrophysiology for Assessing NaV Channel Inhibition
This protocol provides a general framework for measuring the inhibitory effect of PF-06456384 on voltage-gated sodium channels expressed in a heterologous expression system (e.g., HEK293 cells).
1. Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media and conditions.
-
Transiently or stably transfect cells with the cDNA encoding the human NaV channel alpha subunit of interest (e.g., hNaV1.7, hNaV1.2, etc.). Co-transfection with beta subunits (β1 and β2) is recommended to ensure proper channel function and trafficking.
-
Plate cells onto glass coverslips 24-48 hours post-transfection for recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
3. Electrophysiological Recording:
-
Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Hold the cell at a holding potential of -120 mV to ensure channels are in the resting state.
-
Apply a voltage protocol to elicit NaV channel currents. A typical protocol to determine the IC50 for a state-dependent inhibitor would be:
-
A depolarizing pre-pulse to a voltage that induces channel inactivation (e.g., -70 mV for an extended duration).
-
A brief test pulse to a voltage that elicits a peak inward current (e.g., 0 mV).
-
-
Record baseline currents in the absence of the compound.
4. Compound Application:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the external solution to the desired final concentrations.
-
Apply the compound-containing external solution to the cell using a perfusion system.
-
Allow sufficient time for the compound effect to reach steady-state before recording.
5. Data Analysis:
-
Measure the peak inward current in the presence of different concentrations of the compound.
-
Normalize the current at each concentration to the baseline current.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
Disclaimer: This technical support guide is for informational purposes only and is intended for use by qualified scientific professionals. The information provided is based on publicly available data and may not be exhaustive. Researchers should always consult the primary literature and conduct their own validation experiments.
References
Technical Support Center: PF-06456384 Trihydrochloride Plasma Protein Binding Challenges
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the plasma protein binding (PPB) challenges encountered with PF-06456384 trihydrochloride, a potent and selective NaV1.7 inhibitor. High plasma protein binding is a known characteristic of this and similar compounds, which can significantly impact in vivo efficacy by limiting the concentration of the free, pharmacologically active drug at the target site.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its plasma protein binding a concern?
A1: PF-06456384 is a highly potent and selective inhibitor of the NaV1.7 sodium channel, a key target in pain signaling pathways.[3] Its trihydrochloride salt form is often used in research. A significant challenge with PF-06456384 and related NaV1.7 inhibitors is their tendency for high plasma protein binding.[1][2] This is a concern because only the unbound (free) fraction of a drug is available to interact with its target, in this case, the NaV1.7 channel in neuronal membranes. High binding to plasma proteins like albumin and alpha-1 acid glycoprotein can lead to low free drug concentrations, potentially diminishing the therapeutic effect despite high total plasma concentrations.[1][2]
Q2: What is the typical expected range of plasma protein binding for compounds like PF-06456384?
A2: While specific public data for this compound is limited, potent, selective NaV1.7 inhibitors, particularly sulfonamides, are often characterized by high plasma protein binding, sometimes exceeding 99%.[4] Researchers should anticipate that a significant portion of the compound will be bound to plasma proteins.
Q3: How does high plasma protein binding affect the interpretation of in vitro and in vivo data?
A3: High plasma protein binding can create a discrepancy between in vitro potency (like IC50) and in vivo efficacy. A compound may appear highly potent in cell-based assays lacking significant protein concentrations, but show reduced activity in animal models where the majority of the drug is sequestered by plasma proteins. It is crucial to consider the unbound concentration when correlating pharmacokinetic and pharmacodynamic (PK/PD) data.
Q4: Which experimental methods are recommended for determining the plasma protein binding of this compound?
A4: The most common and well-regarded methods for determining plasma protein binding are equilibrium dialysis (including rapid equilibrium dialysis - RED), ultracentrifugation, and ultrafiltration. Equilibrium dialysis is often considered the gold standard due to minimized non-specific binding.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental determination of this compound's plasma protein binding.
Issue 1: Inconsistent or Highly Variable Plasma Protein Binding Results
Possible Causes & Troubleshooting Steps:
-
Compound Instability: PF-06456384 may be unstable in plasma over the course of the experiment.
-
Recommendation: Assess the stability of the compound in plasma at 37°C for the duration of the assay. If degradation is observed, consider using a shorter incubation time or a different method like ultrafiltration which has a shorter processing time.
-
-
Non-Specific Binding to Apparatus: The compound may adhere to the dialysis membrane or other parts of the experimental device.
-
Recommendation: Perform a control experiment without plasma to quantify non-specific binding. If significant, consider using devices with low-binding materials. Mass balance calculations (comparing the total amount of drug at the beginning and end of the experiment) are essential to identify compound loss.
-
-
Issues with Analytical Quantification (LC-MS/MS): Inaccurate measurements of compound concentration in plasma and buffer fractions can lead to erroneous binding calculations.
-
Recommendation: Ensure the analytical method is validated for both matrices (plasma and buffer). Matrix effects should be assessed and mitigated. Use of a stable isotope-labeled internal standard is highly recommended.
-
Issue 2: Extremely High (>99.9%) Plasma Protein Binding Measured
Possible Causes & Troubleshooting Steps:
-
Low Compound Concentration in Buffer: The concentration of the unbound drug in the buffer may be below the lower limit of quantification (LLOQ) of the analytical method.
-
Recommendation: Increase the initial concentration of PF-06456384 in the plasma, if solubility permits. Alternatively, use a more sensitive analytical method.
-
-
Compound Precipitation: The compound may have low solubility in the buffer, leading to an underestimation of the free fraction.
-
Recommendation: Assess the solubility of PF-06456384 in the dialysis buffer. If solubility is an issue, the addition of a small percentage of an organic solvent (e.g., DMSO) to the buffer might be considered, though this can also affect protein binding and should be carefully validated.
-
Data Presentation
The following table provides a template for summarizing and comparing plasma protein binding data for this compound and other relevant compounds. Note: The data presented here are representative examples for illustrative purposes, as specific values for PF-06456384 are not publicly available.
| Compound | Species | Method | Plasma Concentration (µM) | % Unbound (Mean ± SD) | % Bound (Mean ± SD) |
| PF-06456384 | Human | Equilibrium Dialysis | 1 | < 0.5 (Estimated) | > 99.5 (Estimated) |
| PF-06456384 | Rat | Equilibrium Dialysis | 1 | < 1.0 (Estimated) | > 99.0 (Estimated) |
| Warfarin | Human | Equilibrium Dialysis | 5 | 2.5 ± 0.3 | 97.5 ± 0.3 |
| Propranolol | Human | Equilibrium Dialysis | 2 | 11.2 ± 1.5 | 88.8 ± 1.5 |
Experimental Protocols
Detailed Methodology: Equilibrium Dialysis (RED Method)
This protocol outlines a general procedure for determining the plasma protein binding of this compound using a Rapid Equilibrium Dialysis (RED) device.
Materials:
-
This compound
-
Control compounds (e.g., Warfarin for high binding, Propranolol for moderate binding)
-
Plasma (Human, Rat, etc.)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) plate with dialysis membrane inserts (e.g., 8 kDa MWCO)
-
Incubator shaker
-
LC-MS/MS system
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spiking into Plasma: Spike the stock solution into the plasma to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be kept low (typically ≤1%) to avoid effects on protein binding.
-
Loading the RED Device:
-
Add the spiked plasma to the sample chamber of the RED device insert.
-
Add PBS to the buffer chamber.
-
-
Incubation: Seal the plate and incubate at 37°C with shaking (e.g., 200 rpm) for a predetermined time (typically 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane. The optimal incubation time should be determined in a preliminary experiment.
-
Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Matrix Matching: To minimize analytical variability, mix the plasma aliquot with an equal volume of clean PBS, and the buffer aliquot with an equal volume of blank plasma.
-
Sample Preparation for LC-MS/MS: Precipitate proteins from the samples by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant from both the plasma and buffer fractions to determine the concentration of PF-06456384.
-
Calculation:
-
Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
% Unbound = fu * 100
-
% Bound = (1 - fu) * 100
-
Visualizations
Signaling Pathway of NaV1.7 in Pain Transmission
Caption: NaV1.7's role in the pain signaling pathway.
Experimental Workflow for Plasma Protein Binding Assay
Caption: General workflow for an equilibrium dialysis PPB assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a selective, state-independent inhibitor of NaV1.7 by modification of guanidinium toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
Technical Support Center: PF-06456384 In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PF-06456384 in in vitro studies. The information is designed to optimize experimental design and troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PF-06456384?
A1: PF-06456384 is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] NaV1.7 channels are crucial for the generation and propagation of action potentials in nociceptive (pain-sensing) neurons.[3][4][5] By blocking these channels, PF-06456384 reduces neuronal excitability, thereby inhibiting the transmission of pain signals.[4][6]
Q2: What is the recommended solvent for preparing stock solutions of PF-06456384?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of PF-06456384. For the trihydrochloride salt form, water is also a suitable solvent.[7] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and then dilute it to the final working concentration in the aqueous experimental buffer.
Q3: What is a typical working concentration range for in vitro experiments?
A3: Given the extremely high potency of PF-06456384 (IC50 for human NaV1.7 is approximately 0.01 nM), the optimal working concentration will be in the low nanomolar to picomolar range.[2][7] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. A starting point for such a curve could be a range from 1 pM to 100 nM.
Q4: Which cell lines are suitable for studying the effects of PF-06456384?
A4: The most suitable cell lines are those endogenously expressing NaV1.7, such as dorsal root ganglion (DRG) neurons, or host cell lines stably transfected with the SCN9A gene, which encodes the human NaV1.7 channel. Commonly used heterologous expression systems include Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing human NaV1.7.[8]
Q5: How should I store PF-06456384 solutions?
A5: Powdered PF-06456384 should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[7] Stock solutions prepared in a solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[7][9] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibitory effect at expected concentrations | Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions and aliquot them for single use. Store aliquots at -80°C. |
| Low Expression of NaV1.7: The cell line used may have low or inconsistent expression of the NaV1.7 channel. | Verify the expression level of NaV1.7 in your cell line using techniques like qPCR or Western blotting. Consider using a cell line with higher, stable expression. | |
| Incorrect Patch-Clamp Voltage Protocol: The inhibitory effect of PF-06456384 can be state-dependent. | Use a voltage protocol that favors the inactivated state of the NaV1.7 channel, as some sulfonamide inhibitors have a higher affinity for this state.[10] | |
| Cellular Toxicity or Off-Target Effects | High Compound Concentration: Concentrations significantly above the IC50 may lead to off-target effects or cellular toxicity. | Perform a dose-response curve to identify the lowest effective concentration. Use a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxicity threshold in your cell line. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in your experimental medium is low (typically ≤ 0.1%). Run a solvent-only control to assess its effect on cell viability and channel function.[11] | |
| Compound Precipitation in Aqueous Buffer | Poor Solubility: The compound may precipitate when diluted from a high-concentration organic stock into an aqueous buffer. | Ensure thorough mixing upon dilution. Consider using a vehicle that includes a small percentage of a solubilizing agent, but always test the vehicle's effect on your assay. Prepare working solutions fresh before each experiment. |
Quantitative Data
Table 1: In Vitro Potency of PF-06456384 Against NaV1.7
| Species | Assay Method | IC50 (nM) | Reference |
| Human | Conventional Patch Clamp | 0.01 | [7] |
| Human | PatchExpress Electrophysiology | 0.58 | [7] |
| Mouse | Conventional Patch Clamp | <0.1 | [7] |
| Rat | Conventional Patch Clamp | 75 | [7] |
Table 2: Selectivity of PF-06456384 for Human NaV Subtypes
| NaV Subtype | IC50 (nM) | Reference |
| NaV1.1 | 314 | [7] |
| NaV1.2 | 3 | [7] |
| NaV1.3 | 6,440 | [7] |
| NaV1.4 | 1,450 | [7] |
| NaV1.5 | 2,590 | [7] |
| NaV1.6 | 5.8 | [7] |
| NaV1.8 | 26,000 | [7] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted for recording NaV1.7 currents in HEK293 cells stably expressing human NaV1.7.[8]
Materials:
-
HEK293 cells stably expressing hNaV1.7
-
DMEM supplemented with 10% FBS, Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Poly-D-Lysine coated glass coverslips
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH
-
PF-06456384 stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Cell Culture: Culture HEK293-hNaV1.7 cells in supplemented DMEM at 37°C and 5% CO₂.
-
Cell Plating: Plate cells onto poly-D-lysine coated glass coverslips 24-48 hours before the experiment.
-
Solution Preparation: Prepare fresh external and internal solutions. Prepare serial dilutions of PF-06456384 in the external solution to achieve the desired final concentrations. The final DMSO concentration should be ≤ 0.1%.
-
Patch-Clamp Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal with a target cell and then rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -120 mV.
-
Apply a voltage protocol to elicit NaV1.7 currents. A typical protocol involves a depolarization step to -10 mV for 20 ms.
-
Record baseline currents in the external solution.
-
Perfuse the cell with the external solution containing the desired concentration of PF-06456384 for 2-3 minutes or until a steady-state block is achieved.
-
Record the inhibited currents using the same voltage protocol.
-
-
Data Analysis: Measure the peak inward current before and after compound application. Calculate the percentage of inhibition for each concentration and fit the data to a dose-response curve to determine the IC50.
Cytotoxicity Assay (MTT Assay)
This protocol can be used to assess the potential cytotoxicity of PF-06456384.
Materials:
-
HEK293-hNaV1.7 cells
-
96-well plates
-
DMEM with 10% FBS
-
PF-06456384 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed HEK293-hNaV1.7 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of PF-06456384 in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
Visualizations
Caption: NaV1.7 signaling pathway in pain and the inhibitory action of PF-06456384.
Caption: Workflow for assessing PF-06456384 activity using patch-clamp electrophysiology.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. physoc.org [physoc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the In Vivo Efficacy of PF-06456384
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering a lack of in vivo efficacy with PF-06456384, a highly potent and selective NaV1.7 inhibitor. This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help address these challenges.
Introduction to PF-06456384
PF-06456384 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, with an in vitro IC50 of 0.01 nM.[1][2][3] NaV1.7 is a genetically validated target for pain, making its inhibitors promising candidates for novel analgesics.[4][5][6][7] However, despite its high in vitro potency, PF-06456384 has shown a lack of significant analgesic effects in some preclinical in vivo models, such as the mouse formalin test.[4] This discrepancy is often attributed to pharmacokinetic challenges, particularly high plasma protein binding.[5][8][9][10]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PF-06456384?
A1: PF-06456384 is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3][11][12] By blocking NaV1.7, it aims to reduce the excitability of nociceptive neurons, thereby producing an analgesic effect.
Q2: Why might PF-06456384 show high potency in vitro but lack efficacy in vivo?
A2: The most cited reason for the discrepancy between in vitro potency and in vivo efficacy of PF-06456384 and similar NaV1.7 inhibitors is its pharmacokinetic profile.[5][8][9][10] Specifically, high plasma protein binding can lead to low concentrations of the free, unbound drug at the target site (NaV1.7 channels in peripheral neurons).[5][8][9][10] Additionally, its clearance is primarily mediated by hepatic uptake through organic anion-transporting polypeptides (OATPs), which can contribute to rapid elimination from systemic circulation.[11]
Q3: What are the key pharmacokinetic parameters to consider for PF-06456384?
A3: Key parameters to assess are plasma protein binding, unbound fraction in plasma, clearance rate, volume of distribution, and half-life. Given that it was designed for intravenous infusion, understanding its clearance mechanism via OATPs is also crucial.[11]
Q4: How can I assess target engagement of PF-06456384 in my in vivo model?
A4: Direct measurement of NaV1.7 channel occupancy in peripheral nerves is challenging. Indirect methods to assess target engagement include measuring the unbound concentration of PF-06456384 in plasma and correlating it with pharmacodynamic endpoints. Ex vivo electrophysiological recordings from dorsal root ganglion (DRG) neurons isolated from treated animals can also provide evidence of target engagement.
Q5: Are there alternative in vivo models that might be more suitable for evaluating PF-06456384?
A5: While the formalin test is a standard model for inflammatory pain, its outcomes can be variable. Consider using other pain models, such as those involving thermal or mechanical hypersensitivity, where the role of NaV1.7 is well-established. Models of neuropathic pain, such as the chronic constriction injury (CCI) model, could also be considered.
Troubleshooting Guide: Addressing Lack of In Vivo Efficacy
This guide provides a structured approach to troubleshooting the lack of in vivo efficacy of PF-06456384.
Problem 1: Insufficient Drug Exposure at the Target Site
Possible Cause: High plasma protein binding leading to low unbound drug concentrations.
Troubleshooting Steps:
-
Measure Unbound Fraction: Determine the fraction of PF-06456384 that is not bound to plasma proteins in the species being studied. This can be done using techniques like equilibrium dialysis or ultrafiltration.
-
Pharmacokinetic (PK) Analysis: Conduct a full PK study to determine the concentration-time profile of both total and unbound PF-06456384 in plasma.
-
Dose Escalation: If the unbound concentrations are below the in vitro IC50, consider a dose escalation study to achieve therapeutic levels of the free drug. Care must be taken to monitor for potential off-target effects and toxicity at higher doses.
Problem 2: Rapid Clearance of the Compound
Possible Cause: Efficient hepatic uptake and clearance mediated by OATPs.
Troubleshooting Steps:
-
Review Formulation: The formulation excipient Solutol has been noted to affect the clearance and distribution of PF-06456384.[11] Experiment with different formulations to potentially alter the pharmacokinetic profile.
-
Alternative Dosing Regimens: Instead of bolus intravenous injections, consider continuous infusion to maintain a steady-state concentration of the unbound drug above the IC50.
Problem 3: Inadequate Target Engagement
Possible Cause: The concentration of unbound drug at the biophase (near the NaV1.7 channels) is insufficient for target modulation.
Troubleshooting Steps:
-
Ex Vivo Electrophysiology: Isolate DRG neurons from animals treated with PF-06456384 and perform whole-cell patch-clamp recordings to measure NaV1.7 currents. A reduction in current density compared to vehicle-treated animals would indicate target engagement.
-
Pharmacodynamic (PD) Biomarkers: While direct biomarkers for NaV1.7 inhibition are not well-established, consider measuring downstream effects that are dependent on neuronal excitability.
Data Presentation
Table 1: In Vitro Profile of PF-06456384
| Parameter | Value | Reference |
| Target | NaV1.7 | [1] |
| IC50 | 0.01 nM | [1][2][3] |
| Selectivity | High | [12] |
Table 2: Troubleshooting Summary for In Vivo Studies
| Problem | Possible Cause | Recommended Action |
| Lack of Efficacy | High plasma protein binding | Measure unbound fraction, perform PK analysis, consider dose escalation. |
| Rapid clearance | Review and optimize formulation, consider continuous infusion. | |
| Inadequate target engagement | Perform ex vivo electrophysiology on DRG neurons. | |
| Inconsistent Results | Variability in pain model | Utilize models with well-defined NaV1.7 involvement. |
Experimental Protocols
Protocol 1: Determination of Unbound Fraction in Plasma by Equilibrium Dialysis
-
Apparatus: Equilibrium dialysis apparatus with semi-permeable membranes (e.g., MWCO 10 kDa).
-
Procedure: a. Load one chamber of the dialysis cell with plasma from the test species and the other with protein-free buffer. b. Spike the plasma-containing chamber with a known concentration of PF-06456384. c. Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours). d. Collect samples from both chambers and analyze the concentration of PF-06456384 using a validated analytical method (e.g., LC-MS/MS).
-
Calculation: The unbound fraction (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Protocol 2: In Vivo Pharmacokinetic Study
-
Animal Model: Use the same species and strain as in the efficacy studies.
-
Dosing: Administer PF-06456384 via the intended route (e.g., intravenous infusion).
-
Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Analysis: Determine the concentration of total PF-06456384 in plasma using LC-MS/MS. If feasible, also measure the unbound concentration.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, clearance, and half-life.
Visualizations
Caption: Mechanism of action of PF-06456384 in nociceptive neurons.
Caption: Troubleshooting workflow for addressing in vivo efficacy issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PF-06456384 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PF-06456384 Trihydrochloride Formulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06456384 trihydrochloride. The information focuses on the potential impact of formulation excipients on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2] Nav1.7 channels are crucial for the generation and conduction of pain signals.[3][4][5] By blocking these channels, PF-06456384 is investigated for its potential as an analgesic.
Q2: Are there any known formulation excipients that can impact the performance of PF-06456384?
A2: Yes, the formulation excipient Solutol HS 15 has been reported to have an apparent impact on the clearance and distribution of PF-06456384. While specific data for PF-06456384 is not publicly available, a study on the co-administration of Solutol with colchicine showed a significant decrease in plasma clearance and an increase in maximum plasma concentration. This suggests that Solutol, a non-ionic solubilizer and emulsifier, may alter the pharmacokinetic profile of co-administered drugs.
Q3: How can I assess the compatibility of this compound with different excipients?
A3: Excipient compatibility studies are crucial during pre-formulation development. These studies typically involve subjecting mixtures of the active pharmaceutical ingredient (API) and individual excipients to stress conditions (e.g., elevated temperature and humidity) and analyzing for degradation products or physical changes over time. Common analytical techniques for these studies include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Differential Scanning Calorimetry (DSC).
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Pharmacokinetic (PK) Data
Symptoms:
-
High variability in plasma concentrations between subjects.
-
Non-linear dose-exposure relationship.
-
Discrepancy between in vitro potency and in vivo efficacy.
Potential Cause: An excipient in the formulation, such as Solutol HS 15, may be affecting the drug's clearance and distribution. Solutol can potentially inhibit drug transporters or alter membrane permeability, leading to changes in how the drug is absorbed, distributed, metabolized, and excreted (ADME).
Troubleshooting Steps:
-
Review Formulation Composition: Carefully examine all excipients used in the formulation. Identify any components known to have physiological effects or to interact with drug transporters.
-
Conduct a Pilot PK Study: If an excipient effect is suspected, design a small-scale pharmacokinetic study in a relevant animal model. Compare the PK profile of PF-06456384 formulated with and without the excipient .
-
Analyze for Excipient in Plasma: If technically feasible, develop an analytical method to measure the concentration of the excipient (e.g., Solutol) in the plasma samples from your PK studies. This can help correlate excipient exposure with alterations in the drug's pharmacokinetics.
-
Consider Alternative Formulations: If a problematic excipient is identified, explore alternative formulation strategies. This may involve using a different solubilizer or a completely different drug delivery system.
Issue 2: Poor In Vitro-In Vivo Correlation (IVIVC)
Symptoms:
-
The compound shows high potency in in-vitro assays (e.g., patch-clamp electrophysiology) but lower than expected efficacy in in-vivo models.
Potential Cause: While excipient effects on pharmacokinetics are a possibility, other factors can contribute to poor IVIVC. These include high plasma protein binding of the drug, rapid metabolism, or poor penetration to the target site.
Troubleshooting Steps:
-
Determine Free Drug Concentration: Measure the plasma protein binding of PF-06456384 in the species being studied. The unbound (free) fraction of the drug is generally considered to be the pharmacologically active portion.
-
Evaluate Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the metabolic stability of PF-06456384.
-
Assess Target Site Exposure: If possible, measure the concentration of PF-06456384 in the target tissue (e.g., peripheral nerves) to confirm that it is reaching its site of action in sufficient concentrations.
-
Re-evaluate Formulation: As with PK issues, consider if an excipient could be limiting the bioavailability or distribution of the drug to the target site.
Data Presentation
While specific quantitative data on the impact of Solutol on PF-06456384 is not available in the public domain, the following table illustrates a hypothetical comparison based on the observed effects of Solutol on other drugs. This table is for illustrative purposes only and should be replaced with actual experimental data.
| Parameter | Formulation without Solutol | Formulation with Solutol | % Change |
| Cmax (ng/mL) | 100 | 180 | +80% |
| AUC (ng*h/mL) | 500 | 950 | +90% |
| Clearance (L/h/kg) | 2.0 | 1.1 | -45% |
| Vd (L/kg) | 10 | 8 | -20% |
| Hypothetical data for illustrative purposes. |
Experimental Protocols
Protocol: Excipient Compatibility Study
Objective: To assess the physical and chemical compatibility of this compound with selected excipients.
Materials:
-
This compound
-
Excipients to be tested (e.g., Solutol HS 15, Polysorbate 80, PEG 400, etc.)
-
Vials (glass, type I) with appropriate closures
-
Stability chambers (e.g., 40°C/75% RH)
-
HPLC system with a suitable column and detector
-
DSC instrument
Methodology:
-
Sample Preparation:
-
Prepare binary mixtures of PF-06456384 and each excipient, typically in a 1:1 or 1:5 ratio by weight.
-
Prepare a control sample of PF-06456384 alone.
-
Place the samples in vials and seal them.
-
-
Stress Conditions:
-
Store the vials under accelerated stability conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 2 and 4 weeks).
-
Store a set of samples at a control condition (e.g., 5°C).
-
-
Analysis:
-
Visual Inspection: At each time point, visually inspect the samples for any physical changes such as color change, clumping, or liquefaction.
-
HPLC Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the amount of PF-06456384 remaining and to detect the formation of any degradation products.
-
DSC Analysis: Perform DSC analysis on the initial and stressed samples to identify any changes in the thermal behavior of the drug, which might indicate a physical interaction with the excipient.
-
Mandatory Visualizations
Caption: Signaling pathway of pain perception and the inhibitory action of PF-06456384 on the Nav1.7 channel.
Caption: Troubleshooting workflow for investigating the impact of an excipient on the pharmacokinetics of PF-06456384.
References
- 1. Channelpedia - Nav1.7 [channelpedia.epfl.ch]
- 2. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]
- 3. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Minimizing variability in PF-06456384 experimental results
Welcome to the technical support center for PF-06456384. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability and troubleshooting common issues encountered during in vitro and in vivo experiments with this potent and selective NaV1.7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is PF-06456384 and what is its primary mechanism of action?
A1: PF-06456384 is a highly potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3][4] Its primary mechanism of action is the blockade of sodium ion influx through the NaV1.7 channel, which is a key component in the transmission of pain signals in peripheral sensory neurons.[5]
Q2: What is the recommended solvent and storage condition for PF-06456384?
A2: For in vitro experiments, PF-06456384 trihydrochloride can be dissolved in DMSO.[1] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q3: I am observing inconsistent results in my patch-clamp recordings. What are the potential sources of variability?
A3: Variability in patch-clamp recordings can arise from several factors:
-
Seal Stability: An unstable giga-ohm seal can introduce leak currents, affecting the accuracy of your measurements. Ensure your recording setup is free from vibrations and that the pipette and cell are clean.
-
Voltage-Clamp Errors: Inadequate series resistance compensation can lead to errors in the measured membrane potential, particularly for large and fast currents like those from NaV channels.
-
Compound Stability: Ensure that PF-06456384 is fully dissolved and stable in your experimental buffer. Precipitation of the compound can lead to a decrease in its effective concentration.
-
Cell Health: The health and passage number of your cells can significantly impact channel expression and function. Use cells at a consistent and low passage number for your experiments.
Q4: My in vivo results with the formalin test are highly variable. How can I improve the consistency of this assay?
A4: The formalin test is known for its inherent variability. To improve consistency:
-
Standardize Injection Technique: The volume, concentration, and location of the formalin injection should be highly consistent across all animals.
-
Control for Stress: Animal stress can significantly impact pain perception. Acclimatize animals to the testing environment and handle them gently to minimize stress.
-
Blinding and Randomization: The experimenter should be blind to the treatment groups, and animals should be randomly assigned to groups to avoid bias.
-
Automated Nociception Analyzers: Using an automated system to measure flinching behavior can reduce observer bias and increase the reproducibility of the results.[6]
Troubleshooting Guides
In Vitro Electrophysiology (Patch-Clamp)
| Issue | Potential Cause | Troubleshooting Steps |
| Unstable Seal (GΩ) | Mechanical vibrations, dirty pipette/cell, poor cell health. | Use an anti-vibration table, ensure clean solutions and glassware, use healthy, low-passage cells. |
| High Series Resistance (Rs) | Incomplete whole-cell access, small pipette tip. | Apply gentle suction to ensure full rupture of the membrane, use pipettes with appropriate resistance (typically 2-5 MΩ). |
| Current Rundown | Dialysis of essential intracellular components, declining cell health. | Include ATP and GTP in the internal solution, monitor cell health throughout the experiment. Consider perforated patch-clamp. |
| Compound Precipitation | Poor solubility in the external solution. | Ensure PF-06456384 is fully dissolved in DMSO before diluting into the final recording solution. Visually inspect for any precipitation. |
| Inconsistent IC50 Values | Inaccurate compound concentration, variability in cell expression levels, voltage protocol differences. | Prepare fresh dilutions of PF-06456384 for each experiment, use a stable cell line with consistent channel expression, and apply a standardized voltage protocol. |
In Vivo Formalin Pain Model
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability in Flinching Behavior | Inconsistent formalin injection, animal stress, observer bias. | Standardize injection volume, location, and depth. Acclimatize animals and handle them gently. Blind the experimenter to treatment groups. Use automated scoring systems.[6] |
| Lack of Dose-Response | Inappropriate dose range, poor drug exposure. | Conduct a dose-ranging study to identify the optimal dose range. Verify pharmacokinetic properties of PF-06456384 in the chosen animal model. |
| Phase 1 vs. Phase 2 Discrepancies | Different underlying pain mechanisms. | Analyze data for Phase 1 (acute neurogenic pain) and Phase 2 (inflammatory pain) separately. PF-06456384 is expected to be more effective in Phase 2. |
| Sedation or Motor Impairment | Off-target effects at high doses. | Carefully observe animals for any signs of sedation or motor impairment that could confound the flinching measurements. |
Quantitative Data
Table 1: In Vitro Potency and Selectivity of PF-06456384
| Channel Subtype | Species | IC50 (nM) | Assay Method |
| NaV1.7 | Human | 0.01 | Conventional Patch Clamp[1] |
| Human | 0.58 | PatchExpress Electrophysiology[1] | |
| Mouse | <0.1 | Conventional Patch Clamp[1] | |
| Rat | 75 | Conventional Patch Clamp[1] | |
| NaV1.1 | Human | 314 | Conventional Patch Clamp[1] |
| NaV1.2 | Human | 3 | Conventional Patch Clamp[1] |
| NaV1.3 | Human | 6,440 | Conventional Patch Clamp[1] |
| NaV1.4 | Human | 1,450 | Conventional Patch Clamp[1] |
| NaV1.5 | Human | 2,590 | Conventional Patch Clamp[1] |
| NaV1.6 | Human | 5.8 | Conventional Patch Clamp[1] |
| NaV1.8 | Human | 26,000 | Conventional Patch Clamp[1] |
Table 2: In Vivo Efficacy of a structurally related NaV1.8 blocker, PF-01247324, in Rodent Pain Models
| Animal Model | Species | Route of Administration | Dose (mg/kg) | Efficacy |
| Formalin Test (Phase 2) | Rat | Oral | 100 | 37% reduction in flinching[6] |
Experimental Protocols
Whole-Cell Voltage-Clamp Recordings of NaV1.7 Currents
-
Cell Culture: Use HEK293 or CHO cells stably expressing human NaV1.7. Culture cells in appropriate media supplemented with antibiotics to maintain selection pressure.
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.
-
-
Electrophysiology:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell configuration with a giga-ohm seal.
-
Hold the cell at a membrane potential of -100 mV.
-
Apply voltage steps to elicit NaV1.7 currents (e.g., depolarizing pulses to 0 mV for 20 ms).
-
Perfuse the cell with the external solution containing various concentrations of PF-06456384 to determine the IC50.
-
Mouse Formalin Paw Test
-
Animals: Use adult male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Acclimatize the mice to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration: Administer PF-06456384 or vehicle via the desired route (e.g., intravenous) at a predetermined time before the formalin injection.
-
Formalin Injection: Inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Behavioral Observation:
-
Immediately after injection, place the mouse in a clear observation chamber.
-
Record the cumulative time spent licking or biting the injected paw for two distinct phases:
-
Phase 1: 0-5 minutes post-injection.
-
Phase 2: 15-30 minutes post-injection.
-
-
-
Data Analysis: Compare the time spent in nociceptive behaviors between the PF-06456384-treated and vehicle-treated groups for each phase.
Visualizations
Caption: NaV1.7 signaling pathway in pain transmission and its inhibition by PF-06456384.
Caption: Experimental workflow for patch-clamp analysis of PF-06456384 on NaV1.7 channels.
Caption: Logical relationship for troubleshooting sources of variability in PF-06456384 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with PF-06456384
Welcome to the technical support center for PF-06456384. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this potent and selective NaV1.7 inhibitor. Unexpected experimental outcomes can be a valuable source of insight, and this guide aims to help you interpret your results with PF-06456384.
Frequently Asked Questions (FAQs)
Q1: What is PF-06456384 and what is its primary mechanism of action?
A1: PF-06456384 is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1] It was designed as an intravenous agent for pain research. Its primary mechanism of action is the blockade of NaV1.7 channels, which are crucial for the generation and propagation of action potentials in nociceptive neurons.
Q2: I'm observing high in vitro potency but a lack of efficacy in my in vivo pain model. Is this an expected result?
A2: Yes, this is a documented and critical observation for PF-06456384. While the compound exhibits extremely high potency in in vitro assays, it showed a lack of preclinical efficacy in a mouse formalin pain model.[2] This discrepancy is a key challenge in the translation of in vitro findings to in vivo analgesic effects for this compound.
Q3: What are the potential reasons for the discrepancy between in vitro and in vivo results with PF-06456384?
A3: Several factors are believed to contribute to this disconnect:
-
High Plasma Protein Binding: PF-06456384 is subject to high binding to plasma proteins. This significantly reduces the concentration of the free, unbound drug available to reach the target site (NaV1.7 channels in peripheral neurons), thus diminishing its in vivo efficacy.[3]
-
Pharmacokinetics: The compound's pharmacokinetic profile, including its clearance and distribution, may not be optimal for maintaining sufficient unbound concentrations at the site of action for the duration required for an analgesic effect in certain pain models.
-
Formulation Excipients: The formulation of the intravenous solution, particularly the use of excipients like Solutol, may impact the clearance and distribution of PF-06456384.
Q4: Can off-target effects explain some of the unexpected results?
A4: While PF-06456384 is highly selective for NaV1.7, it is always important to consider potential off-target effects in any experiment. However, the primary reason for the lack of in vivo efficacy is more strongly attributed to its pharmacokinetic properties rather than off-target activities. The selectivity profile in the table below can help assess the potential for off-target effects on other sodium channel subtypes.
Data Summary
In Vitro Potency and Selectivity of PF-06456384
The following table summarizes the inhibitory activity of PF-06456384 against various voltage-gated sodium channel subtypes.
| Target NaV Subtype | Species | IC50 (nM) | Selectivity vs. hNaV1.7 |
| NaV1.7 | Human | 0.01 | - |
| NaV1.7 | Mouse | <0.1 | - |
| NaV1.7 | Rat | 75 | - |
| NaV1.1 | Human | 314 | >31,400-fold |
| NaV1.2 | Human | 3 | 300-fold |
| NaV1.3 | Human | 6,440 | >644,000-fold |
| NaV1.4 | Human | 1,450 | >145,000-fold |
| NaV1.5 | Human | 2,590 | >259,000-fold |
| NaV1.6 | Human | 5.8 | 580-fold |
| NaV1.8 | Human | 26,000 | >2,600,000-fold |
Data sourced from AbMole BioScience.
Troubleshooting Guides
Issue 1: High In Vitro Potency Not Translating to In Vivo Efficacy
| Possible Cause | Troubleshooting Steps |
| Insufficient Unbound Drug Concentration at the Target Site | 1. Measure Plasma Protein Binding: Determine the fraction of PF-06456384 bound to plasma proteins from your experimental animal model. 2. Calculate Unbound Concentration: Based on the administered dose and the plasma protein binding data, calculate the estimated unbound plasma concentration. 3. Relate to IC50: Compare the unbound plasma concentration to the in vitro IC50 value for the relevant species' NaV1.7. A significant discrepancy may explain the lack of efficacy. |
| Suboptimal Pharmacokinetic Profile | 1. Conduct a Pharmacokinetic Study: If not already done, perform a PK study in your animal model to determine key parameters such as clearance (CL), volume of distribution (Vd), and half-life (t1/2). 2. Model Target Engagement: Use the PK data to model the concentration of unbound PF-06456384 at the site of action over time. This can help determine if the exposure is sufficient to engage the NaV1.7 target for the duration of the pain stimulus. |
| Formulation Effects | 1. Evaluate Different Formulations: If feasible, test PF-06456384 in different vehicle formulations to assess the impact of excipients like Solutol on its pharmacokinetic profile and efficacy. 2. Consult Literature on Excipient-Drug Interactions: Review literature on the potential for the specific excipients used to alter the distribution and clearance of highly protein-bound drugs. |
Experimental Protocols
Key Experiment: Mouse Formalin Paw Test
This behavioral model is used to assess nociceptive and inflammatory pain.
Methodology:
-
Animal Acclimatization: Acclimate mice to the testing environment (e.g., Plexiglas observation chambers) to reduce stress-induced variability.
-
Drug Administration: Administer PF-06456384 or vehicle intravenously at the desired dose and time point before formalin injection.
-
Formalin Injection: Inject a dilute solution of formalin (typically 1-5% in saline) into the plantar surface of one hind paw.
-
Behavioral Observation: Observe the mice continuously for a set period (e.g., 30-60 minutes) and record the amount of time spent licking, biting, or flinching the injected paw.
-
Data Analysis: The behavioral response is typically biphasic:
-
Phase 1 (0-5 minutes post-injection): Represents acute nociceptive pain due to direct activation of nociceptors.
-
Phase 2 (15-30 minutes post-injection): Represents inflammatory pain. Analyze the time spent in these behaviors for each phase and compare between treatment groups.
-
Visualizations
Signaling Pathway and Experimental Logic
The following diagrams illustrate the theoretical signaling pathway of pain and the logical workflow for troubleshooting unexpected results with PF-06456384.
Caption: Simplified pain signaling pathway showing the point of intervention for PF-06456384.
Caption: A logical workflow for troubleshooting the discrepancy between in vitro and in vivo results.
References
Validation & Comparative
A Comparative Analysis of PF-06456384 and Standard Analgesics in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of PF-06456384, a novel voltage-gated sodium channel 1.7 (NaV1.7) inhibitor, with established standard analgesics. The objective is to furnish researchers and drug development professionals with a comprehensive overview of their respective mechanisms of action and performance in a key preclinical pain model. All data presented is derived from published experimental studies.
Mechanism of Action: A Tale of Two Approaches
Standard analgesics achieve pain relief through diverse biological pathways. Non-steroidal anti-inflammatory drugs (NSAIDs) and opioids represent two major classes. NSAIDs primarily inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins that mediate inflammation and pain. Opioids, on the other hand, act on opioid receptors, particularly the mu-opioid receptor, to modulate pain perception in the central nervous system. Gabapentinoids, another class of analgesics, are thought to exert their effects by binding to the α2δ-1 subunit of voltage-gated calcium channels.
In contrast, PF-06456384 represents a highly targeted approach to analgesia. It is a potent and selective inhibitor of the NaV1.7 sodium channel.[1][2] This specific ion channel is preferentially expressed in peripheral nociceptive neurons and plays a crucial role in the generation and propagation of pain signals. The selective inhibition of NaV1.7 is a promising strategy for developing novel analgesics with potentially fewer side effects compared to broader-acting drugs.[3]
Preclinical Efficacy in the Formalin-Induced Pain Model
The formalin test in mice is a widely used preclinical model to assess the efficacy of potential analgesics. This model is particularly valuable as it encompasses two distinct phases of pain: an initial acute, nociceptive phase, followed by a second phase characterized by inflammatory pain. This biphasic nature allows for the differentiation of analgesic effects on both types of pain.
Unfortunately, direct comparative preclinical studies of PF-06456384 against standard analgesics are not publicly available. However, independent studies have evaluated the efficacy of both PF-06456384 and standard analgesics in the mouse formalin test.
Available data indicates that PF-06456384 did not demonstrate significant analgesic effects in the mouse formalin test.[3] This finding is consistent with another selective NaV1.7 inhibitor from Pfizer, PF-04856264, which also failed to show efficacy in this model.[4] Some research suggests that the lack of efficacy of some NaV1.7 inhibitors in certain models could be attributed to high plasma protein binding, which limits the concentration of the drug at the target site.[5][6][7]
In contrast, standard analgesics have demonstrated varying degrees of efficacy in the same model.
Quantitative Comparison of Analgesic Efficacy in the Mouse Formalin Test
| Compound Class | Compound | Efficacy in Phase 1 (Acute Nociceptive Pain) | Efficacy in Phase 2 (Inflammatory Pain) | Notes |
| NaV1.7 Inhibitor | PF-06456384 | No significant effect[3] | No significant effect[3] | Preclinical tool compound. |
| Opioid Analgesic | Morphine | Dose-dependent inhibition[2][8] | Dose-dependent inhibition[2][8] | ED50: 2.45 mg/kg (Phase 1), 3.52 mg/kg (Phase 2)[2] |
| Gabapentinoid | Gabapentin | No significant effect[9] | Dose-dependent reduction[5][10][11] | Greater than 50% reduction in nociceptive behavior reported.[5][10] |
| NSAID | Ibuprofen | Effective[3][12] | Effective[3][12] | Induces analgesia in both phases. |
| NSAID | Indomethacin | No effect[13] | Effective[13] | Inhibits only the late, inflammatory phase. |
| NSAID | Naproxen | No effect[13] | Effective[13] | Inhibits only the late, inflammatory phase. |
| Non-opioid Analgesic | Paracetamol | Effective[13] | Effective[13] | Antinociceptive in both phases. |
Experimental Protocols
Mouse Formalin Test
The data presented in this guide was generated using variations of the standardized mouse formalin test. The general protocol is as follows:
-
Animals: Male Swiss albino mice or other appropriate strains are used, typically weighing between 20-25g.[14]
-
Acclimatization: Animals are allowed to acclimatize to the testing environment before the experiment begins.
-
Drug Administration: The test compound (e.g., PF-06456384) or a standard analgesic is administered via an appropriate route (e.g., intravenous, intraperitoneal, oral) at a predetermined time before formalin injection. A control group receives a vehicle solution.
-
Formalin Injection: A dilute solution of formalin (typically 1-5% in saline, 20-50 µL) is injected subcutaneously into the plantar surface of one of the mouse's hind paws.[1][13][15]
-
Observation: Immediately after the injection, the mouse is placed in an observation chamber. The cumulative time the animal spends licking or biting the injected paw is recorded.
-
Data Analysis: The observation period is typically divided into two phases:
-
Efficacy Determination: The analgesic efficacy of the test compound is determined by comparing the duration of licking/biting behavior in the treated group to the vehicle-treated control group. A significant reduction in this behavior indicates an analgesic effect.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the relevant signaling pathways and the experimental workflow.
References
- 1. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The orofacial formalin test in the mouse: a behavioral model for studying physiology and modulation of trigeminal nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjarr.com [wjarr.com]
- 4. mdpi.com [mdpi.com]
- 5. A refinement to the formalin test in mice | F1000Research [f1000research.com]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating the Antinociceptive Efficacy of Cannabidiol Alone or in Combination with Morphine Using the Formalin Test in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of intrathecal gabapentin on pain behavior and hemodynamics on the formalin test in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A refinement to the formalin test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antinociceptive effect of gabapentin in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain [pubmed.ncbi.nlm.nih.gov]
- 14. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING FORMALIN TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]
- 15. Formalin Murine Model of Pain [bio-protocol.org]
- 16. meliordiscovery.com [meliordiscovery.com]
This guide provides a comparative analysis of the voltage-gated sodium channel inhibitor PF-05089771, focusing on its selectivity for the human NaV1.7 channel. The NaV1.7 channel, encoded by the SCN9A gene, is a genetically validated target for pain therapeutics.[1][2] It is predominantly expressed in peripheral sensory and sympathetic neurons where it acts as a threshold channel, amplifying small depolarizations to initiate action potentials.[3][4] Consequently, selective inhibitors of NaV1.7 are sought after as potentially powerful analgesics with a reduced risk of the central nervous system and cardiovascular side effects associated with non-selective sodium channel blockers.[5][6]
PF-05089771 is a potent arylsulfonamide inhibitor that demonstrates significant selectivity for NaV1.7.[7] This document summarizes the quantitative data supporting its selectivity profile, details the experimental protocols used for its validation, and provides visualizations of key concepts and workflows.
Comparative Selectivity Profile
The inhibitory activity of PF-05089771 was evaluated against a panel of human voltage-gated sodium channel subtypes. The data, presented in Table 1, demonstrate that the compound is a highly potent inhibitor of human NaV1.7 with an IC50 of 11 nM.[6][8] Its potency against other NaV channels is significantly lower, establishing a clear selectivity window.
Table 1: Inhibitory Potency (IC50) of PF-05089771 Across Human NaV Channel Subtypes
| NaV Channel Subtype | IC50 (μM) | Selectivity Fold (vs. hNaV1.7) |
| hNaV1.7 | 0.011 [5] | 1 |
| hNaV1.1 | 0.85 | 77 |
| hNaV1.2 | 0.11 | 10 |
| hNaV1.3 | 11 | >909[5] |
| hNaV1.4 | 10 | >909[5] |
| hNaV1.5 | 25 | >1000[7][8] |
| hNaV1.6 | 0.16 | 15 |
| hNaV1.8 | >10[7] | >909[5] |
Data compiled from published studies. Selectivity is calculated as (IC50 for subtype) / (IC50 for hNaV1.7).
The compound exhibits over 75-fold selectivity against the closely related peripheral nervous system channels NaV1.1 and NaV1.6. More importantly, it demonstrates exceptional selectivity (>900-fold) against the cardiac channel NaV1.5 and the tetrodotoxin-resistant (TTX-R) channels NaV1.8, which are also involved in nociception.[5][7][8] This profile suggests a reduced likelihood of cardiac side effects and a targeted action on the primary pain-sensing channel.
Mechanism of Action: State-Dependent Inhibition
PF-05089771 exhibits a state-dependent mechanism of action, preferentially binding to and stabilizing the inactivated state of the NaV1.7 channel.[6][8] This is a critical feature, as it means the inhibitor has a much higher affinity for channels on neurons that are actively firing, such as those in a pain-signaling pathway.
Studies have shown that the potency of PF-05089771 is nearly 1000-fold greater for channels in a half-inactivated state (IC50 = 11 nM) compared to channels in a resting state (IC50 ≈ 10 μM).[9] The inhibitor interacts with the voltage-sensor domain (VSD) of Domain IV, a region that moves upon depolarization to inactivate the channel.[6][8] By binding to this site, PF-05089771 stabilizes a non-conducting conformation, thus blocking the channel's function.[6][8]
Figure 1. State-dependent inhibition of NaV1.7 by PF-05089771.
Experimental Protocols
The selectivity data presented were primarily generated using whole-cell patch-clamp electrophysiology on heterologous expression systems.
Key Experimental Method: Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for measuring ion channel activity, allowing for precise control of the cell's membrane potential while recording the resulting ion currents.[2]
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected to express a single human NaV channel subtype (e.g., hNaV1.7, hNaV1.5, etc.).[2]
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4.[2]
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3.[2] Cesium Fluoride (CsF) is used to block potassium channels and enhance the isolation of sodium currents.
-
-
Voltage Protocols: To determine state-dependence and IC50 values, specific voltage protocols are applied. For assessing inhibitors that target the inactivated state, a conditioning pre-pulse is used to hold the channels at a depolarized potential (the half-inactivation voltage, V½) before a test pulse elicits a current.[9][10] The peak current is measured before and after the application of various concentrations of PF-05089771 to determine the dose-response relationship.
-
Data Acquisition: Recordings are performed using automated patch-clamp systems (e.g., PatchXpress, QPatch) or manual setups.[2][9]
Figure 2. Workflow for whole-cell patch-clamp validation of NaV1.7 inhibitors.
NaV1.7 in the Nociceptive Signaling Pathway
NaV1.7 channels are highly concentrated in the peripheral terminals of nociceptive (pain-sensing) neurons in the dorsal root ganglion (DRG).[11][12] They play a crucial role in the initial stages of pain signaling.
When a noxious stimulus (e.g., heat, pressure) occurs, it causes a small initial depolarization of the neuron's membrane. The unique gating properties of NaV1.7 allow it to amplify these subthreshold stimuli, pushing the membrane potential to the point where other sodium channels (like NaV1.8) are activated to generate and propagate the action potential.[3][4] This signal then travels along the axon to the spinal cord, and ultimately to the brain, where it is perceived as pain.[3] By selectively blocking NaV1.7, PF-05089771 effectively raises the threshold for firing, preventing the pain signal from being generated at its source.
Figure 3. Role of NaV1.7 in the pain signaling pathway and site of inhibition.
Conclusion
The available electrophysiological data robustly validate PF-05089771 as a potent and highly selective inhibitor of the human NaV1.7 channel. Its selectivity against other NaV subtypes, particularly the cardiac NaV1.5 channel, is a key characteristic that predicts a favorable safety profile. The state-dependent mechanism of action, which favors the inhibition of active channels, further supports its potential as a targeted analgesic. These findings, derived from rigorous in vitro experimental protocols, underscore the value of PF-05089771 as a tool for studying NaV1.7 physiology and as a benchmark for the development of next-generation pain therapeutics.
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 11. physoc.org [physoc.org]
- 12. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PF-06456384: A Cross-Species Potency Evaluation for NaV1.7 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-species potency of PF-06456384, a highly selective and potent inhibitor of the voltage-gated sodium channel NaV1.7. The document summarizes key experimental data, details relevant methodologies, and presents visual representations of the underlying biological pathways and experimental procedures to aid in the evaluation of this compound against other relevant NaV1.7 inhibitors.
Introduction to PF-06456384
PF-06456384 is a small molecule inhibitor that has demonstrated exceptional potency against the human NaV1.7 channel, with a reported half-maximal inhibitory concentration (IC50) of 0.01 nM.[1][2] NaV1.7 has emerged as a critical target in pain therapeutics due to its preferential expression in peripheral sensory neurons and its crucial role in pain signaling pathways. The development of selective NaV1.7 inhibitors like PF-06456384 holds promise for creating novel analgesics with potentially fewer side effects than existing treatments. However, a thorough understanding of a compound's activity across different species is paramount for preclinical development and predicting clinical efficacy.
Cross-Species Potency Comparison
The following table summarizes the in vitro potency (IC50 values) of PF-06456384 and other notable NaV1.7 inhibitors across various species. This comparative data is essential for interpreting preclinical efficacy and safety studies.
| Compound | Human NaV1.7 IC50 (nM) | Mouse NaV1.7 IC50 (nM) | Rat NaV1.7 IC50 (nM) | Dog NaV1.7 IC50 (nM) | Cynomolgus Monkey NaV1.7 IC50 (nM) |
| PF-06456384 | 0.01[1] | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| PF-05089771 | 11[3][4] | 8[4] | 171[3][4] | 13[3] | 12[3] |
| GDC-0310 | 0.6[5] | Not available | Not available | Not available | Not available |
| AMG8379 | 8.5[6] | Not available | Not available | Not available | Not available |
Note: The potency of PF-06456384 against NaV1.7 orthologs in other species is detailed in the primary publication by Storer et al. (2017), but this specific data is not publicly available in the retrieved search results.[7][8] The significant variation in potency for PF-05089771 across species, particularly the lower potency in rats, highlights the critical need for such cross-species data when selecting animal models for preclinical studies.[3][4] The development of humanized animal models is one strategy to overcome challenges related to cross-species potency differences.[9][10]
Mechanism of Action: NaV1.7 Inhibition
PF-06456384 exerts its inhibitory effect by binding to the voltage-sensing domain IV (VSD4) of the NaV1.7 channel. This binding stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the propagation of action potentials in nociceptive neurons.
Caption: Signaling pathway of NaV1.7 in pain perception and its inhibition by PF-06456384.
Experimental Protocols
The determination of the in vitro potency of NaV1.7 inhibitors is typically performed using electrophysiological techniques, primarily the patch-clamp method.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This method allows for the direct measurement of ion channel activity in response to a test compound.
1. Cell Culture:
-
Mammalian cell lines (e.g., HEK293 or CHO cells) stably expressing the specific species ortholog of the NaV1.7 channel (e.g., human, rat, mouse, dog) are cultured under standard conditions.
2. Cell Preparation:
-
Cells are dissociated into a single-cell suspension before the experiment.
3. Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed using either manual or automated patch-clamp systems (e.g., PatchXpress, IonWorks, or SyncroPatch).
-
A glass micropipette filled with an internal solution forms a high-resistance (gigaohm) seal with the cell membrane.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.
4. Voltage Protocol:
-
A specific voltage protocol is applied to the cell to elicit NaV1.7 currents. This typically involves holding the cell at a negative membrane potential (e.g., -120 mV) to keep the channels in a resting state and then applying a depolarizing voltage step (e.g., to 0 mV) to activate the channels.
-
To assess state-dependent inhibition, protocols are designed to measure compound effects on channels in the resting, open, or inactivated states. For many NaV1.7 inhibitors, potency is highest for the inactivated state.
5. Compound Application:
-
The test compound (e.g., PF-06456384) is applied to the cell at various concentrations.
-
The effect of the compound on the peak sodium current is measured at each concentration.
6. Data Analysis:
-
The concentration-response data are fitted to a Hill equation to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the maximal current.
Caption: Experimental workflow for determining the IC50 of NaV1.7 inhibitors.
Conclusion
PF-06456384 is an exceptionally potent inhibitor of human NaV1.7. While the complete cross-species potency profile is not fully detailed in publicly accessible literature, the available data for comparator compounds underscore the importance of such evaluations. The significant species-dependent variability observed for other NaV1.7 inhibitors highlights the necessity of carefully selecting appropriate preclinical models and interpreting the data in the context of these differences. The detailed experimental protocols provided herein offer a standardized approach for conducting such vital cross-species comparisons. Further research to fully elucidate the cross-species activity of PF-06456384 will be critical for its continued development as a potential therapeutic for pain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacologic Characterization of AMG8379, a Potent and Selective Small Molecule Sulfonamide Antagonist of the Voltage-Gated Sodium Channel NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Humanized NaV1.8 rats overcome cross-species potency shifts in developing novel NaV1.8 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Humanized NaV1.8 rats overcome cross-species potency shifts in developing novel NaV1.8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Two Selective NaV1.7 Inhibitors: PF-06456384 Trihydrochloride and PF-05089771
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical and clinical data available for two selective inhibitors of the voltage-gated sodium channel NaV1.7: PF-06456384 trihydrochloride and PF-05089771. This analysis is based on publicly available experimental data to inform research and development decisions in the pursuit of novel analgesics.
Both PF-06456384 and PF-05089771 are potent and selective inhibitors of NaV1.7, a genetically validated target for pain. While both compounds share a common mechanism of action by blocking the NaV1.7 channel, their development paths and reported preclinical data show distinct characteristics. PF-06456384 was designed for intravenous infusion, whereas PF-05089771 was developed as an oral candidate that ultimately did not proceed past Phase II clinical trials for pain relief.[1][2] This guide will delve into their comparative potency, selectivity, and the experimental frameworks used to evaluate their efficacy.
Quantitative Comparison of In Vitro Potency and Selectivity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and PF-05089771 against the human NaV1.7 channel and a panel of other human NaV channel subtypes. This data provides a quantitative measure of their potency and selectivity.
Table 1: In Vitro Potency against hNaV1.7
| Compound | IC50 (nM) vs. hNaV1.7 | Assay Method |
| This compound | 0.01 | Conventional Patch Clamp |
| 0.58 | PatchExpress Electrophysiology | |
| PF-05089771 | 11 | PatchXpress |
Table 2: Selectivity Profile against Other Human NaV Channels (IC50 in µM)
| Channel | This compound | PF-05089771 |
| hNaV1.1 | 0.314 | 0.85 |
| hNaV1.2 | 0.003 | 0.11 |
| hNaV1.3 | 6.44 | 11 |
| hNaV1.4 | 1.45 | 10 |
| hNaV1.5 | 2.59 | 25 |
| hNaV1.6 | 0.0058 | 0.16 |
| hNaV1.8 | 26 | >10 |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
In Vitro Electrophysiology for IC50 Determination
Objective: To determine the concentration of the compound that inhibits 50% of the NaV1.7 channel activity.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.7 channel.
Method: Whole-cell patch-clamp electrophysiology was performed using automated patch-clamp systems such as the PatchXpress or SyncroPatch.
General Protocol:
-
Cell Preparation: HEK293 cells expressing hNaV1.7 are cultured and harvested. A single-cell suspension is prepared in an extracellular solution.
-
Electrophysiology Recordings:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. The pH is adjusted to 7.2 with CsOH.
-
Cells are captured on the patch-clamp chip, and a giga-seal (>1 GΩ) is formed. The cell membrane is then ruptured to achieve the whole-cell configuration.
-
-
Voltage Protocol:
-
A holding potential of -120 mV is maintained.
-
To elicit NaV1.7 currents, cells are depolarized to 0 mV for 20 milliseconds.
-
For assessing state-dependent inhibition, a pre-pulse to a voltage that induces channel inactivation (e.g., -60 mV for 500 ms) is applied before the test pulse.
-
-
Compound Application: The test compound (PF-06456384 or PF-05089771) is applied at increasing concentrations. The effect of the compound on the peak sodium current is measured after the current has reached a steady state at each concentration.
-
Data Analysis: The peak current inhibition at each compound concentration is calculated relative to the control (vehicle) current. The IC50 value is determined by fitting the concentration-response data to the Hill equation.
In Vivo Formalin-Induced Pain Model (for PF-06456384)
Objective: To assess the analgesic effect of the compound on inflammatory pain.
Animal Model: Male ICR mice.
General Protocol:
-
Acclimatization: Mice are acclimated to the testing environment.
-
Compound Administration: PF-06456384 or vehicle is administered, typically via intravenous or intraperitoneal injection, at a predetermined time before the formalin injection.
-
Formalin Injection: A dilute solution of formalin (e.g., 2.5% in saline) is injected subcutaneously into the plantar surface of the mouse's hind paw.[3]
-
Behavioral Observation: Immediately after the formalin injection, the animal is placed in an observation chamber. The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. The observation is typically divided into two phases:
-
Data Analysis: The total time spent in pain-related behaviors in each phase is quantified for the compound-treated group and compared to the vehicle-treated group to determine the analgesic effect.
In Vivo Streptozotocin (STZ)-Induced Diabetic Neuropathy Model (for PF-05089771)
Objective: To evaluate the efficacy of the compound in a model of chronic neuropathic pain.
Animal Model: Male Sprague-Dawley rats.
General Protocol:
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ), which is toxic to pancreatic β-cells.[5] Hyperglycemia is confirmed by measuring blood glucose levels.
-
Development of Neuropathy: The animals are monitored for several weeks for the development of neuropathic pain, which is characterized by mechanical allodynia (pain in response to a non-painful stimulus).
-
Assessment of Mechanical Allodynia (Von Frey Test):
-
Rats are placed in individual chambers on an elevated mesh floor.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The paw withdrawal threshold is determined as the filament stiffness that elicits a withdrawal response in 50% of the applications. A lower withdrawal threshold indicates mechanical allodynia.[5]
-
-
Compound Administration: PF-05089771 or vehicle is administered (e.g., orally) to the diabetic rats.
-
Post-Dose Assessment: The von Frey test is repeated at various time points after compound administration to assess any changes in the paw withdrawal threshold.
-
Data Analysis: The paw withdrawal thresholds of the compound-treated group are compared to those of the vehicle-treated group to determine the anti-allodynic effect of the compound.
Concluding Remarks
This guide provides a comparative overview of this compound and PF-05089771 based on available scientific literature. While both compounds are potent and selective NaV1.7 inhibitors, their distinct chemical structures likely contribute to differences in their pharmacokinetic profiles and suitability for different routes of administration. The provided experimental data and protocols offer a framework for understanding how these compounds were evaluated and can serve as a valuable resource for researchers in the field of pain drug discovery. The discontinuation of PF-05089771's clinical development for pain highlights the challenges in translating preclinical efficacy to clinical success, a common hurdle in analgesic drug development. The continued investigation of compounds like PF-06456384 underscores the ongoing commitment to validating NaV1.7 as a viable target for the treatment of pain.
References
- 1. sciencerepository.org [sciencerepository.org]
- 2. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ndineuroscience.com [ndineuroscience.com]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel NaV1.7 has long been a highly validated, yet elusive, target for the development of novel non-opioid analgesics. Genetic studies in humans have unequivocally demonstrated its critical role in pain perception; loss-of-function mutations lead to a congenital inability to experience pain, while gain-of-function mutations result in debilitating pain syndromes. This has spurred a significant research and development effort to discover selective NaV1.7 inhibitors. However, translating promising preclinical data into clinical efficacy has proven to be a major challenge, with numerous candidates failing in clinical trials.
This guide provides a head-to-head comparison of several novel NaV1.7 channel blockers that have been in various stages of preclinical and clinical development. We present available quantitative data on their potency and selectivity, alongside a qualitative summary of their in vivo efficacy in established pain models. Detailed experimental protocols for key assays are also provided to aid researchers in their own investigations.
Comparative Data of Novel NaV1.7 Blockers
The following table summarizes the available preclinical data for a selection of novel NaV1.7 inhibitors. It is important to note that direct comparison is challenging due to variations in experimental conditions and reporting standards across different studies.
| Compound Name | Chemical Class | Target Species | IC50 (nM) vs. NaV1.7 | Selectivity Profile (Fold-Selectivity vs. NaV1.7) | In Vivo Efficacy Summary | Development Stage |
| PF-05089771 | Arylsulfonamide | Human | 11[1] | >1000-fold vs. NaV1.5 & NaV1.8; 10-fold vs. NaV1.2; ~900-fold vs. NaV1.3 & NaV1.4. | Showed efficacy in the CFA-induced inflammatory pain model in mice.[2][3] However, it failed to demonstrate analgesic properties in a battery of evoked pain models in healthy human subjects.[4][5] | Terminated after Phase 2 trials. |
| GDC-0276 | Acylsulfonamide | Human | 0.4[6][7] | >21-fold vs. hNaV1.1, hNaV1.2, hNaV1.4, hNaV1.5, hNaV1.6. Highest selectivity against hNaV1.6 (~1,200-fold) and lowest against hNaV1.4 (~21-fold).[6][7] | Preclinical in vivo efficacy data not extensively published. | Terminated after Phase 1 trials.[6][8] |
| GDC-0310 | Acylsulfonamide | Human | 0.6[6] | >63-fold vs. hNaV1.1, hNaV1.2, hNaV1.5; ~330-fold vs. NaV1.6; ~6-fold vs. hNaV1.4.[6][7] | Preclinical in vivo efficacy data not extensively published. | Terminated after Phase 1 trials.[6] |
| DWP-17061 | Not Disclosed | Human/Mouse | 31 (human)[9] | Highly selective. IC50s (nM): 790.49 (NaV1.1), 110 (NaV1.2), >10,000 (NaV1.3, 1.4, 1.6, 1.8, 1.9), 240 (NaV1.5).[9] | Demonstrated significant, dose-dependent analgesic effects in the Freund's Complete Adjuvant (FCA) mouse model of inflammatory pain, with an ED50 of 8.2 mg/kg. Showed greater analgesic effect than PF-05089771 in this model.[1][9] | Preclinical. |
| ST-2427 | Saxitoxin-based | Human | Not explicitly stated, but described as a potent inhibitor. | Highly selective. Binds to the extracellular pore (site 1), a different site than sulfonamides. | Currently in Phase 1 clinical trials for acute postoperative pain.[10][11][12] Preclinical data suggests potential for superior efficacy to opioids.[10] | Phase 1 Clinical Trials.[10][11] |
| ST-2578 | Saxitoxin-based | Human | Not explicitly stated. | Highly selective. | In IND-enabling studies for ocular pain. | IND-enabling studies. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and the methods used to evaluate these compounds, the following diagrams illustrate the NaV1.7 signaling pathway in pain transmission and a typical experimental workflow for the preclinical assessment of NaV1.7 inhibitors.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for NaV1.7 Inhibition
This method is the gold standard for determining the potency (IC50) and selectivity of compounds on NaV1.7 and other sodium channel subtypes.
-
Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human NaV1.7 channel (SCN9A) are commonly used.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
-
-
Recording Procedure:
-
Cells are cultured on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.
-
Whole-cell recordings are established using borosilicate glass pipettes with a resistance of 2-5 MΩ.
-
A holding potential of -120 mV is applied to ensure channels are in a resting, closed state.
-
NaV1.7 currents are elicited by a depolarizing voltage step (e.g., to 0 mV for 20 ms).
-
The test compound is applied at increasing concentrations via a perfusion system, and the inhibition of the peak sodium current is measured at each concentration.
-
The concentration-response data are fitted to a Hill equation to determine the IC50 value.
-
-
Selectivity Profiling: The same protocol is repeated using cell lines expressing other NaV channel subtypes (e.g., NaV1.1, 1.2, 1.3, 1.4, 1.5, 1.6, 1.8).
In Vivo Pain Models
This model assesses a compound's efficacy against both acute and tonic inflammatory pain.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are typically used.
-
Procedure:
-
Animals are habituated to the testing environment.
-
A dilute formalin solution (e.g., 2.5-5% in saline) is injected subcutaneously into the plantar surface of one hind paw.
-
Immediately after injection, the animal is placed in an observation chamber, and pain-related behaviors (licking, flinching, and biting of the injected paw) are recorded.
-
The observation period is typically divided into two phases: Phase 1 (0-10 minutes, representing acute nociceptive pain) and Phase 2 (10-60 minutes, representing inflammatory pain).
-
The test compound is administered (e.g., orally or intraperitoneally) at a predetermined time before the formalin injection. Efficacy is measured as a reduction in the duration or frequency of pain behaviors in either phase.
-
This model induces a more persistent inflammatory state, mimicking chronic inflammatory pain conditions.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure:
-
A baseline measurement of paw withdrawal threshold to mechanical or thermal stimuli is taken.
-
Complete Freund's Adjuvant (CFA), an emulsion containing heat-killed Mycobacterium tuberculosis, is injected into the plantar surface of one hind paw.
-
This induces a localized inflammation, edema, and hypersensitivity that develops over several hours and can last for weeks.
-
At various time points after CFA injection (e.g., 24 hours, 3 days, 7 days), mechanical allodynia and thermal hyperalgesia are assessed.
-
The test compound is administered, and its ability to reverse the CFA-induced hypersensitivity is quantified.
-
This is a widely used model of peripheral neuropathic pain resulting from nerve damage.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure:
-
Under anesthesia, the sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) are exposed in one hindlimb.
-
The tibial and common peroneal nerves are ligated and transected, leaving the sural nerve intact.
-
This procedure leads to the development of robust and long-lasting mechanical allodynia and thermal hyperalgesia in the territory of the spared sural nerve (the lateral aspect of the paw).
-
Behavioral testing is typically performed starting a few days after surgery and can be continued for several weeks.
-
The efficacy of the test compound is evaluated by its ability to increase the paw withdrawal threshold.
-
Behavioral Assessment of Pain
-
Mechanical Allodynia (von Frey Test): Calibrated von Frey filaments are applied to the plantar surface of the hind paw with increasing force until the animal withdraws its paw. The force at which withdrawal occurs is the paw withdrawal threshold. A lower threshold indicates mechanical allodynia.
-
Thermal Hyperalgesia (Hargreaves Test): A radiant heat source is focused on the plantar surface of the hind paw. The time taken for the animal to withdraw its paw (paw withdrawal latency) is measured. A shorter latency indicates thermal hyperalgesia.
Conclusion
The development of selective NaV1.7 inhibitors remains a promising avenue for the treatment of pain. While the path from preclinical discovery to clinical success has been fraught with challenges, ongoing research continues to yield novel compounds with diverse mechanisms of action and improved pharmacological profiles. The data and protocols presented in this guide are intended to provide a valuable resource for researchers in the field, facilitating a more informed and comparative approach to the evaluation of the next generation of NaV1.7-targeted analgesics. The discordance between preclinical and clinical findings underscores the need for careful consideration of animal models, dosing regimens, and the specific pain etiologies being targeted in future studies.
References
- 1. | BioWorld [bioworld.com]
- 2. Equivalent excitability through different sodium channels and implications for the analgesic efficacy of selective drugs [elifesciences.org]
- 3. Similar excitability through different sodium channels and implications for the analgesic efficacy of selective drugs | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. Lack of Detection of the Analgesic Properties of PF-05089771, a Selective Nav 1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Portico [access.portico.org]
- 10. SiteOne Therapeutics Announces Initiation of Phase 1 Clinical Trial for its Non-Opioid Analgesic for Acute Pain [prnewswire.com]
- 11. SiteOne Therapeutics begins trial of non-opioid analgesic for acute pain [clinicaltrialsarena.com]
- 12. Postoperative Pain Pipeline Insights and Analysis 2024: FDA Approvals and Market Developments MOA, ROA by DelveInsight | Allay Therapeutics, SiteOne Therapeutics, LipoCure, Flexion Therapeutics [barchart.com]
Reproducibility of Preclinical Data on the NaV1.7 Inhibitor PF-06456384: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published preclinical data on PF-06456384, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. The focus is on the reproducibility of its biological activity and its performance relative to other notable NaV1.7 inhibitors. This document is intended to offer an objective resource for researchers in the field of pain therapeutics.
Executive Summary
PF-06456384 is a highly potent and selective NaV1.7 inhibitor developed by Pfizer.[1][2][3] While its in vitro profile demonstrates exceptional potency, particularly against the human NaV1.7 channel, published in vivo data indicates a lack of efficacy in the mouse formalin pain model.[1][4] This discrepancy between in vitro potency and in vivo analgesic effect is a critical aspect of its data reproducibility and aligns with broader challenges in the clinical development of NaV1.7 inhibitors. High plasma protein binding is a frequently cited factor contributing to this disconnect for many compounds in this class. This guide presents a compilation of available data to facilitate a comprehensive comparison with other key NaV1.7 inhibitors.
Comparative Data on NaV1.7 Inhibitors
The following tables summarize the available quantitative data for PF-06456384 and a selection of other well-characterized NaV1.7 inhibitors.
Table 1: In Vitro Potency (IC50) of NaV1.7 Inhibitors
| Compound | hNaV1.7 (nM) | mNaV1.7 (nM) | rNaV1.7 (nM) | Assay Method |
| PF-06456384 | 0.01[2][3][5] | <0.1[5] | 75[5] | Conventional Patch Clamp |
| 0.58[5] | - | - | PatchExpress Electrophysiology | |
| PF-05089771 | 15[6] | - | Higher than human/mouse[6] | Not specified |
| AMG8379 | 8.5[7][8] | 18.6[8] | - | Whole-cell Patch Clamp |
Table 2: Selectivity Profile of PF-06456384 against other human NaV subtypes (IC50)
| NaV Subtype | IC50 (nM) | Fold Selectivity vs. hNaV1.7 (0.01 nM) |
| NaV1.1 | 314[5] | 31,400x |
| NaV1.2 | 3[5] | 300x |
| NaV1.3 | 6,440[5] | 644,000x |
| NaV1.4 | 1,450[5] | 145,000x |
| NaV1.5 | 2,590[5] | 259,000x |
| NaV1.6 | 5.8[5] | 580x |
| NaV1.8 | 26,000[5] | 2,600,000x |
Table 3: In Vivo Efficacy in the Mouse Formalin Test
| Compound | Species | Dose | Route | Efficacy |
| PF-06456384 | Mouse | Not specified | Not specified | No significant analgesic effect[1][4] |
| AMG8379 | Mouse | 30-100 mg/kg | p.o. | Dose-dependent inhibition of capsaicin-induced licking and histamine-induced scratching[7][9] |
Signaling Pathway and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Figure 1: Simplified signaling pathway of NaV1.7 in pain perception and the inhibitory action of PF-06456384.
Figure 2: General workflow for determining the in vitro potency of NaV1.7 inhibitors using patch-clamp electrophysiology.
Figure 3: A typical workflow for assessing the analgesic efficacy of a compound using the mouse formalin test.
Experimental Protocols
In Vitro Patch-Clamp Electrophysiology for NaV1.7 Inhibition
This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against human NaV1.7 channels.
1. Cell Culture:
-
HEK293 or CHO cells stably expressing the human NaV1.7 channel are cultured in Dulbecco's Modified Eagle Medium (DMEM).[10]
-
The medium is supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[10]
-
A selection antibiotic, such as G418, is used to maintain the stable expression of the channel.[10]
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.[10]
2. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using either manual or automated patch-clamp systems.[10]
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.[10]
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.[10]
-
Cells are voltage-clamped at a holding potential that favors the inactivated state of the channel to assess state-dependent inhibition.
-
Sodium currents are elicited by a depolarizing voltage step.
3. Compound Application and Data Analysis:
-
A baseline recording of the sodium current is established.
-
The test compound (e.g., PF-06456384) is applied at various concentrations.
-
The inhibition of the sodium current is measured at each concentration.
-
The concentration-response data are fitted to a logistical equation to determine the IC50 value.
In Vivo Mouse Formalin Test
This protocol outlines the general procedure for assessing the analgesic properties of a compound in the mouse formalin model of inflammatory pain.
1. Animals:
-
Male ICR mice are commonly used.[11]
-
Animals are acclimatized to the testing environment before the experiment.
2. Compound Administration:
-
The test compound or vehicle is administered via the intended route (e.g., oral, intraperitoneal) at a predetermined time before the formalin injection.[11]
3. Formalin Injection:
-
A dilute solution of formalin (typically 1-5%) is injected into the sub-plantar region of the mouse's hind paw.[12][13]
4. Behavioral Observation:
-
Immediately after the formalin injection, the mouse is placed in an observation chamber.
-
The cumulative time the animal spends licking or biting the injected paw is recorded.[12][13]
-
The observation is typically divided into two phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain.[13]
5. Data Analysis:
-
The total licking/biting time in each phase is calculated for each animal.
-
The data from the compound-treated groups are compared to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine if there is a significant reduction in pain behavior.[11]
Conclusion
The available data on PF-06456384 highlight a significant challenge in the development of NaV1.7 inhibitors: the translation of high in vitro potency into in vivo analgesic efficacy. While PF-06456384 demonstrates exceptional potency and selectivity for the NaV1.7 channel in cellular assays, its reported lack of efficacy in a preclinical pain model underscores the complexity of predicting clinical success from in vitro data alone. This guide provides a consolidated overview of the existing data to aid researchers in their evaluation of PF-06456384 and other NaV1.7 inhibitors, and to inform the design of future studies in the pursuit of novel non-opioid analgesics.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacologic Characterization of AMG8379, a Potent and Selective Small Molecule Sulfonamide Antagonist of the Voltage-Gated Sodium Channel NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-06456384 Trihydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of PF-06456384 trihydrochloride with other notable NaV1.7 inhibitors. The information is presented to facilitate an objective evaluation of its performance as a reference compound in pain research.
This compound is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for pain therapeutics. Its exceptional potency, with an IC50 of 0.01 nM for human NaV1.7, and significant selectivity over other sodium channel subtypes, establish it as a valuable tool for in vitro and in vivo studies aimed at understanding the role of NaV1.7 in nociception. However, it is noteworthy that despite its high in vitro potency, PF-06456384 did not demonstrate efficacy in a mouse formalin pain model, a factor that researchers should consider in their experimental design.
Comparative Analysis of NaV1.7 Inhibitors
To provide a clear perspective on the pharmacological profile of PF-06456384, the following table summarizes its inhibitory potency (IC50) against a panel of human voltage-gated sodium channels in comparison to other well-characterized NaV1.7 inhibitors. This allows for a direct assessment of potency and selectivity.
| Compound | NaV1.1 (h) IC50 (nM) | NaV1.2 (h) IC50 (nM) | NaV1.3 (h) IC50 (nM) | NaV1.4 (h) IC50 (nM) | NaV1.5 (h) IC50 (nM) | NaV1.6 (h) IC50 (nM) | NaV1.7 (h) IC50 (nM) | NaV1.8 (h) IC50 (nM) |
| PF-06456384 | 314 | 3 | 6440 | 1450 | 2590 | 5.8 | 0.01 * | 26000 |
| PF-05089771 | 850 | 110 | 11000 | 10000 | 25000 | 160 | 11 | >10000 |
| TC-N 1752 | - | - | 300 | 400 | 1100 | - | 170 | 2200 (r) |
| A-803467 | - | 7380 | 2450 | - | 7340 | - | 6740 | 8 |
Note: IC50 value for PF-06456384 against hNaV1.7 is from conventional patch clamp assays. By PatchExpress electrophysiology, the IC50 is 0.58 nM. (r) denotes rat isoform.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental evaluation of NaV1.7 inhibitors, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Whole-Cell Patch-Clamp Electrophysiology for NaV1.7 Inhibition Assay
This protocol is designed to measure the inhibitory effect of compounds on human NaV1.7 channels expressed in a heterologous system.
1. Cell Culture:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.7 channel (SCN9A) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
For electrophysiological recordings, cells are plated onto glass coverslips pre-coated with poly-D-lysine.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose. The pH is adjusted to 7.4 with NaOH, and the osmolality is adjusted to 310-320 mOsm with sucrose.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES. The pH is adjusted to 7.3 with CsOH, and the osmolality is adjusted to 300-310 mOsm with sucrose.
3. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature using an amplifier and data acquisition system.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution are used.
-
After establishing a whole-cell configuration, cell capacitance and series resistance are compensated.
-
Cells are held at a holding potential of -120 mV.
-
To elicit NaV1.7 currents, cells are depolarized to 0 mV for 20 ms.
4. Compound Application and Data Analysis:
-
A baseline recording of the NaV1.7 current is established.
-
The test compound is then perfused onto the cell at various concentrations.
-
The steady-state block of the peak inward current is measured for each concentration.
-
The concentration-response data are fitted to a Hill equation to determine the IC50 value.
Formalin-Induced Inflammatory Pain Model in Mice
This in vivo model is used to assess the analgesic efficacy of compounds against inflammatory pain.
1. Animals:
-
Male C57BL/6 mice (20-25 g) are used.
-
Animals are housed in a temperature-controlled room with a 12-hour light/dark cycle and have free access to food and water.
-
Mice are acclimated to the testing environment before the experiment.
2. Formalin Injection:
-
A 2.5% formalin solution is prepared by diluting formaldehyde in saline.
-
Mice are briefly restrained, and 20 µL of the 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw using a microsyringe.
3. Behavioral Observation:
-
Immediately after the injection, the mouse is placed in a clear observation chamber.
-
The cumulative time spent licking and biting the injected paw is recorded as a measure of nocifensive behavior.
-
The observation period is typically divided into two phases:
-
Phase I (acute phase): 0-5 minutes post-injection.
-
Phase II (inflammatory phase): 15-40 minutes post-injection.
-
4. Compound Administration and Data Analysis:
-
The test compound or vehicle is administered at a predetermined time before the formalin injection (e.g., 30 minutes for intraperitoneal injection).
-
The total time spent licking and biting in each phase is calculated for each animal.
-
The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the compound-treated groups with the vehicle-treated group. A significant reduction in the duration of nocifensive behaviors indicates an analgesic effect.
Benchmarking PF-06456384: A Comparative Guide for Pain Therapeutics Researchers
In the landscape of novel analgesic development, the voltage-gated sodium channel NaV1.7 has emerged as a promising target due to its critical role in pain signaling pathways. PF-06456384, a highly potent and selective NaV1.7 inhibitor, has been a subject of significant preclinical investigation. This guide provides a comparative analysis of PF-06456384 against established pain therapeutics—pregabalin, duloxetine, celecoxib, and morphine—offering researchers, scientists, and drug development professionals a comprehensive overview supported by available experimental data.
Executive Summary
PF-06456384 is a potent and highly selective inhibitor of the NaV1.7 sodium channel, with an IC50 of 0.01 nM for the human channel.[1][2] Its mechanism of action is fundamentally different from other classes of analgesics. While it has shown promise in in vitro studies, preclinical in vivo data has been mixed, with one study reporting a lack of efficacy in the mouse formalin pain model.[3] This contrasts with the established efficacy of comparator drugs across a range of preclinical pain models and their approval for clinical use in various pain conditions. A significant challenge in the development of NaV1.7 inhibitors, including compounds like PF-06456384, has been the translation of potent in vitro activity to in vivo analgesic efficacy, potentially due to factors such as high plasma protein binding.
Data Presentation: Quantitative Comparison of Pain Therapeutics
The following tables summarize the available quantitative data for PF-06456384 and the selected comparator pain therapeutics. It is important to note that direct head-to-head preclinical studies are limited, and the data presented is compiled from various sources.
Table 1: In Vitro Potency and Selectivity
| Compound | Primary Target | hNaV1.7 IC50 (nM) | Selectivity over other NaV subtypes |
| PF-06456384 | NaV1.7 | 0.01[1][2][4] | >300-fold selective over other human NaV subtypes[4] |
| Pregabalin | α2δ subunit of VGCCs | N/A | Binds to α2δ-1 and α2δ-2 subunits[5] |
| Duloxetine | Serotonin & Norepinephrine Transporters | N/A | Potent inhibitor of SERT and NET[6] |
| Celecoxib | COX-2 | N/A | Selective inhibitor of COX-2 over COX-1[7][8] |
| Morphine | μ-opioid receptor | N/A | Agonist at μ, δ, and κ opioid receptors[9] |
Table 2: Preclinical Efficacy in Animal Models of Pain
| Compound | Pain Model | Species | Efficacy Endpoint | Result |
| PF-06456384 | Formalin Test | Mouse | Licking/biting time | No significant analgesic effect[3] |
| Pregabalin | Chronic Constriction Injury (CCI) | Rat | Reversal of mechanical allodynia | ED50 = 4.21 mg/kg[5] |
| Duloxetine | Carrageenan-induced thermal hyperalgesia | Rat | Reversal of hyperalgesia | Dose-dependent reversal[10] |
| Celecoxib | Carrageenan-induced paw edema | Rat | Reduction in paw volume | Significant reduction |
| Morphine | Hot Plate Test | Rat | Increased latency to response | ED50 = 3.0 mg/kg (Sprague Dawley rats)[9] |
Table 3: Pharmacokinetic Properties
| Compound | Route of Administration (Preclinical) | Key Pharmacokinetic Features |
| PF-06456384 | Intravenous | Designed for intravenous infusion with rapid clearance[11] |
| Pregabalin | Oral, s.c., i.v. | Good oral bioavailability (>90%)[5] |
| Duloxetine | Oral | Well absorbed orally |
| Celecoxib | Oral | Rapidly absorbed, highly protein-bound |
| Morphine | s.c., i.v., oral | Low oral bioavailability due to first-pass metabolism[12] |
Experimental Protocols
Detailed methodologies for key experiments cited are crucial for the interpretation and replication of findings.
Formalin Test in Mice
The formalin test is a widely used model of tonic pain involving two distinct phases of nociceptive behavior.
-
Animal Model: Male Swiss mice (25-30 g).
-
Procedure: A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of the hind paw.[13]
-
Behavioral Assessment: The time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain.[13]
-
Drug Administration: Test compounds are typically administered at a specified time before the formalin injection.
Carrageenan-Induced Hyperalgesia in Rats
This model is used to assess inflammatory pain and the efficacy of anti-inflammatory and analgesic compounds.
-
Animal Model: Male Sprague-Dawley rats (180-220 g).
-
Procedure: A solution of lambda-carrageenan (e.g., 1-2% in saline) is injected into the plantar surface of the hind paw to induce localized inflammation and edema.[14][15]
-
Assessment of Hyperalgesia: Paw withdrawal latency to a thermal stimulus (e.g., radiant heat) or paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments) is measured at baseline and at various time points after carrageenan injection.[7][14]
-
Drug Administration: Test compounds are administered prior to or after the induction of inflammation.
Chronic Constriction Injury (CCI) Model in Rats
The CCI model is a widely used model of neuropathic pain.
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Procedure: Under anesthesia, the sciatic nerve is exposed at the mid-thigh level, and four loose chromic gut ligatures are tied around it.[16][17]
-
Assessment of Allodynia and Hyperalgesia: Mechanical allodynia is assessed by measuring the paw withdrawal threshold to von Frey filaments. Thermal hyperalgesia can be assessed by measuring the paw withdrawal latency to a radiant heat source.[8] These assessments are performed at baseline and at multiple time points post-surgery.
-
Drug Administration: Test compounds are administered once the neuropathic pain state is established.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by each class of therapeutic and a typical experimental workflow for preclinical pain studies.
Caption: Mechanisms of Action for Different Pain Therapeutics.
Caption: General Workflow for Preclinical Efficacy Studies.
Conclusion
PF-06456384 represents a highly targeted approach to pain management by selectively inhibiting the NaV1.7 channel. Its exceptional in vitro potency highlights the potential of this mechanism. However, the reported lack of in vivo efficacy in the formalin model underscores the challenges of translating in vitro findings to complex biological systems. In contrast, established therapeutics such as pregabalin, duloxetine, celecoxib, and morphine have well-documented efficacy in a variety of preclinical models and are mainstays in clinical practice, albeit with different mechanisms of action and associated side-effect profiles.
For researchers and drug development professionals, the story of PF-06456384 and other NaV1.7 inhibitors emphasizes the importance of robust in vivo testing in multiple, relevant pain models. Future research should focus on understanding the discrepancies between in vitro potency and in vivo efficacy, potentially exploring factors like target engagement at the site of action, the role of other NaV subtypes in different pain states, and the complexities of pain signaling pathways that may offer compensatory mechanisms. The continued investigation of highly selective compounds like PF-06456384, alongside a deeper understanding of the underlying biology of pain, will be crucial in the quest for novel and more effective analgesics.
References
- 1. A refinement to the formalin test in mice | F1000Research [f1000research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. youtube.com [youtube.com]
- 4. abmole.com [abmole.com]
- 5. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 7. Mouse Model of Carrageenan Induced Inflammatory Pain [bio-protocol.org]
- 8. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 9. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of duloxetine, a potent and balanced serotonergic and noradrenergic reuptake inhibitor, in inflammatory and acute pain models in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PF-06456384 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aragen.com [aragen.com]
- 15. Experimental λ-Carrageenan-Induced Inflammatory Pain Model For Testing Novel Analgesics [outsourcedpharma.com]
- 16. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 17. Chronic Constriction Injury Model [bio-protocol.org]
Despite strong genetic validation and promising preclinical data, the clinical development of selective NaV1.7 inhibitors for pain has been fraught with challenges, marked by a series of disappointing trial outcomes. This guide provides a comprehensive comparison of the clinical trial results for key selective NaV1.7 inhibitors, offering researchers, scientists, and drug development professionals an in-depth analysis of their performance, experimental protocols, and the underlying biological pathways.
The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, plays a crucial role in the transmission of pain signals. Its expression is predominantly localized in peripheral nociceptive neurons, making it an attractive target for the development of non-opioid analgesics with a potentially favorable side-effect profile. However, translating the compelling science into effective therapies has proven to be a formidable task. This report delves into the clinical trial data of prominent selective NaV1.7 inhibitors, including Pfizer's PF-05089771, Biogen's vixotrigine (BIIB074), and Genentech's GDC-0276, to provide a clear and objective comparison of their clinical performance.
Comparative Efficacy in Clinical Trials
The clinical trials of selective NaV1.7 inhibitors have largely failed to demonstrate significant analgesic efficacy, particularly in broad neuropathic pain populations. The following tables summarize the key quantitative outcomes from Phase II trials of PF-05089771 and vixotrigine.
| Table 1: Efficacy Outcomes of PF-05089771 in Painful Diabetic Peripheral Neuropathy (NCT02215252) | |
| Primary Endpoint | Mean change from baseline in average daily pain score (ADPS) on an 11-point Numeric Rating Scale (NRS) at Week 4. |
| PF-05089771 (150 mg BID) | -0.41 (90% Credible Interval: -1.00 to 0.17)[1] |
| Placebo | Not statistically significant compared to PF-05089771. |
| Active Comparator (Pregabalin 150 mg BID) | -0.53 (90% Credible Interval: -0.91 to -0.20)[1] |
| Statistical Significance vs. Placebo | Not achieved for PF-05089771. |
| Table 2: Efficacy Outcomes of Vixotrigine (BIIB074) in Small Fiber Neuropathy (CONVEY Study - NCT03339336) | ||
| Primary Endpoint | Change from baseline in mean average daily pain (ADP) score at Week 12. | |
| Vixotrigine (200 mg BID) | Statistically significant reduction in mean ADP score vs. placebo (p=0.0501). | A statistically significant difference from placebo in least squares mean reduction in ADP score from baseline to DB Week 12 was observed with vixotrigine 200 mg BID (-0.85; SE, 0.43; 95% CI, -1.71 to 0.00; p = 0.050).[2][3] |
| Vixotrigine (350 mg BID) | Did not meet the primary endpoint. No statistically significant difference from placebo in least squares mean reduction in ADP score from baseline to DB Week 12 was observed (-0.17; SE, 0.43; 95% CI, -1.01 to 0.68; p = 0.70).[2][3] | |
| Responder Rate (≥30% reduction in ADP) | Numerically, but not statistically significantly, more participants who received vixotrigine vs placebo experienced a ≥30% ADP reduction from baseline (68.3–72.5% vs 52.5%).[2][3][4] | |
| Patient Global Impression of Change (PGIC) | A statistically significantly larger proportion of the vixotrigine 350 mg BID group vs the placebo group reported being “improved” or “very much improved” (48.8% vs 30.0%; p = 0.058).[4] |
Safety and Tolerability Profile
In general, the selective NaV1.7 inhibitors reviewed have demonstrated an acceptable safety and tolerability profile in clinical trials, particularly at lower doses. However, dose-limiting adverse events have been observed.
| Table 3: Common Adverse Events in Selective NaV1.7 Inhibitor Clinical Trials | ||
| Drug | Most Common Adverse Events | Incidence |
| PF-05089771 | Somnolence, dizziness, headache, fatigue, and euphoric mood.[5] | Generally mild in severity.[5] |
| Vixotrigine (BIIB074) | Dizziness, headache, vertigo, and nausea.[6] | Most AEs were mild to moderate. In the CONVEY study's double-blind period, the most common AEs (≥5%) in the vixotrigine groups were falls, nasopharyngitis, muscle spasm, and urinary tract infection.[2][3][4] |
| GDC-0276 | Hypotension (at higher doses), liver transaminase elevations (with multiple doses).[7] | Single doses were adequately tolerated up to 270 mg (powder-in-capsule) and 360 mg (cyclodextrin solution).[7] |
Experimental Protocols and Methodologies
The clinical trials for selective NaV1.7 inhibitors have generally employed rigorous, randomized, double-blind, placebo-controlled designs. Key methodologies utilized in these trials are outlined below.
Pain Assessment
The primary efficacy endpoint in most of these trials was the change in pain intensity, as reported by the patient.
-
Numeric Rating Scale (NRS): This is an 11-point scale where patients rate their pain from 0 (no pain) to 10 (worst possible pain).[8][9] Patients are typically asked to rate their average pain over the preceding 24 hours.[10] The simplicity and ease of administration make it a widely used tool in pain clinical trials.[8][9]
Quantitative Sensory Testing (QST)
QST is a standardized battery of tests used to quantify the perception of various sensory stimuli, providing insights into the function of different nerve fiber types.[11][12][13] This methodology can be used to assess both sensory loss and gain of function.[12] A comprehensive QST protocol may include:
-
Thermal Thresholds: Determining the perception thresholds for cold and warmth, as well as the pain thresholds for cold and heat.[11][12]
-
Mechanical Thresholds: Assessing detection thresholds for light touch (using von Frey filaments) and vibration, and pain thresholds for pinprick and pressure.[11][12]
Key Inclusion and Exclusion Criteria
The target patient populations in these trials were carefully selected. For example, in the Phase II trial of PF-05089771 for painful diabetic peripheral neuropathy (NCT02215252), key inclusion criteria included:
-
Diagnosis of Type 2 diabetes mellitus with HbA1c levels ≤ 11%.[14]
-
Ongoing pain due to diabetic peripheral neuropathy for at least 6 months.[14][15]
-
Average daily pain score of ≥ 4 on an 11-point NRS during the baseline period.[16]
Key exclusion criteria often included:
-
Painful conditions other than the one being studied that could confound pain assessments.[14]
-
Previous treatment failure with an active comparator used in the study.[14]
The NaV1.7 Signaling Pathway in Nociception
NaV1.7 channels are critical for the generation and propagation of action potentials in nociceptive neurons. They act as "threshold amplifiers," boosting small, sub-threshold depolarizations to initiate a nerve impulse.
Inflammatory mediators, such as Tumor Necrosis Factor-alpha (TNF-α), can further enhance the activity of NaV1.7, contributing to the heightened pain sensitivity associated with inflammation.[17] This upregulation of NaV1.7 activity can lead to a decreased threshold for action potential firing in nociceptors.[17] The action potential then propagates along the axon to the central nervous system, leading to the release of neurotransmitters in the dorsal horn of the spinal cord and the conscious perception of pain.[18]
Conclusion and Future Directions
The journey of selective NaV1.7 inhibitors through clinical trials highlights the significant translational gap between preclinical promise and clinical efficacy. While the safety profiles of these compounds have been generally manageable, the lack of robust analgesic effects in broad patient populations has been a major setback.
Several factors may contribute to these disappointing outcomes, including:
-
The complexity of pain signaling: Pain is a multifaceted experience involving numerous channels and pathways. Targeting NaV1.7 alone may not be sufficient to produce profound analgesia in all pain states.
-
Differences between preclinical models and human disease: The animal models used to test these drugs may not fully recapitulate the complexity of human chronic pain conditions.
-
Patient heterogeneity: The underlying mechanisms of pain can vary significantly between individuals, even those with the same diagnosis.
Future research in this area may benefit from:
-
Improved patient stratification: Identifying patient subgroups who are most likely to respond to NaV1.7 inhibition based on genetic markers or other biomarkers.
-
Combination therapies: Exploring the potential of combining NaV1.7 inhibitors with other analgesics that have different mechanisms of action.
-
Development of novel therapeutic modalities: Investigating alternative approaches to modulate NaV1.7 function, such as gene therapy or small molecules with different binding sites or mechanisms of action.
Despite the challenges, the pursuit of effective and safe non-opioid pain therapies remains a critical endeavor. The lessons learned from the clinical trials of selective NaV1.7 inhibitors will undoubtedly inform and guide the next generation of analgesic drug development.
References
- 1. Efficacy of the Nav1.7 blocker PF-05089771 in a randomised, placebo-controlled, double-blind clinical study in subjects with painful diabetic peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of vixotrigine in idiopathic or diabetes-associated painful small fibre neuropathy (CONVEY): a phase 2 placebo-controlled enriched-enrolment randomised withdrawal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of vixotrigine in idiopathic or diabetes-associated painful small fibre neuropathy (CONVEY): a phase 2 placebo-controlled enriched-enrolment randomised withdrawal study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vixotrigine for Small Fiber Neuropathy Provides Positive Impression of Change for Patients - - Practical Neurology [practicalneurology.com]
- 7. Safety, Tolerability, and Pharmacokinetics of GDC-0276, a Novel NaV1.7 Inhibitor, in a First-in-Human, Single- and Multiple-Dose Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Numeric Rating Scale (NRS) | PainScale [painscale.com]
- 9. Numeric Rating Scale (NRS) | Clinical Scoring Systems & Medical Classifications [s10.ai]
- 10. Numeric Pain Rating Scale | RehabMeasures Database [sralab.org]
- 11. Quantitative sensory testing: a comprehensive protocol for clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A Clinical Trial To Evaluate PF-05089771 On Its Own And As An Add-On Therapy To Pregabalin (Lyrica) For The Treatment Of Pain Due To Diabetic Peripheral Neuropathy (DPN) [ctv.veeva.com]
- 15. | BioWorld [bioworld.com]
- 16. Efficacy, Safety, and Tolerability of Pregabalin Treatment for Painful Diabetic Peripheral Neuropathy: Findings from seven randomized, controlled trials across a range of doses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Compartment-specific regulation of NaV1.7 in sensory neurons after acute exposure to TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of PF-06456384 Trihydrochloride: A Procedural Guide
I. Hazard Identification and Waste Classification
The first step in proper chemical disposal is to classify the waste. PF-06456384 trihydrochloride is a highly potent and selective NaV1.7 inhibitor. As a pharmacologically active substance, it should be treated as a hazardous chemical waste. According to the Environmental Protection Agency (EPA), hazardous waste is categorized based on its characteristics of ignitability, corrosivity, reactivity, and toxicity.[1] Unused or residual this compound, as well as any materials contaminated with it (e.g., personal protective equipment, labware), should be managed as hazardous waste.
II. Essential Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, appropriate PPE must be worn to minimize exposure. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
For handling larger quantities or when there is a risk of aerosolization, additional PPE such as a respirator may be necessary.
III. Step-by-Step Disposal Procedure
The following procedure is a general guideline. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific protocols.
-
Segregation: Do not mix this compound waste with other types of waste. It should be collected in a designated, compatible hazardous waste container.[2][3]
-
Container Selection: Use a container that is in good condition, free of leaks or cracks, and compatible with the chemical.[3] The original container, if in good condition, can be ideal.[2] The container must have a secure, tight-fitting lid.[2][3]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[1][3] The label should also include the full chemical name ("this compound"), the concentration (if in solution), and the date the waste was first added to the container.[1]
-
Storage: Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[2] This area should be away from general lab traffic and have secondary containment to catch any potential leaks.[3][4] Ensure that incompatible chemicals are not stored together.[2]
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[4][5] These specialized services will ensure the waste is transported and disposed of in compliance with all federal and local regulations, often through high-temperature incineration.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][3]
IV. Decontamination and Spill Management
In the event of a spill, immediately alert personnel in the area. For small spills, use an inert absorbent material to contain the substance.[7] All materials used for cleanup, including contaminated PPE, must be placed in a sealed container and disposed of as hazardous waste. For larger spills, evacuate the area and contact your EHS office immediately. After handling, thoroughly decontaminate all work surfaces and equipment.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes key regulatory and safety parameters for laboratory hazardous waste management.
| Parameter | Guideline | Source |
| Waste Storage Time Limit | Varies by state; for example, California allows up to 90 days for waste generators. | GAIACA |
| Container Fill Capacity | Do not fill containers to more than 90% of their capacity. | GAIACA |
| pH for Drain Disposal (Not for this compound) | For certain neutralized aqueous solutions, a pH between 5.0 and 12.5 may be permissible for drain disposal. | Central Washington University |
Experimental Protocols
As this document focuses on disposal, no experimental protocols for the use of this compound are provided.
Disposal Workflow
The following diagram illustrates the decision-making and procedural steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and protecting the broader ecosystem.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. benchchem.com [benchchem.com]
Safeguarding Researchers: A Comprehensive Guide to Handling PF-06456384 Trihydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of PF-06456384 trihydrochloride, a potent Nav1.7 inhibitor. Adherence to these protocols is critical to minimize exposure risk and ensure operational integrity.
While a specific Safety Data Sheet (SDS) with detailed hazard classifications for this compound is not publicly available, its high potency necessitates handling it as a hazardous compound.[1] General principles for managing potent pharmaceutical ingredients should be strictly followed to mitigate potential health risks.
I. Personal Protective Equipment (PPE) and Engineering Controls
The primary objective when handling potent compounds is to minimize direct contact and prevent inhalation of airborne particles. A multi-layered approach combining engineering controls and appropriate PPE is essential.
Engineering Controls:
-
Primary Containment: All handling of powdered this compound should be conducted in a certified chemical fume hood, glove box, or other suitable ventilated enclosure.
-
Secondary Containment: The laboratory should be maintained under negative pressure relative to adjacent areas to prevent the escape of airborne contaminants.[2]
-
Ventilation: Ensure adequate ventilation in all areas where the compound is stored and handled.
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory for all personnel handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves | Provides a barrier against skin contact and allows for safe removal of the outer glove in case of contamination. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) | Prevents inhalation of fine particles, especially during weighing and transfer operations. |
| Body Protection | A disposable lab coat with long sleeves and elastic cuffs | Protects skin and personal clothing from contamination. |
II. Operational Plan: From Receipt to Use
A clear, step-by-step operational plan ensures consistency and safety throughout the handling process.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
-
Recommended storage conditions are typically at -20°C for long-term storage.
2. Weighing and Aliquoting:
-
Perform all weighing and aliquoting procedures within a certified chemical fume hood or a ventilated balance enclosure.
-
Use dedicated spatulas and weighing boats.
-
Handle the compound gently to avoid generating dust.
3. Dissolution:
-
Prepare solutions within a chemical fume hood.
-
Add the solvent to the powdered compound slowly to prevent splashing.
-
Ensure the container is securely capped before mixing.
4. Experimental Use:
-
Clearly label all solutions containing this compound.
-
When transferring solutions, use appropriate pipettes or other transfer devices to minimize the risk of spills.
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, weighing boats, pipette tips) should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Disposal Method:
-
All waste generated from handling this compound must be disposed of as hazardous chemical waste.
-
Follow all institutional, local, and national regulations for hazardous waste disposal. This typically involves incineration by a licensed waste management company.[3][4]
IV. Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do NOT induce vomiting.
-
Seek immediate medical attention after any exposure and provide the medical team with information about the compound.
Spill Response:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the safety officer.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect all cleanup materials into a labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent.
Visual Workflow and Emergency Response Diagrams
To further clarify the procedural steps, the following diagrams illustrate the safe handling workflow and emergency response protocols.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound from receipt to disposal.
Caption: A diagram outlining the immediate actions to be taken in the event of a spill of or personnel exposure to this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
